9-Oxooctadecanoic acid
Description
This compound has been reported in Galeopsis bifida with data available.
Structure
2D Structure
Properties
IUPAC Name |
9-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQSFOUGYMRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194077 | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4114-74-3 | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Oxooctadecanoic Acid: Discovery, Isolation, and Biological Significance
Introduction
9-Oxooctadecanoic acid, also known as 9-ketostearic acid, is a long-chain oxo-fatty acid.[1][2][3][4] As a metabolite of oleic acid, it belongs to a class of lipid molecules known as oxylipins, which are involved in a variety of physiological and pathological processes.[5] While research on this compound itself is still emerging, the broader family of oxo-fatty acids has garnered significant attention for its roles in inflammation, metabolic regulation, and cellular signaling.[6][7][8] This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and analytical methodologies for this compound, as well as an exploration of its potential biological activities and signaling pathways, primarily informed by studies on its close structural analogs. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The formal discovery of this compound is not marked by a singular event but rather by its gradual identification as a natural product and metabolic intermediate in various biological systems. It has been identified in both the plant and animal kingdoms, suggesting a conserved role in lipid metabolism.
Table 1: Natural Occurrence of this compound
| Kingdom | Organism/Source | Biological Matrix | Reference(s) |
| Plantae | Galeopsis bifida | Plant tissue | [1] |
| Plantae | Tomato (Solanum lycopersicum) | Fruit | [7][8] |
| Animalia | Bovine | Milk | [3] |
| Animalia | Human | Blood plasma, Urine | [3] |
Isolation from Biological Matrices
The isolation of this compound from natural sources is a multi-step process that involves the extraction of total lipids followed by chromatographic separation and purification. The following protocol is a generalized procedure adaptable for both plant and animal tissues.
Experimental Protocol: Isolation of this compound
1. Sample Preparation and Homogenization:
-
Flash-freeze the biological sample (e.g., plant leaves, animal tissue) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Accurately weigh the powdered tissue (typically 1-10 g).
2. Lipid Extraction (Folch Method): [9]
-
Homogenize the tissue powder in a 20-fold volume of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture using a high-speed homogenizer.
-
Stir the homogenate for 1-2 hours at room temperature to ensure complete lipid extraction.
-
Filter the mixture to remove solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.[10]
-
Carefully collect the lower chloroform layer containing the total lipid extract.
3. Saponification (Optional, for total this compound):
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a methanolic solution of potassium hydroxide (B78521) (e.g., 0.5 M KOH in methanol).
-
Incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.
-
Acidify the solution to pH 3 with a strong acid (e.g., 6 M HCl) to protonate the free fatty acids.
4. Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the free fatty acids, including this compound, with a non-polar solvent such as ethyl acetate (B1210297) or methanol.
5. High-Performance Liquid Chromatography (HPLC) Purification:
-
Dry the eluate from the SPE step and reconstitute it in a suitable mobile phase.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) to separate the fatty acids.
-
Collect fractions corresponding to the elution time of a this compound standard.
-
Confirm the purity and identity of the isolated compound using mass spectrometry and NMR.
References
- 1. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030979) [hmdb.ca]
- 4. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]
- 5. Ketols Emerge as Potent Oxylipin Signals Regulating Diverse Physiological Processes in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 9-Ketostearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Ketostearic acid, also known as 9-oxooctadecanoic acid, is a keto fatty acid that is of growing interest to the scientific community. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in lipid chemistry, drug discovery, and metabolic studies.
Chemical and Physical Properties
9-Ketostearic acid is a long-chain fatty acid characterized by a ketone group at the ninth carbon position.[1][2] This functional group significantly influences its physical and chemical behavior compared to its parent compound, stearic acid.
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | [1][2] |
| CAS Number | 4114-74-3 | [1][3][4] |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2][3][4][5] |
| Molecular Weight | 298.46 g/mol | [1][2][3][4][5] |
| Canonical SMILES | CCCCCCCCCC(=O)CCCCCCCC(=O)O | [1][3] |
| InChI Key | KNYQSFOUGYMRDE-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 74.5 °C | [2] |
| Boiling Point (Predicted) | 444.1 ± 28.0 °C | [2] |
| Density (Predicted) | 0.940 ± 0.06 g/cm³ | [2] |
| Physical Description | Solid | [4] |
| Solubility | Soluble in chloroform. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 9-Ketostearic acid. Below is a summary of expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
~2.4 ppm (t, 2H): Protons alpha to the ketone carbonyl group (-CH₂-C=O).
-
2.3 ppm (t, 2H): Protons alpha to the carboxylic acid carbonyl group (-CH₂-COOH).
-
1.6 ppm (m, 4H): Protons beta to both carbonyl groups.
-
1.2-1.4 ppm (m, 20H): Methylene protons of the long alkyl chain.
-
0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
-
~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH), which can be broad and may exchange with D₂O.
¹³C NMR (Predicted):
-
~211 ppm: Ketone carbonyl carbon.
-
~180 ppm: Carboxylic acid carbonyl carbon.
-
~42 ppm: Carbons alpha to the ketone.
-
~34 ppm: Carbon alpha to the carboxylic acid.
-
~24-32 ppm: Methylene carbons of the alkyl chain.
-
~14 ppm: Terminal methyl carbon.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 9-Ketostearic acid would be expected to show a molecular ion peak ([M]⁺) at m/z 298. Key fragmentation patterns for fatty acids include losses of water (M-18), the carboxyl group (M-45), and characteristic cleavage at the carbonyl group. Alpha-cleavage adjacent to the ketone at C9 would lead to significant fragments.
Infrared (IR) Spectroscopy
The IR spectrum of 9-Ketostearic acid will exhibit characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |
| C-H stretch (Alkyl) | 2960-2850 | Strong |
| C=O stretch (Ketone) | ~1715 | Strong |
| C=O stretch (Carboxylic acid) | ~1710 | Strong |
| C-O stretch (Carboxylic acid) | 1320-1210 | Medium |
The two carbonyl stretching frequencies may overlap, resulting in a broad, strong absorption band in the 1710-1720 cm⁻¹ region.
Experimental Protocols
Synthesis of 9-Ketostearic Acid
A common method for the synthesis of keto acids is the oxidation of the corresponding hydroxy acid. The following is a generalized protocol based on the synthesis of similar compounds.
Objective: To synthesize 9-Ketostearic acid from 9-hydroxystearic acid.
Materials:
-
9-hydroxystearic acid
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., Jones reagent)
-
Anhydrous dichloromethane (B109758) (DCM) or acetone
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 9-hydroxystearic acid in a suitable anhydrous solvent like dichloromethane.
-
Oxidation: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate, 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, the reaction mixture is quenched by the addition of a suitable reagent (e.g., isopropyl alcohol if using Jones reagent) and then filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 9-Ketostearic acid is purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product is characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of 9-Ketostearic acid using GC-MS, which often requires derivatization to increase volatility.
Objective: To quantify and identify 9-Ketostearic acid in a sample.
Materials:
-
Sample containing 9-Ketostearic acid
-
Internal standard (e.g., a deuterated analog)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation and Extraction: Lipids are extracted from the sample using a standard method such as Folch or Bligh-Dyer extraction.
-
Derivatization: The dried lipid extract is reconstituted in a small volume of anhydrous pyridine. The derivatizing agent (BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester and the ketone to its TMS enol ether.
-
GC-MS Analysis:
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS.
-
Separation: The components are separated on the capillary column using a temperature program (e.g., initial temperature of 100°C, ramped to 280°C).
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed. 9-Ketostearic acid is identified by its retention time and the characteristic fragmentation pattern of its TMS derivative. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Biological Signaling and Experimental Workflows
While the direct signaling pathways of 9-Ketostearic acid are not extensively documented, the closely related 9-hydroxystearic acid (9-HSA) has been shown to exhibit biological activity, particularly in the context of cancer cell proliferation. 9-HSA acts as an inhibitor of histone deacetylase 1 (HDAC1). It is plausible that 9-Ketostearic acid could be a metabolite of 9-HSA or have related biological activities.
Proposed Signaling Pathway: HDAC Inhibition
The following diagram illustrates the proposed mechanism of action for 9-hydroxystearic acid, which may provide a framework for investigating the biological role of 9-Ketostearic acid.
Caption: Proposed signaling pathway of 9-hydroxystearic acid (9-HSA) via HDAC1 inhibition.
Experimental Workflow: Investigating Biological Activity
The following workflow outlines a general approach to studying the biological effects of 9-Ketostearic acid.
Caption: Experimental workflow for investigating the biological activity of 9-Ketostearic acid.
Conclusion
9-Ketostearic acid is a fatty acid with distinct chemical properties conferred by its ketone functionality. This guide has provided a detailed summary of its known characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of its potential biological activities, drawing parallels with 9-hydroxystearic acid, opens up new avenues for research, particularly in the fields of cancer biology and metabolic diseases. The presented information aims to facilitate further investigation into the chemical and biological significance of this intriguing molecule.
References
- 1. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - ProQuest [proquest.com]
- 3. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-hydroxystearic acid | CAS#:3384-24-5 | Chemsrc [chemsrc.com]
Synthesis of 9-Oxooctadecanoic Acid: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 9-oxooctadecanoic acid, a molecule of significant interest in various research fields. The primary synthesis route detailed herein is a robust two-step process commencing with the readily available starting material, oleic acid. The guide elucidates the conversion of oleic acid to an intermediate, 9-hydroxyoctadecanoic acid, followed by its oxidation to the final keto acid. Detailed experimental protocols for each step are provided, along with a comparative summary of various oxidation methods. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension by researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 9-ketostearic acid, is a long-chain oxo-fatty acid that has garnered increasing attention in biomedical research. Its presence in biological systems and its potential roles in various physiological and pathological processes necessitate reliable methods for its synthesis to enable further investigation. This guide focuses on a practical and scalable chemical synthesis approach, providing researchers with the necessary details to produce this compound for their studies.
The presented synthesis strategy involves two key transformations:
-
Hydration of Oleic Acid: The introduction of a hydroxyl group at the 9-position of the oleic acid backbone to form 9-hydroxyoctadecanoic acid.
-
Oxidation of 9-Hydroxyoctadecanoic Acid: The conversion of the secondary alcohol functionality to a ketone to yield the target molecule, this compound.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as a two-step process starting from methyl oleate (B1233923), the methyl ester of oleic acid. The use of the methyl ester can simplify handling and purification during the initial hydration step.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Step 1: Synthesis of Methyl 9(10)-Hydroxyoctadecanoate from Methyl Oleate
This procedure describes the hydration of methyl oleate via a formylation-hydrolysis sequence using a solid acid catalyst.[1][2]
Materials:
-
Methyl oleate
-
Formic acid (98%)
-
Aquivion PFSA catalyst
-
Ethyl acetate (B1210297)
-
Nitrogen gas
Equipment:
-
250 mL three-necked flask
-
Serpentine (B99607) condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Formylation:
-
In a 250 mL three-necked flask equipped with a serpentine condenser and a magnetic stirrer, combine methyl oleate (31.39 g, 0.10 mol) and 98% formic acid (70.45 g, 1.50 mol).[1]
-
Add the Aquivion PFSA catalyst (3.06 g, 3.0 wt% relative to methyl oleate) to the mixture.[1]
-
Heat the reaction mixture to 80 °C with continuous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture and recover the catalyst by filtration.
-
Remove excess formic acid by vacuum distillation to obtain the intermediate, 9(10)-(formyloxy)octadecanoic acid methyl ester.
-
-
Hydrolysis:
-
To the crude formyloxy ester, add an excess of methanol.
-
Maintain the reaction mixture at 70.0 °C with continuous stirring for 6.0 hours.[1]
-
After cooling, remove the excess methanol by vacuum distillation.
-
Extract the product with ethyl acetate.
-
Purify the product by short-path distillation to yield methyl 9(10)-hydroxyoctadecanoate.
-
Step 2: Oxidation of Methyl 9-Hydroxyoctadecanoate to Methyl 9-Oxooctadecanoate
This section provides protocols for three common methods for the oxidation of secondary alcohols to ketones. Researchers can select the most suitable method based on available reagents, equipment, and substrate sensitivity.
The Jones oxidation is a robust and high-yielding method for oxidizing secondary alcohols.[3][4]
Materials:
-
Methyl 9-hydroxyoctadecanoate
-
Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)
-
Isopropyl alcohol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Dissolve methyl 9-hydroxyoctadecanoate in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice-water bath.
-
-
Oxidation:
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed.[4]
-
Continue adding the reagent until the orange-red color persists, indicating the completion of the reaction.
-
-
Work-up:
-
Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[4]
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude methyl 9-oxooctadecanoate.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
PCC is a milder oxidizing agent, suitable for substrates that may be sensitive to the strongly acidic conditions of the Jones oxidation.[3][5]
Materials:
-
Methyl 9-hydroxyoctadecanoate
-
Pyridinium (B92312) chlorochromate (PCC)
-
Celite or molecular sieves
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a solution of methyl 9-hydroxyoctadecanoate (1 eq.) in dichloromethane, add Celite.
-
Add a solution of pyridinium chlorochromate (1.2 eq.) in dichloromethane at 0 °C.[5]
-
-
Oxidation:
-
Stir the reaction mixture at room temperature for 2 to 4 hours.[5]
-
Monitor the reaction progress by TLC. A brown, tar-like material will precipitate during the reaction.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude methyl 9-oxooctadecanoate can be purified by column chromatography.
-
The Swern oxidation is a very mild method that avoids the use of heavy metals.
Materials:
-
Methyl 9-hydroxyoctadecanoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous conditions
Equipment:
-
Three-necked round-bottom flask with a thermometer and dropping funnels
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Activation of DMSO:
-
In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of DMSO in dichloromethane, keeping the temperature below -60 °C.
-
-
Formation of Alkoxysulfonium Salt:
-
Add a solution of methyl 9-hydroxyoctadecanoate in dichloromethane to the reaction mixture, again maintaining a low temperature.
-
-
Elimination:
-
After a short stirring period, add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Step 3: Hydrolysis of Methyl 9-Oxooctadecanoate
If the synthesis was performed on the methyl ester, a final hydrolysis step is required to obtain the free acid.
Materials:
-
Methyl 9-oxooctadecanoate
-
Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/water mixture
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification:
-
Dissolve methyl 9-oxooctadecanoate in a mixture of methanol and water (or THF and water).
-
Add a slight excess of potassium hydroxide or lithium hydroxide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 3-4 with dilute HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic extracts with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields can vary depending on the specific reaction conditions and purification methods.
Table 1: Synthesis of Methyl 9(10)-Hydroxyoctadecanoate
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl Oleate | [1] |
| Reagents | Formic Acid, Aquivion PFSA catalyst, Methanol | [1] |
| Formylation Temperature | 80 °C | [1] |
| Hydrolysis Temperature | 70 °C | [1] |
| Hydrolysis Time | 6 hours | [1] |
| Reported Yield | >90% conversion | [2] |
Table 2: Comparison of Oxidation Methods for Secondary Alcohols
| Oxidation Method | Oxidizing Agent | Typical Solvent | Key Features | Reported Yields (general) |
| Jones Oxidation | CrO₃ in H₂SO₄/H₂O | Acetone | Strong oxidant, rapid, high yields, acidic conditions | High |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Milder than Jones, anhydrous conditions | Good to high |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | Very mild, metal-free, low temperature | High |
Mandatory Visualizations
Experimental Workflow for Jones Oxidation
Logical Relationship of Synthesis Steps
References
An In-depth Technical Guide to the Natural Sources of 9-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid, a C18 oxo-fatty acid, is an oxidized lipid mediator derived from the enzymatic or non-enzymatic oxidation of oleic and linoleic acids. As a member of the octadecanoid family, this compound and its related derivatives are emerging as significant bioactive molecules implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the natural occurrences of this compound, quantitative data on its presence in various sources, detailed experimental protocols for its analysis, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Natural Occurrence of this compound
This compound is found across a diverse range of biological systems, including plants, animals, and microorganisms. Its formation is often linked to lipid peroxidation and the metabolism of unsaturated fatty acids.
Plant Kingdom
A variety of plant-based materials have been identified as sources of this compound and its derivatives.
-
Fruits and Vegetables: Tomatoes (Solanum lycopersicum) are a notable source, particularly of the related compound 9-oxo-10(E),12(E)-octadecadienoic acid, which is a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPARα)[1]. Other plant sources include red pepper (Capsicum annuum) and soybeans (Glycine max).
-
Plant Oils: Various seed oils are reported to contain this compound, although specific quantitative data is often limited. The concentration can vary depending on the plant source and the processing of the oil.
-
Other Plant Sources: It has also been reported in brown seaweed, lichens, and the plant Galeopsis bifida[2][3]. Potato tubers (Solanum tuberosum) can produce 9-keto-10,12-octadecadienoic acid from the metabolism of 9-hydroperoxyoctadecadienoic acid[4].
Animal Kingdom
In animals, this compound is often associated with lipid metabolism and has been identified in various tissues and fluids.
-
Dairy Products: Ruminant milk and dairy products like cheese are known to contain a variety of oxo-fatty acids. One study identified several saturated oxo fatty acids in Cheddar cheese, with C18 isomers being predominant[2].
-
Human Tissues: Low levels of this compound have been detected in human atherosclerotic plaques, suggesting its formation during in vivo lipid peroxidation[2]. It is also an expected metabolite in human plasma and urine[5].
Microbial World
Microorganisms, particularly gut bacteria, play a significant role in the metabolism of dietary fatty acids, leading to the formation of oxo-fatty acids.
-
Gut Microbiota: Lactic acid bacteria, such as Lactobacillus plantarum, can convert linoleic acid into various metabolites, including 10-oxooctadecanoic acid. This suggests that the gut microbiome is a potential source of similar oxo-fatty acids[6].
Data Presentation: Quantitative Analysis
The quantification of this compound in natural sources is a challenging analytical task, and reported concentrations can vary. The following table summarizes available quantitative data for this compound and its closely related derivatives.
| Source Category | Specific Source | Compound | Concentration Range | Analytical Method | Reference |
| Plant-Derived | Edible Oils (during frying) | 9-oxononanoic acid (a related product) | 4.27–903.99 μg/g | GC-MS | [7] |
| Animal-Derived | Cheddar Cheese | Saturated Oxo C18 Fatty Acids | Present (specific isomers quantified) | GC-MS | [2] |
| Animal-Derived | Bovine Milk (Control Diet) | cis-9, trans-11-octadecadienoic acid | 6.8–25.7 mg/g of fat | GC | [8] |
| Animal-Derived | Bovine Milk (Rapeseed Supplement) | cis-9, trans-11-octadecadienoic acid | 10.6–33.5 mg/g of fat | GC | [8] |
| Animal-Derived | Bovine Milk (Soybean Supplement) | cis-9, trans-11-octadecadienoic acid | 8.8–30.5 mg/g of fat | GC | [8] |
Note: Data for the specific compound this compound is scarce. The table includes data on closely related compounds to provide an indication of expected concentrations of oxo-fatty acids in these matrices.
Experimental Protocols
The accurate analysis of this compound requires robust extraction and sensitive analytical techniques. Below are detailed methodologies for its determination in biological matrices.
Protocol 1: Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in complex matrices like cheese or oils and involves lipid extraction, saponification, and derivatization.
1. Lipid Extraction: a. Homogenize a known weight of the sample (e.g., 1-5 g of cheese) in a chloroform:methanol (B129727) (2:1, v/v) solution. b. Add an appropriate internal standard, such as a deuterated fatty acid, to the homogenate for quantification. c. Vortex the mixture vigorously and allow it to stand for at least 1 hour to ensure complete lipid extraction. d. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. e. Collect the lower organic phase (chloroform layer) containing the lipids.
2. Saponification (to release esterified fatty acids): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methanolic KOH solution (e.g., 0.5 M) and heat at 60°C for 1 hour to hydrolyze the lipids. c. Cool the mixture and acidify to pH 3-4 with HCl. d. Extract the free fatty acids with hexane (B92381) or diethyl ether.
3. Derivatization for GC-MS Analysis: Due to the polar nature of the carboxylic acid and ketone groups, derivatization is necessary to increase volatility for GC-MS analysis. a. Methoximation of the ketone group: i. Dry the fatty acid extract completely under nitrogen. ii. Add a solution of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL). iii. Heat at 60°C for 30 minutes to form the methoxime derivative of the ketone. b. Silylation of the carboxylic acid group: i. After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). ii. Heat at 60°C for another 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.
4. GC-MS Analysis: a. Gas Chromatograph Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized fatty acid. b. Mass Spectrometer Conditions:
- Ionization: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized this compound.
Protocol 2: Extraction and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and specific and is suitable for analyzing this compound in biological fluids like plasma or milk.
1. Sample Preparation (from Plasma/Milk): a. To a known volume of the sample (e.g., 100 µL), add an internal standard (e.g., ¹³C-labeled this compound). b. Perform protein precipitation by adding 4 volumes of ice-cold acetonitrile (B52724) or methanol. c. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the proteins. d. Transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) for cleanup (optional but recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low percentage of methanol in water to remove polar impurities. d. Elute the this compound with methanol or acetonitrile.
3. LC-MS/MS Analysis: a. Dry the eluate under nitrogen and reconstitute in the initial mobile phase. b. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. c. Tandem Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI) in negative ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ of this compound to one or more specific product ions.
Signaling Pathways and Biological Activity
This compound and its derivatives are recognized as important signaling molecules, primarily through their interaction with nuclear receptors.
PPARα Activation
The derivative, 9-oxo-10(E),12(E)-octadecadienoic acid, found abundantly in tomatoes, is a potent agonist for Peroxisome Proliferator-Activated Receptor α (PPARα)[1][9]. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.
Mechanism of Action:
-
Ligand Binding: this compound or its derivative enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.
-
Heterodimerization: The ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the PPARα/RXR heterodimer to PPREs recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, binding, and oxidation[10].
Downstream Target Genes: Activation of PPARα leads to the upregulation of genes involved in:
-
Fatty Acid Transport: CD36, Fatty Acid Transport Proteins (FATPs).
-
Peroxisomal β-oxidation: Acyl-CoA Oxidase 1 (ACOX1)[9].
-
Mitochondrial β-oxidation: Carnitine Palmitoyltransferase 1a and 2 (CPT1a, CPT2)[11].
-
Ketogenesis: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2)[11].
Biosynthesis of this compound
This compound is primarily biosynthesized from the oxidation of linoleic acid through several enzymatic pathways.
-
Lipoxygenase (LOX) Pathway:
-
Cytochrome P450 (CYP) Pathway:
-
Cyclooxygenase (COX) Pathway:
-
COX-1 and COX-2 can also metabolize linoleic acid to 9-HPODE, which is then reduced to 9-HODE and can be subsequently oxidized to the keto form[14].
-
Conclusion
This compound and its derivatives represent a class of bioactive lipids with significant potential in modulating metabolic and inflammatory pathways. Their presence in common dietary sources such as tomatoes and dairy products suggests a role for these compounds in nutrition and health. The activation of PPARα by these molecules highlights a potential mechanism for their beneficial effects on lipid metabolism. Further research into the quantitative occurrence of this compound in a wider range of foods and the elucidation of its full spectrum of biological activities will be crucial for understanding its role in human health and for the development of novel therapeutic strategies. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important lipid mediator in various biological matrices.
References
- 1. The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013168310A1 - Method for producing oxo fatty acid and rare fatty acid - Google Patents [patents.google.com]
- 4. itjfs.com [itjfs.com]
- 5. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 4114-74-3 | Benchchem [benchchem.com]
- 7. Analysis of 8-oxooctanoate, 9-oxononanoate, fatty acids, oxidative stability, and iodine value during deep-frying of French fries in edible oils blended with palm oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proof of the enzymatic formation of 9-hydroperoxy-10-trans, 12-cis-octadecadienoic acid from linoleic acid by soya lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Unveiling the Bioactive Potential of 9-Oxooctadecanoic Acid: A Technical Overview
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth overview of the biological activities of 9-Oxooctadecanoic acid (9-oxo-ODA). This oxidized fatty acid, found in sources such as tomatoes, is emerging as a significant modulator of key metabolic and inflammatory pathways, presenting potential therapeutic avenues for a range of disorders.
Core Biological Activity: A Potent PPARα Agonist
The primary biological function of 9-oxo-ODA identified to date is its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Activation of PPARα by ligands like 9-oxo-ODA initiates a signaling cascade that upregulates the expression of genes involved in fatty acid oxidation. This mechanism effectively enhances the breakdown of fatty acids, leading to a reduction in triglyceride accumulation in hepatocytes.[1][2]
The agonistic activity of 9-oxo-ODA on PPARα has been demonstrated to be more potent than that of conjugated linoleic acid (CLA), a well-known PPARα activator. This heightened activity translates to a significant impact on lipid metabolism, suggesting its potential in managing conditions like dyslipidemia and non-alcoholic fatty liver disease.
Quantitative Analysis of PPARα Activation and Metabolic Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies, illustrating the efficacy of 9-oxo-ODA and its closely related isomer, 13-oxo-ODA, in modulating PPARα activity and lipid levels.
Table 1: In Vitro PPARα Activation by 9-oxo-ODA and Analogs
| Compound | Assay System | Concentration | Fold Induction of PPARα Activity (vs. Control) | Reference |
| 9-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~2.5 | (Kim YI, et al., 2011) |
| 13-oxo-ODA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~4.5 | (Takahashi N, et al., 2012) |
| CLA | Luciferase Reporter Assay (CV-1 cells) | 10 µM | ~2.0 | (Takahashi N, et al., 2012) |
Table 2: Effect of 9-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Gene | Treatment | Fold Increase in mRNA Expression (vs. Control) | Reference |
| Acyl-CoA oxidase (ACO) | 9-oxo-ODA (10 µM) | ~3.5 | (Kim YI, et al., 2011) |
| Carnitine palmitoyltransferase 1a (CPT1a) | 9-oxo-ODA (10 µM) | ~4.0 | (Kim YI, et al., 2011) |
Table 3: In Vivo Effects of 13-oxo-ODA on Plasma and Hepatic Triglycerides in KK-Ay Mice
| Treatment Group | Plasma Triglyceride (mg/dL) | Hepatic Triglyceride (mg/g tissue) | Reference |
| High-Fat Diet (Control) | ~250 | ~80 | (Takahashi N, et al., 2012) |
| High-Fat Diet + 0.05% 13-oxo-ODA | ~150 | ~50 | (Takahashi N, et al., 2012) |
Anti-Inflammatory Properties: Modulation of NF-κB and MAPK Signaling
Beyond its metabolic regulatory functions, emerging evidence suggests that 9-oxo-ODA and its structural analogs possess anti-inflammatory properties. While direct studies on 9-oxo-ODA are ongoing, research on related oxo-fatty acids, such as 8-oxo-9-octadecenoic acid and 13-oxo-octadecadienoic acid (13-KODE), has demonstrated their ability to inhibit key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
These compounds have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines by inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components such as ERK and JNK.[3]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 9-oxo-ODA and its analogs.
Experimental Protocols
This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.
PPARα Luciferase Reporter Gene Assay
This assay is employed to quantify the ability of a compound to activate PPARα.
-
Cell Culture and Transfection: CV-1 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and co-transfected with a PPARα expression vector (pM-PPARα), a luciferase reporter plasmid containing a PPAR response element (p4xUASg-tk-luc), and a Renilla luciferase control vector (pRL-TK) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing the test compound (e.g., 9-oxo-ODA) at various concentrations. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Activity Measurement: Following a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle control.
Gene Expression Analysis by Real-Time PCR
This method is used to quantify the changes in the expression of PPARα target genes.
-
Cell Culture and Treatment: Mouse primary hepatocytes are isolated and cultured. Cells are treated with 9-oxo-ODA or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the hepatocytes using a suitable RNA isolation kit. The concentration and purity of the RNA are determined, and first-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., ACO, CPT1a), and a housekeeping gene (e.g., 36B4) for normalization. The reaction is carried out in a real-time PCR system using a SYBR Green-based detection method.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the control group.
In Vivo Study in KK-Ay Mice
This protocol outlines an animal study to assess the in vivo efficacy of 9-oxo-ODA analogs on dyslipidemia.
-
Animal Model and Diet: Male KK-Ay mice, a model for obese type 2 diabetes, are used. The mice are fed a high-fat diet to induce dyslipidemia.
-
Compound Administration: The mice are divided into control and treatment groups. The treatment group receives the high-fat diet supplemented with the test compound (e.g., 0.05% 13-oxo-ODA) for a specified duration (e.g., 4 weeks). The control group receives the high-fat diet without the compound.
-
Sample Collection and Analysis: At the end of the study period, blood and liver tissue are collected. Plasma and hepatic triglyceride levels are measured using enzymatic assay kits.
-
Statistical Analysis: The data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treatment groups.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound and its isomers represent a promising class of bioactive lipids with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. The well-documented PPARα agonistic activity provides a solid foundation for its role in regulating lipid metabolism. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of 9-oxo-ODA itself and to explore its therapeutic efficacy in relevant preclinical and clinical models. This technical guide serves as a foundational resource to stimulate and support these future investigations.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 9-Oxo-Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 9-oxo-stearic acid (also known as 9-ketostearic acid), a saturated oxo fatty acid. It details its core physicochemical properties, outlines established experimental protocols for its analysis, and explores its potential biological significance based on related lipid molecules.
Core Physicochemical Properties
9-Oxo-stearic acid is a derivative of stearic acid, an 18-carbon saturated fatty acid, distinguished by a ketone group at the ninth carbon position. This structural feature significantly influences its chemical behavior and physical properties.
Data Presentation: Summary of Quantitative Properties
All quantitative data for 9-oxo-stearic acid has been consolidated into the table below for straightforward reference and comparison.
| Property | Value | Source |
| IUPAC Name | 9-oxooctadecanoic acid | |
| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | |
| CAS Registry Number | 4114-74-3 | |
| Molecular Formula | C₁₈H₃₄O₃ | |
| Average Molecular Weight | 298.46 g/mol | |
| Monoisotopic Molecular Weight | 298.250794954 Da | |
| Melting Point | 74.5 °C - 83 °C | [1][2] |
| Boiling Point | 444.1 ± 28.0 °C (Predicted) | [1] |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [1] |
| Water Solubility | 0.0012 g/L (Predicted) | |
| pKa (Strongest Acidic) | 4.55 (Predicted) | |
| Polar Surface Area | 54.37 Ų (Predicted) | |
| Hydrogen Bond Donor Count | 1 (Predicted) | |
| Hydrogen Bond Acceptor Count | 3 (Predicted) | |
| Rotatable Bond Count | 16 (Predicted) |
Experimental Protocols & Methodologies
Accurate characterization and quantification of 9-oxo-stearic acid are critical for research and development. The following sections detail the standard methodologies for its analysis.
Workflow for Analysis of 9-Oxo-Stearic Acid
The general workflow for analyzing 9-oxo-stearic acid from a biological matrix involves extraction, potential derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.
Caption: General experimental workflow for the analysis of 9-oxo-stearic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for analyzing fatty acids, but it requires a derivatization step to increase the volatility of compounds like 9-oxo-stearic acid.[3]
-
Sample Preparation and Derivatization:
-
Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system like the Folch method (chloroform/methanol).[3]
-
Saponification: To release the fatty acid from its esterified form, the extract is treated with methanolic potassium hydroxide (B78521) (KOH).[3]
-
Acidification and Extraction: The sample is acidified, and the free fatty acids are extracted with a non-polar solvent such as hexane.[3]
-
Derivatization: The carboxylic acid is converted to a more volatile form. A common method is methylation to form a fatty acid methyl ester (FAME), followed by silylation of any hydroxyl groups.[3]
-
-
Instrumental Conditions:
-
GC Column: A medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.[3]
-
Carrier Gas: Helium is used at a constant flow rate.[3]
-
Oven Temperature Program: A gradient is employed, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 20°C/min, and holding for 10 minutes.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and has the significant advantage of not requiring a derivatization step.[4][5]
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding ice-cold isopropanol (B130326) or acetonitrile (B52724), followed by centrifugation.[4][5] The supernatant is collected for analysis.
-
Solvent Extraction: Alternatively, a liquid-liquid extraction using a solvent system like chloroform/methanol can be used.[4]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).[4]
-
-
Instrumental Conditions:
-
LC Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantification, operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for detecting fatty acids.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for unambiguous structure elucidation. Predicted spectral data, based on the structure of 9-oxo-stearic acid and data from analogous compounds, are provided below.[6][7]
-
Methodology:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[6]
-
Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. For ¹H NMR, a 30° pulse angle and a relaxation delay of 1-2 seconds are typical. For ¹³C NMR, proton decoupling is used, and more scans are required due to the lower natural abundance of the isotope.[6]
-
Data Processing: Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[6]
-
-
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~2.4 ppm (t, 4H): Methylene (B1212753) protons alpha to the ketone group (-CH₂-C(O)-CH₂-).
-
~2.35 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).
-
~1.6 ppm (m, 4H): Methylene protons beta to the ketone and carboxyl groups.
-
~1.2-1.4 ppm (br m, 18H): Remaining methylene protons of the long alkyl chain.
-
~0.88 ppm (t, 3H): Terminal methyl protons (-CH₃).
-
~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
-
-
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~211 ppm: Ketone carbonyl carbon (-C=O).
-
~179 ppm: Carboxylic acid carbon (-COOH).
-
~42 ppm: Methylene carbons alpha to the ketone.
-
~34 ppm: Methylene carbon alpha to the carboxyl group.
-
~22-32 ppm: Remaining methylene carbons.
-
~14 ppm: Terminal methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
-
Methodology:
-
Sample Preparation: A thin film of the sample is prepared by dissolving it in a volatile solvent (e.g., chloroform), applying it to a salt plate (e.g., KBr), and allowing the solvent to evaporate.[6]
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6]
-
-
Predicted IR Absorption Bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2850-2960 cm⁻¹: C-H stretches of the alkyl chain.
-
~1710 cm⁻¹ (strong): C=O stretch of the ketone.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid (these two carbonyl peaks may overlap).
-
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of 9-oxo-stearic acid are limited, research on structurally similar fatty acids provides valuable insights into its potential biological roles.
-
HDAC Inhibition: The related compound, 9-hydroxystearic acid (9-HSA), has been shown to be a competitive inhibitor of histone deacetylase 1 (HDAC1), which is involved in cell cycle regulation.[8] This suggests that 9-oxo-stearic acid could potentially interact with similar enzymatic targets.
-
PI3K Pathway Activation: Stearic acid has demonstrated neuroprotective effects against oxidative stress via a phosphatidylinositol 3-kinase (PI3K) dependent mechanism.[9] Furthermore, other oxidized fatty acids, such as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), activate the antioxidant response element (ARE) through a PI3K-dependent pathway involving the transcription factor NRF2.[10]
-
Mitochondrial Regulation: Dietary stearic acid has been shown to rapidly induce mitochondrial fusion in humans, a process linked to improved fatty acid β-oxidation.[11]
Given these precedents, a plausible hypothesis is that 9-oxo-stearic acid could modulate cellular stress responses and metabolic pathways. The diagram below illustrates a potential signaling cascade based on the known actions of related oxidized lipids.
Caption: Hypothetical PI3K/NRF2 signaling pathway potentially activated by 9-oxo-stearic acid.
References
- 1. This compound | 4114-74-3 [amp.chemicalbook.com]
- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. magritek.com [magritek.com]
- 8. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9-Oxooctadecanoic Acid (CAS Number: 4114-74-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxooctadecanoic acid (CAS: 4114-74-3), also known as 9-ketostearic acid, is a long-chain oxo-fatty acid that is emerging as a molecule of interest in the field of lipidomics and drug discovery. While direct research on this specific molecule is limited, its structural analogs have demonstrated significant biological activities, including the modulation of key signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, probable biological roles based on its analogs, detailed experimental protocols for its study, and its natural occurrence and synthesis.
Physicochemical Properties
This compound is a solid, long-chain fatty acid.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 4114-74-3 | [2] |
| Molecular Formula | C₁₈H₃₄O₃ | [2][3] |
| Molecular Weight | 298.46 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid | [4] |
| Melting Point | 83 °C | [2] |
| Physical Description | Solid | [2] |
| Predicted Water Solubility | 0.0012 g/L | [4] |
| Predicted logP | 5.88 | [4] |
Biological Activity and Signaling Pathways (Based on Analogs)
Direct studies on the biological functions of this compound are not extensively available. However, significant research on its structural analogs, such as 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), 13-oxo-octadecadienoic acid (13-KODE), and 8-oxo-9-octadecenoic acid (OOA), provides strong indications of its potential biological roles.[5] These analogs have been shown to be potent modulators of inflammatory and metabolic signaling pathways.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism
Analogs of this compound, notably 9-oxo-ODA, have been identified as potent agonists of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[5][6] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[5] This suggests a potential therapeutic application for this compound and its derivatives in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Oxidized fatty acids, including analogs of this compound like OOA and 13-KODE, have demonstrated potent anti-inflammatory properties.[5] These effects are primarily mediated through the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][7] By inhibiting these pathways, these molecules can suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 9-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 9-oxooctadecanoic acid. Also known as 9-ketostearic acid, this long-chain fatty acid is of interest in various fields of research. This document outlines the key analytical techniques, detailed experimental protocols, and interpretation of spectroscopic data necessary for its unambiguous identification.
Physicochemical Properties and Structure
This compound is a saturated fatty acid with a ketone group at the ninth carbon atom. Its fundamental properties are summarized in the table below.[1]
| Property | Value |
| Chemical Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol |
| Synonyms | 9-Ketostearic acid, 9-Oxostearic acid |
The definitive confirmation of its structure relies on a combination of powerful analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the analysis of fatty acids. However, due to the polar nature of the carboxylic acid and ketone functional groups, direct analysis of this compound by GC-MS is challenging.[2] A crucial derivatization step is required to increase the volatility and thermal stability of the molecule.
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
A robust and widely used method involves a two-step derivatization: methoximation of the ketone group followed by silylation of the carboxylic acid group.[2]
Materials:
-
This compound sample
-
Pyridine
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS instrument
Procedure:
-
Methoximation of the Ketone Group:
-
Dissolve a known amount of the this compound sample in pyridine.
-
Add a solution of methoxyamine hydrochloride in pyridine.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the methoxime derivative.
-
-
Silylation of the Carboxylic Acid Group:
-
Cool the reaction mixture to room temperature.
-
Add BSTFA with 1% TMCS to the vial.
-
Heat the mixture again (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.
-
The resulting solution containing the derivatized this compound is then ready for GC-MS analysis.
-
Data Presentation: Expected Mass Spectrometry Fragmentation
The derivatized this compound (methyl ester trimethylsilyl oxime) will produce a characteristic fragmentation pattern in the mass spectrometer. The primary cleavage is expected to occur at the C-C bonds adjacent to the carbonyl group (now a methoxime group).
Expected Key Fragment Ions (Illustrative):
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| [M]+ | Molecular ion of the derivatized compound | - |
| [M-15]+ | Loss of a methyl group from a TMS group | Cleavage of Si-CH₃ bond |
| [M-31]+ | Loss of a methoxy (B1213986) group from the ester | α-cleavage at the ester group |
| Fragment 1 | Cleavage at the C8-C9 bond | α-cleavage |
| Fragment 2 | Cleavage at the C9-C10 bond | α-cleavage |
Note: The exact m/z values will depend on the specific derivatization agents used (e.g., methylation of the carboxylic acid instead of silylation will result in different masses).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, confirming the position of the ketone group and the structure of the fatty acid chain.
Experimental Protocol: NMR Analysis
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve the this compound sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
Data Presentation: NMR Spectral Data
The following table summarizes the ¹³C NMR chemical shifts obtained from a mixture containing 9(10)-hydroxy-10(9)-oxostearic acid, which includes this compound.[3]
¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon Atom Assignment | Chemical Shift (δ) in ppm |
| C=O (Ketone) | ~213.8 |
| COOH (Carboxylic Acid) | ~180.0 |
| CH₂ adjacent to C=O (C8, C10) | ~36.0, ~36.1 |
| CH₂ adjacent to COOH (C2) | ~34.0 |
| Other CH₂ groups | 22.6 - 31.8 |
| CH₃ (Terminal) | ~14.1 |
Note: These values are from a mixture and should be considered representative. Specific assignments may vary slightly.
A ¹H NMR spectrum would show a characteristic triplet for the terminal methyl group at approximately 0.88 ppm. The protons on the carbons alpha to the ketone group (C8 and C10) would appear as triplets around 2.4-2.5 ppm. The proton of the carboxylic acid group would be a broad singlet at a higher chemical shift (typically >10 ppm), which may or may not be observed depending on the solvent and concentration.
Visualizations
To further clarify the processes and structures discussed, the following diagrams are provided.
Conclusion
The structural elucidation of this compound is reliably achieved through the synergistic use of GC-MS and NMR spectroscopy. While derivatization is essential for successful GC-MS analysis, NMR provides direct structural information without chemical modification. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this and other related keto fatty acids.
References
The Pivotal Role of 9-Oxooctadecanoic Acid in Plant Lipids: A Technical Guide for Researchers
Fremont, CA – December 20, 2025 – 9-Oxooctadecanoic acid (9-oxo-ODA), a member of the oxylipin family of signaling molecules, is emerging as a critical regulator of various physiological processes in plants, from developmental cues to defense mechanisms. This technical guide provides an in-depth analysis of 9-oxo-ODA's function within plant lipids, tailored for researchers, scientists, and drug development professionals. It consolidates current knowledge on its biosynthesis, signaling pathways, and physiological roles, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Biosynthesis and Occurrence of this compound
This compound is synthesized in plants through the 9-lipoxygenase (9-LOX) pathway. This pathway is initiated by the oxygenation of linoleic acid, an abundant polyunsaturated fatty acid in plant tissues. The resulting hydroperoxide is then further metabolized to form 9-oxo-ODA. While the jasmonate pathway, initiated by 13-lipoxygenase, has been extensively studied, the 9-LOX pathway and its products, like 9-oxo-ODA, are now recognized for their distinct and significant roles in plant biology.[1]
Quantitative analysis has revealed the presence of 9-oxo-ODA in various plant tissues, with notable concentrations found in tomato fruit. The distribution within the fruit is not uniform, with the peel containing the highest levels, followed by the sarcocarp and then the gelatinous tissue.
Table 1: Quantitative Analysis of 9-Oxo-ODA and 13-Oxo-ODA in Tomato Fruit Tissues
| Tissue | 9-Oxo-ODA (µg/g fresh weight) | 13-Oxo-ODA (µg/g fresh weight) | Total Oxo-ODAs (µg/g fresh weight) |
| Gelatinous Tissue | ~0.001 | ~0.001 | ~0.002 |
| Sarcocarp | ~0.06 | ~0.04 | ~0.1 |
| Peel | ~0.12 | ~0.08 | ~0.2 |
Data sourced from a study on the localization of oxo-octadecadienoic acids in tomato fruit. The amounts of 9-oxo-ODA and 13-oxo-ODA were observed to increase significantly after homogenization at room temperature, particularly in the peel.[2][3]
Signaling Pathways of this compound
Emerging evidence suggests that 9-LOX-derived oxylipins, including 9-oxo-ODA, can activate signaling cascades independently of the canonical jasmonic acid (JA) pathway.[1][4] These pathways are crucial for regulating specific developmental processes, such as lateral root formation, and for mounting defense responses against certain pathogens.
A key aspect of 9-oxo-ODA signaling is its interaction with components traditionally associated with other pathways. For instance, some responses to oxylipins from the 9-LOX pathway have been shown to involve CORONATINE INSENSITIVE 1 (COI1), a central component of the JA signaling pathway, suggesting a complex crosstalk between these signaling networks.[5]
Furthermore, a class of proteins known as NOXY (nonresponding to oxylipins) have been identified as essential components in the signaling cascade of 9-LOX derivatives.[1] These proteins are implicated in mediating the plant's response to these oxylipins, linking their perception to downstream effects such as cell wall modifications and defense gene activation. Recent studies have also uncovered a connection between the 9-LOX pathway and brassinosteroid (BR) signaling, where 9-LOX-derived oxylipins induce BR synthesis and signaling to promote cell wall-based defenses.
Physiological Roles
The signaling activities of 9-oxo-ODA translate into significant physiological roles in plants:
-
Plant Development: 9-LOX-derived oxylipins are implicated in the regulation of root architecture, particularly the formation of lateral roots.[1]
-
Defense Responses: The 9-LOX pathway contributes to plant immunity by activating defense responses, including cell wall modifications that can limit pathogen infection. Studies have shown that mutants deficient in 9-LOX activity exhibit increased susceptibility to certain pathogens.
-
Abiotic Stress: There is growing evidence that 9-LOX products are involved in responses to abiotic stresses, although this area requires further investigation.
Experimental Protocols
The accurate quantification of 9-oxo-ODA in plant tissues is essential for understanding its physiological roles. This requires robust protocols for extraction, purification, and analysis.
Extraction of this compound from Plant Tissues
This protocol is a synthesis of established methods for oxylipin extraction from plant material.
Materials:
-
Plant tissue (e.g., leaves, roots, fruits)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent: Isopropanol/Ethyl Acetate (1:1, v/v) with 0.01% Butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standard (e.g., deuterated 9-oxo-ODA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE: Methanol (B129727), Acetonitrile, Water, Acetic Acid (all LC-MS grade)
-
Nitrogen gas stream for evaporation
Procedure:
-
Sample Collection and Homogenization: Immediately freeze collected plant tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: Transfer the powdered tissue to a tube containing the extraction solvent and the internal standard. Vortex thoroughly and incubate at 4°C with shaking for 1 hour.
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid extract.
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of 9-oxo-ODA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% acetic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 9-oxo-ODA and its internal standard need to be determined by direct infusion of standards. For 9-oxo-ODA (m/z 295.2), characteristic fragment ions would be monitored.
Conclusion and Future Directions
This compound is a key signaling molecule in plants with distinct roles in development and defense. While significant progress has been made in understanding its biosynthesis and physiological effects, several areas warrant further investigation. The precise molecular mechanisms of 9-oxo-ODA perception and the detailed characterization of its signaling components, including the interplay with the COI1-dependent pathway, remain important research frontiers. For drug development professionals, a deeper understanding of these pathways could unveil novel targets for the development of compounds that modulate plant growth and defense, leading to improved crop resilience and productivity.
References
- 1. 9-Lipoxygenase-Derived Oxylipins Activate Brassinosteroid Signaling to Promote Cell Wall-Based Defense and Limit Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 9-Oxooctadecanoic Acid: A Technical Guide for Researchers
Executive Summary
9-Oxooctadecanoic acid (9-oxo-ODA) is a bioactive oxylipin derived from the enzymatic oxidation of C18 polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid. This molecule and its precursors are implicated in a range of physiological and pathological processes, including plant defense signaling, inflammatory responses, and cellular proliferation. This technical guide provides a comprehensive overview of the core biosynthetic pathways of 9-oxo-ODA across different biological kingdoms, with a focus on the well-characterized route in plants. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the metabolic and experimental workflows to support further research and development in this area.
Introduction to this compound
This compound is a member of the octadecanoid family of signaling molecules.[1] Its formation is a key branch of the oxylipin pathway, which generates a diverse array of biologically active compounds. In plants, 9-oxo-ODA is a crucial component of the response to biotic and abiotic stresses.[1] In mammals, while less well-defined, the pathway leading to 9-oxo-ODA is of interest due to the role of its precursor, 9-hydroxyoctadecadienoic acid (9-HODE), in inflammation and cell signaling.[2] Fungal biosynthesis of 9-oxo-ODA has also been identified, highlighting its broad biological relevance.[3]
Biosynthesis Pathway of this compound
The biosynthesis of 9-oxo-ODA is a multi-step enzymatic process that varies slightly between organisms. The most extensively studied pathway is in plants.
Plant Biosynthesis
In plants, the synthesis of 9-oxo-ODA begins with the release of linoleic acid or α-linolenic acid from membrane lipids by phospholipases. The free fatty acid is then acted upon by a specific lipoxygenase.
-
Oxygenation by 9-Lipoxygenase (9-LOX): The first committed step is the stereospecific introduction of molecular oxygen into linoleic acid or α-linolenic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase (9-LOX), a non-heme iron-containing dioxygenase. The product of this reaction is (9S)-hydroperoxyoctadeca-10(E),12(Z)-dienoic acid (9S-HPODE) from linoleic acid, or (9S)-hydroperoxyoctadeca-10(E),12(Z),15(Z)-trienoic acid (9S-HPOTE) from α-linolenic acid.[4]
-
Conversion to an Allene (B1206475) Oxide by Allene Oxide Synthase (AOS): The hydroperoxy fatty acid is then utilized as a substrate by a specific cytochrome P450 enzyme, allene oxide synthase (AOS). This enzyme catalyzes the dehydration of the hydroperoxide to form a highly unstable allene oxide.[5][6] Specifically, 9S-HPODE is converted to 9(10)-epoxy-10,12-octadecadienoic acid.[6]
-
Spontaneous Hydrolysis to α-Ketols: The allene oxide is extremely short-lived in aqueous environments and undergoes spontaneous, non-enzymatic hydrolysis. This hydrolysis yields a mixture of α-ketols and γ-ketols. The primary α-ketol product is 9-hydroxy-10-oxo-12-octadecenoic acid, which is in equilibrium with its tautomer, this compound.[4][7]
Fungal Biosynthesis
The biosynthesis of 9-oxo-ODA in fungi shares similarities with the plant pathway. Notably, in the plant pathogenic fungus Fusarium oxysporum, a bifunctional fusion protein has been identified that possesses both 9S-dioxygenase (a type of lipoxygenase) and allene oxide synthase activity.[3] This fusion enzyme directly converts linoleic acid to the allene oxide intermediate, which then hydrolyzes to form 9-oxo-ODA and other ketols. This suggests a more streamlined pathway in some fungal species.[3]
Mammalian Biosynthesis
In mammals, the formation of 9-oxo-ODA is generally considered a secondary metabolic step. The primary products of 9-lipoxygenase activity on linoleic acid are 9-hydroxyoctadecadienoic acids (9-HODEs).[2] These hydroxy fatty acids can then be further oxidized to their corresponding keto-derivatives, including 9-oxo-ODA. This oxidation can be catalyzed by hydroxy-fatty-acid dehydrogenases, although the specific enzymes responsible for this conversion in vivo are not fully characterized.[1]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in 9-oxo-ODA biosynthesis. It is important to note that these values can vary depending on the specific organism, isoenzyme, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (units) | Reference(s) |
| 9-Lipoxygenase | Linoleic Acid | Soybean | 15 - 24 | Varies | [8] |
| Linoleic Acid | Enhygromyxa salina (recombinant) | - | Catalytic efficiency (kcat/Km) = 3.94 µM⁻¹s⁻¹ | [9] | |
| Allene Oxide Synthase (AOS) | 9S-HPODE | Tomato (LeAOS3) | ~10-fold higher activity than with 13-HPODE | - | [5] |
| 13S-HPOD | Flaxseed | - | 116.9 ± 5.8 nkat/mg protein | [10] |
Table 2: Representative Concentrations of 9-oxo-ODA and Related Metabolites
| Metabolite | Matrix | Organism/Condition | Concentration Range | Reference(s) |
| 9-oxo-ODA | Tomato Fruit | Solanum lycopersicum | Present | [11] |
| 9-oxo-ODA | Baijiu (aged) | Fermented Sorghum | Increases with aging | [12][13] |
| 9-HODE | Human Plasma | Healthy individuals | 10⁻⁹ - 5 x 10⁻⁷ mol/L | [14] |
Experimental Protocols
Accurate quantification and characterization of the 9-oxo-ODA biosynthetic pathway require robust experimental methodologies. Below are detailed protocols for key experiments.
Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of oxylipins from biological matrices.[15][16][17]
Materials:
-
Biological sample (e.g., 200 µL plasma, 100 mg homogenized plant tissue)
-
Internal Standard (IS) solution (e.g., d4-9-HODE or other deuterated analog)
-
Methanol (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Acetic Acid (LC-MS grade)
-
2-propanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To a 200 µL plasma sample or resuspended tissue homogenate in a glass tube, add 10 µL of the internal standard solution.
-
Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 2.0 mL of hexane to the sample mixture.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution, for example, starting with a higher aqueous mobile phase and ramping up the organic phase to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion (m/z) for 9-oxo-ODA [M-H]⁻: ~293.2
-
Product Ions (m/z): Monitor specific fragment ions for 9-oxo-ODA and the internal standard.
-
-
Lipoxygenase Activity Assay
This protocol provides a general method for determining lipoxygenase activity, which can be adapted for 9-LOX.
Principle: Lipoxygenases catalyze the formation of conjugated dienes from polyunsaturated fatty acids, which results in an increase in absorbance at 234 nm.
Materials:
-
Enzyme extract (e.g., purified enzyme, cell lysate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted to the optimum for the specific LOX)
-
Substrate solution (e.g., linoleic acid dissolved in a minimal amount of ethanol (B145695) and then diluted in buffer)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Equilibrate the assay buffer and substrate solution to the desired reaction temperature.
-
Prepare a stock solution of linoleic acid and determine its concentration accurately.
-
-
Assay Measurement:
-
In a quartz cuvette, add the assay buffer and the substrate solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 234 nm over time.
-
-
Calculation of Activity:
-
Determine the initial linear rate of the reaction (ΔA₂₃₄/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient for the hydroperoxide product) is approximately 25,000 M⁻¹cm⁻¹.
-
Conclusion and Future Directions
The biosynthesis of this compound is a fundamental pathway in the production of bioactive oxylipins. While the core enzymatic steps in plants are well-understood, further research is needed to fully elucidate the regulation of this pathway and its precise roles in different physiological contexts. For drug development professionals, the enzymes of this pathway, particularly 9-lipoxygenase, represent potential targets for the modulation of inflammatory and signaling cascades. The continued development of sensitive analytical techniques will be crucial for advancing our understanding of the spatial and temporal dynamics of 9-oxo-ODA and its biological functions.
References
- 1. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a linoleate 9S-dioxygenase and an allene oxide synthase in a fusion protein of Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a jasmonate-regulated allene oxide synthase that metabolizes 9-hydroperoxides of linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allene oxide synthases and allene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic properties of allene oxide synthase from flaxseed (Linum usitatissimum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
Endogenous Formation of 9-Oxooctadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Oxooctadecanoic acid (9-oxo-ODA) is a bioactive oxidized linoleic acid metabolite implicated in a range of physiological and pathological processes, including the regulation of lipid metabolism and inflammation. Its endogenous formation is a critical area of study for understanding its role in cellular signaling and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the core aspects of endogenous 9-oxo-ODA formation, including its biosynthetic pathway, key enzymes, and relevant signaling cascades. Detailed experimental protocols for the extraction and quantification of 9-oxo-ODA are provided, along with a summary of available quantitative data.
Introduction
This compound (9-oxo-ODA), also known as 9-Keto-octadecadienoic acid (9-KODE), is an oxylipin derived from the essential fatty acid, linoleic acid. As a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), 9-oxo-ODA plays a significant role in the transcriptional regulation of genes involved in fatty acid oxidation and energy homeostasis.[1][2] This guide delineates the current understanding of the enzymatic pathways leading to the formation of 9-oxo-ODA within biological systems.
Biosynthesis of this compound
The primary pathway for the endogenous formation of 9-oxo-ODA involves a two-step enzymatic conversion of linoleic acid.
Step 1: Oxidation of Linoleic Acid to 9-Hydroxyoctadecadienoic Acid (9-HODE)
The initial step is the oxidation of linoleic acid to form 9-hydroxyoctadecadienoic acid (9-HODE). This reaction can be catalyzed by two main enzyme families:
-
Lipoxygenases (LOXs): These enzymes introduce molecular oxygen into polyunsaturated fatty acids. Specific lipoxygenases can catalyze the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is then rapidly reduced to 9-HODE by cellular peroxidases.[3]
-
Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize linoleic acid to 9-HPODE, which is subsequently reduced to 9-HODE.[3][4]
Step 2: Dehydrogenation of 9-HODE to 9-oxo-ODA
The second and final step is the oxidation of the hydroxyl group of 9-HODE to a ketone group, yielding 9-oxo-ODA. This reaction is catalyzed by a class of NAD⁺-dependent enzymes known as hydroxy-fatty-acid dehydrogenases . Specifically, an enzyme identified as 13-HODE dehydrogenase, which is expressed in leukocytes, has been shown to have substrate specificity that includes 9-HODE.[5]
dot
Quantitative Data on this compound
The quantification of 9-oxo-ODA in biological matrices is essential for understanding its physiological and pathological roles. The following table summarizes available data on the concentration of 9-oxo-ODA in rat plasma. Further research is needed to establish its levels in various human tissues and in the context of different diseases.
| Analyte | Matrix | Mean Concentration (nmol/L) | Limit of Quantitation (LOQ) (nmol/L) | Coefficient of Variation (CV, %) | Reference |
| 9-oxo-ODA | Rat Plasma | 218.1 | 9.7 - 35.9 | <18.5 | [6] |
| 9-HODE | Rat Plasma | 57.8 | 9.7 - 35.9 | <18.5 | [6] |
| 13-HODE | Rat Plasma | 123.2 | 9.7 - 35.9 | <18.5 | [6] |
| 13-oxo-ODA | Rat Plasma | 57.8 | 9.7 - 35.9 | <18.5 | [6] |
Experimental Protocols
Accurate measurement of 9-oxo-ODA requires robust and validated experimental protocols. The following sections provide detailed methodologies for the extraction and quantification of 9-oxo-ODA from biological samples.
Sample Preparation and Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for the extraction of oxylipins from plasma.[7][8]
Materials and Reagents:
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): Deuterated 9-oxo-ODA (e.g., 9-oxo-ODA-d4) or a structurally similar oxylipin
-
Antioxidant solution (e.g., butylated hydroxytoluene (BHT) in methanol)
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw plasma samples on ice. In a clean microcentrifuge tube, add 100 µL of plasma. Add the internal standard and a small volume of antioxidant solution to prevent auto-oxidation during sample preparation.
-
Protein Precipitation: To precipitate proteins, add 300 µL of ice-cold methanol. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Follow with 1 mL of water. Do not allow the cartridge to dry.
-
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 5% methanol in water through the sorbent.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 9-oxo-ODA and other retained lipids with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of a solvent compatible with the initial mobile phase of the LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
dot
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of oxylipins.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to elute 9-oxo-ODA.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9-oxo-ODA and its internal standard. The exact m/z values will depend on the specific molecule and its fragmentation pattern. For 9-oxo-ODA (C₁₈H₃₀O₃, molecular weight ~294.4 g/mol ), the precursor ion would be [M-H]⁻ at m/z ~293.2. Product ions would be determined by fragmentation experiments.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Signaling Pathway of this compound
9-oxo-ODA exerts its biological effects primarily through the activation of the nuclear receptor, PPARα.[1][2]
Mechanism of Action:
-
Cellular Uptake: 9-oxo-ODA, being a lipid, can cross the cell membrane.
-
PPARα Activation: Inside the cell, 9-oxo-ODA binds to and activates PPARα.
-
Heterodimerization: The activated 9-oxo-ODA/PPARα complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins, leading to the initiation of transcription of target genes.
Downstream Effects:
The activation of PPARα by 9-oxo-ODA leads to the upregulation of genes involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes such as Carnitine Palmitoyltransferase 1a (CPT1a) and Acyl-CoA Oxidase (AOX), which are crucial for the breakdown of fatty acids in the mitochondria and peroxisomes.[1][9][10]
-
Lipid Transport: Upregulation of fatty acid transporters like CD36.[11]
-
Lipogenesis: In some contexts, an increase in Fatty Acid Synthase (FASN) expression has been observed.[11]
These transcriptional changes ultimately lead to a decrease in cellular triglyceride accumulation and an increase in fatty acid catabolism.[1][2]
dot
Conclusion
The endogenous formation of 9-oxo-ODA from linoleic acid represents a key pathway in the generation of bioactive lipid mediators. Its role as a PPARα agonist highlights its importance in metabolic regulation. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the physiological and pathological significance of 9-oxo-ODA. Future studies elucidating the precise regulation of its biosynthesis and its tissue-specific concentrations in various disease states will be crucial for the development of targeted therapeutic strategies.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 9-Oxooctadecanoic Acid (9-oxo-ODA)
Introduction
This compound (9-oxo-ODA) is a long-chain oxo-fatty acid, a class of bioactive lipids involved in various cellular processes.[1][2][3] It is found in nature, notably in tomatoes (Solanum lycopersicum) and eggplant calyx, and is derived from conjugated linoleic acid.[4][5][6] Research has highlighted its potential therapeutic applications, particularly in metabolic regulation and oncology. This guide provides a comprehensive review of the existing literature on 9-oxo-ODA, focusing on its biological activities, underlying mechanisms, and the experimental protocols used for its study.
Metabolic Regulation via PPARα Activation
A significant body of research has identified 9-oxo-ODA as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][7] PPARα is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism, particularly in the liver, by upregulating genes involved in fatty acid oxidation.[4][8]
The activation of PPARα by 9-oxo-ODA leads to an increase in the expression of target genes responsible for fatty acid oxidation, which in turn helps to decrease the accumulation of triglycerides in hepatocytes.[4][5] This mechanism suggests a potential role for 9-oxo-ODA in managing dyslipidemia and related metabolic disorders.[4][9] Studies have shown that its isomer, 13-oxo-ODA, also found in tomato products, exhibits even stronger PPARα activation.[7][10]
Signaling Pathway
References
- 1. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]
- 2. This compound | 4114-74-3 | Benchchem [benchchem.com]
- 3. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tomatoes Contain a Nutrient that Prevents Vascular Diseases - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 10. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 9-Oxooctadecanoic Acid in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized linoleic acid derivative found in various natural sources, including tomatoes and eggplant.[1][2] Emerging research has identified 9-oxo-ODA as a bioactive lipid mediator with significant roles in regulating key cellular processes. This technical guide provides an in-depth overview of the current understanding of 9-oxo-ODA's mechanisms of action in cell signaling, with a focus on its impact on metabolic regulation and cancer progression. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these functions.
Core Signaling Pathways of this compound
9-oxo-ODA exerts its biological effects primarily through two well-characterized signaling pathways: activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and induction of apoptosis in cancer cells via inhibition of Cyclin-Dependent Kinase 1 (CDK1) and modulation of the p53 pathway.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
9-oxo-ODA is a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[2][3] Upon binding to PPARα, 9-oxo-ODA initiates a cascade of events leading to the increased expression of genes involved in fatty acid oxidation.[2][3] This activation has been shown to significantly decrease the accumulation of triglycerides in hepatocytes, highlighting its potential as a therapeutic agent for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.[2][3][4] An isomer of 9-oxo-ODA, 13-oxo-ODA, has also been shown to be a potent PPARα activator, with even stronger activity in some cases.[4][5]
Anti-Cancer Activity: CDK1 Inhibition and p53-Mediated Apoptosis
9-oxo-ODA has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human cervical and ovarian cancer cells.[6][7][8][9] The primary mechanism underlying this anti-cancer activity is the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[6][8] Inhibition of CDK1 by 9-oxo-ODA leads to cell cycle arrest, primarily at the G2/M phase.[10]
Furthermore, 9-oxo-ODA's anti-cancer effects are mediated through the p53 signaling pathway.[6][8][10] Treatment with 9-oxo-ODA leads to an upregulation of the tumor suppressor protein p53 and a subsequent increase in the expression of pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[9] In human papillomavirus (HPV)-positive cervical cancer cells, 9-oxo-ODA has also been shown to reduce the expression of HPV oncoproteins E6 and E7, which are known to inactivate p53 and promote cell proliferation.[8][10]
Quantitative Data on the Biological Activity of this compound
The following tables summarize key quantitative data from studies on the effects of 9-oxo-ODA.
Table 1: Anti-proliferative and Pro-apoptotic Effects of 9-oxo-ODA on Cancer Cells
| Cell Line | Parameter | Concentration | Effect | Reference |
| HeLa (Cervical Cancer) | IC50 | 30.532 µM | 50% inhibition of cell proliferation | [7] |
| HeLa, SiHa (Cervical Cancer) | IC50 | 25-50 µM | 50% inhibition of cell proliferation | [6][11] |
| HRA (Ovarian Cancer) | Apoptosis | Dose-dependent | Increased DNA fragmentation, caspase-3/7 activity, and Bax/Bcl-2 ratio | [9] |
Table 2: Effect of 9-oxo-ODA on PPARα Target Gene Expression
| Cell Type | Target Gene | Concentration | Fold Induction | Reference |
| Mouse Primary Hepatocytes | PPARα target genes | Not specified | Significantly increased mRNA expression | [2][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the cellular signaling roles of 9-oxo-ODA.
PPARα Luciferase Reporter Gene Assay
This assay is used to determine the ability of 9-oxo-ODA to activate the PPARα receptor.
Objective: To quantify the dose-dependent activation of PPARα by 9-oxo-ODA.
Methodology:
-
Cell Culture and Transfection: CV-1 cells are cultured and co-transfected with a PPARα expression vector (e.g., pM-hPPARα) and a luciferase reporter plasmid containing PPAR response elements (PPREs) (e.g., p4xUASg-tk-luc).[4][5] A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with various concentrations of 9-oxo-ODA or a vehicle control (e.g., DMSO) for 24 hours. A known PPARα agonist (e.g., GW7647) is used as a positive control.[4][5]
-
Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the extent of PPARα activation.
Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This method is used to quantify the induction of apoptosis by 9-oxo-ODA.
Objective: To determine the percentage of apoptotic and necrotic cells in a population following treatment with 9-oxo-ODA.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, SiHa) are cultured and treated with various concentrations of 9-oxo-ODA or a vehicle control for a specified time (e.g., 48 hours).[12]
-
Cell Staining: Cells are harvested and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[12][13]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified.[12]
Western Blot Analysis for Proteins in the p53 and CDK1 Pathways
This technique is used to measure changes in the expression levels of key proteins involved in 9-oxo-ODA-induced apoptosis.
Objective: To quantify the expression of proteins such as p53, Bax, Bcl-2, and CDK1 in response to 9-oxo-ODA treatment.
Methodology:
-
Cell Culture and Treatment: Cells are treated with 9-oxo-ODA as described above.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-CDK1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Potential Anti-Inflammatory Role of this compound
While direct evidence for the anti-inflammatory effects of 9-oxo-ODA is still emerging, studies on structurally related oxo-octadecadienoic acids, such as 8-oxo-9-octadecenoic acid (8-oxo-ODA) and 13-oxo-9,11-octadecadienoic acid (13-KODE), suggest a potential role for 9-oxo-ODA in modulating inflammatory responses.[14][15] These related compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in macrophages by suppressing the NF-κB and MAPK signaling pathways.[14][15][16]
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Analogs of 9-oxo-ODA have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[14]
The MAPK signaling cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory response. Related oxo-fatty acids have been demonstrated to inhibit the phosphorylation of ERK and JNK in response to inflammatory stimuli.[14] Further research is warranted to determine if 9-oxo-ODA exhibits similar anti-inflammatory properties through the modulation of these pathways.
Conclusion and Future Directions
This compound is a bioactive lipid with well-defined roles in the activation of PPARα and the induction of apoptosis in cancer cells through the inhibition of CDK1 and modulation of the p53 pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the direct anti-inflammatory effects of 9-oxo-ODA, exploring its activity in other signaling pathways, and evaluating its efficacy and safety in preclinical and clinical settings for the treatment of metabolic diseases and cancer. The continued study of 9-oxo-ODA and its signaling mechanisms holds significant promise for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 9. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation | MDPI [mdpi.com]
Methodological & Application
Application Note: Quantification of 9-Oxooctadecanoic Acid in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite that has garnered significant interest due to its diverse biological activities. As a member of the oxylipin family, 9-oxo-ODA is involved in various physiological and pathological processes. Notably, it has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Activation of PPARα by 9-oxo-ODA can lead to a reduction in triglyceride accumulation, suggesting its potential therapeutic role in metabolic disorders.[2] Furthermore, studies have indicated that 9-oxo-ODA can induce apoptosis and alter the p53 signaling pathway in cancer cells, highlighting its potential as an anti-tumor agent. Given its therapeutic potential, a robust and reliable method for the quantification of 9-oxo-ODA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and drug development.
This application note provides a detailed protocol for the quantification of 9-oxo-ODA in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established principles for the analysis of oxidized fatty acids and offers high sensitivity and selectivity.
Signaling Pathways
9-oxo-ODA has been shown to exert its biological effects through modulation of key signaling pathways, including the PPARα and p53 pathways.
Experimental Workflow
The analytical workflow for the quantification of 9-oxo-ODA from biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of 9-oxo-ODA from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS): 13-HODE-d4 or a similar deuterated oxidized fatty acid
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Hexane (B92381), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Organic Layer Collection: Transfer the upper organic (hexane) layer to a new tube. Repeat the extraction step one more time and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12.1-15 min: 30% B |
MS/MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 9-oxo-ODA | 293.2 | 185.1 | 15 |
| 9-oxo-ODA (Qualifier) | 293.2 | 125.1 | 20 |
| 13-HODE-d4 (IS) | 299.2 | 199.2 | 15 |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method for the analysis of 9-oxo-ODA. Data is based on representative values for oxidized fatty acids.[4]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (nmol/L) | Correlation Coefficient (r²) |
|---|
| 9-oxo-ODA | 6.8 - 1360.5 | > 0.991 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (nmol/L) |
|---|
| 9-oxo-ODA | 9.7 - 35.9 |
Table 3: Precision and Accuracy
| Analyte | Concentration (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| 9-oxo-ODA | Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% |
| | High QC | < 15% | < 15% | 85-115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The described method, including sample preparation and optimized LC-MS/MS parameters, offers the necessary sensitivity and selectivity for accurate and reliable quantification. The provided quantitative data and visualization of relevant signaling pathways and the experimental workflow serve as a valuable resource for researchers, scientists, and drug development professionals working with this bioactive lipid.
References
Application Note: Quantitative Analysis of 9-Oxooctadecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized lipid molecule, part of a class of compounds known as oxylipins.[1] These molecules are derived from the oxidation of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes. Due to their role as signaling molecules and biomarkers, accurate quantification in biological matrices is of significant interest. The analysis of 9-oxo-ODA presents a challenge due to its low volatility and thermal instability, which are properties attributed to its carboxylic acid and ketone functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[2] However, direct analysis of 9-oxo-ODA is problematic.[3] To overcome these limitations, a chemical derivatization strategy is employed to increase the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 9-oxo-ODA from biological samples. The recommended method is a robust two-step derivatization involving methoximation of the ketone group followed by silylation of the carboxylic acid group.[2][3]
Data Presentation: Quantitative Data Summary
The derivatization process alters the chemical structure of this compound, and the resulting mass spectrum is key to its identification and quantification. The following table summarizes the expected quantitative parameters for the methoxime/trimethylsilyl (MOX/TMS) derivative of 9-oxo-ODA.
Note: The m/z values and retention time are predictive and based on common fragmentation patterns of similar derivatized fatty acids. These should be confirmed experimentally by analyzing a pure standard of this compound.
| Parameter | Value | Reference / Comment |
| Analyte | This compound, MOX/TMS Derivative | |
| Molecular Formula | C₂₂H₄₅NO₃Si | Calculated |
| Molecular Weight | 400.7 g/mol | Calculated |
| Derivatization Method | Two-step: Methoxyamine HCl followed by BSTFA + 1% TMCS | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for GC-MS |
| Expected Retention Index | Variable | Dependent on column and GC conditions. |
| Predicted Key Fragment Ions (m/z) | m/z 117: [ (CH₃)₃SiOCO ]⁺, characteristic of TMS esters. | Based on fragmentation of similar compounds.[4] |
| m/z M-15: [ M - CH₃ ]⁺, loss of a methyl group from the TMS moiety. | Common fragmentation pattern. | |
| m/z M-31: [ M - OCH₃ ]⁺, loss of the methoxy (B1213986) group from the methoxime. | Characteristic of methoxime derivatives. | |
| Alpha-cleavage ions: Ions resulting from cleavage at carbons adjacent to the derivatized keto group. | Specific masses depend on cleavage site. | |
| Suggested Internal Standard | Deuterated fatty acids (e.g., Heptadecanoic acid-d33) | To correct for extraction and derivatization variability.[3] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (e.g., Plasma)
This protocol describes a liquid-liquid extraction method to isolate lipids from a plasma matrix.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid-d33 in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.
-
Vortex for an additional 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried lipid extract is now ready for derivatization.
Protocol 2: Two-Step Derivatization
This protocol is essential for preparing the extracted 9-oxo-ODA for GC-MS analysis.[3]
Step 2a: Methoximation of the Ketone Group
-
Reagent Preparation : Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.
-
Reaction : Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample extract from Protocol 1.
-
Incubation : Seal the vial tightly and heat at 70°C for 60 minutes.[5]
-
Cooling : Allow the vial to cool to room temperature.
Step 2b: Silylation of the Carboxylic Acid Group
-
Reagent Addition : Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the reaction vial.
-
Incubation : Seal the vial again and heat at 70°C for 45 minutes.
-
Cooling : Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters. Optimization for specific instrumentation is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
GC Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection Mode : Splitless injection for trace analysis.[5]
-
Injector Temperature : 280°C.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 15°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature : 230°C.
-
Ionization Energy : 70 eV.
-
Mass Scan Range : m/z 50-600.
-
Acquisition Mode : A combination of full scan to identify the compound and Selected Ion Monitoring (SIM) for accurate quantification is recommended. Monitor the predicted key fragment ions listed in the data table.
Visualizations
Caption: Overall experimental workflow for 9-oxo-ODA analysis.
Caption: The two-step derivatization process for 9-oxo-ODA.
References
Application Notes and Protocols for the Extraction of 9-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of 9-Oxooctadecanoic acid (9-oxo-ODA), a bioactive oxylipin, from biological matrices. The protocols are designed to be robust and reproducible for applications in academic research and drug development.
Introduction
This compound (9-oxo-ODA) is an oxidized derivative of linoleic acid, a polyunsaturated fatty acid. As a member of the oxylipin family, 9-oxo-ODA is involved in various physiological and pathological processes, making its accurate quantification in biological samples crucial for research.[1] This oxylipin has been identified in various biological matrices, including tomato fruit, where it has been shown to act as a potent agonist for peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[2][3][4] The extraction of 9-oxo-ODA from complex biological samples presents a challenge due to its low abundance and the presence of interfering substances.[5] This guide outlines effective protocols for its extraction using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]
Data Presentation
The selection of an appropriate extraction method is critical for achieving high recovery and purity of 9-oxo-ODA. The following tables summarize quantitative data from studies on oxylipin extraction, providing a reference for expected performance.
Table 1: Performance of Solid-Phase Extraction (SPE) for Oxylipin Analysis
| Analyte(s) | Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| 27 Oxylipins | Serum | Not Specified | LC-MS/MS | 80-120% for most analytes | 2 pg to 394 pg | [7] |
| Various Lipid Classes | Human Plasma | Not Specified | LC-MS | >70% | Not Specified | [8] |
| 9-Hydroxyoctadecadienoic Acid (9-HODE) | Plasma, Serum, Culture Media | Not Specified | LC-MS/MS | Not Specified | LOQ: 9.7–35.9 nmol/L | [9] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) for Fatty Acid Analysis
| Analyte(s) | Matrix | Extraction Solvent | Analytical Method | Average Recovery (%) | Intra-day/Inter-day Precision (% CV) | Reference |
| 50 Fatty Acids | Biological Fluids/Tissues | Hexane (B92381) | GC-FID/MS | 80-120% | < 20% | [10] |
| 9-Hydroxyoctadecadienoic Acid (9-HODE) | Plasma | Not Specified | LC-MS/MS | Not Specified | Intraday: < 7.2%, Interday: < 5.5% | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 9-Oxo-ODA from Biological Tissues
This protocol is suitable for the extraction of 9-oxo-ODA from solid tissues (e.g., plant material, animal tissues).
Materials:
-
Biological tissue
-
Liquid nitrogen
-
Mortar and pestle, or homogenizer
-
Extraction Solvent: Chloroform/Methanol (B129727) (2:1, v/v)[11]
-
Internal Standard (IS): Stable isotope-labeled 9-oxo-ODA or a structurally similar oxylipin[11]
-
0.9% NaCl solution[8]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Homogenization:
-
Extraction:
-
Phase Separation:
-
Collection of Organic Phase:
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette and transfer to a new tube.[13]
-
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) for 9-Oxo-ODA from Biological Fluids
This protocol is a high-throughput method suitable for cleaning up samples from biological fluids like plasma or serum.[5][16]
Materials:
-
Plasma, serum, or other biological fluid
-
Protein Precipitation Solvent: Acetonitrile (B52724) with 0.1% formic acid[15]
-
SPE Cartridge (e.g., C18)[7]
-
Cartridge Conditioning Solvent: Methanol[8]
-
Cartridge Equilibration Solvent: Water or a suitable buffer[8]
-
Wash Solvent: 5% Methanol in water[8]
-
Elution Solvent: Acetonitrile with 5% formic acid[8]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the 9-oxo-ODA with 2 mL of acetonitrile containing 5% formic acid.[8]
-
-
Drying and Reconstitution:
Visualizations
General Workflow for 9-Oxo-ODA Extraction and Analysis
Caption: General experimental workflow for this compound extraction and analysis.
Signaling Pathway of PPARα Activation by 9-Oxo-ODA
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 9-Oxooctadecanoic Acid for Gas Chromatography (GC) Analysis
Introduction
9-Oxooctadecanoic acid, a keto-fatty acid, is a significant molecule in various biological pathways and a key marker in lipidomics and metabolomics research. The analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents analytical challenges.[1] Due to the presence of both a polar carboxylic acid group and a ketone functional group, the compound exhibits low volatility and thermal instability, making direct GC analysis difficult. These characteristics can lead to poor chromatographic performance, including peak tailing and on-column degradation, which compromises quantitative accuracy.[2]
To overcome these limitations, a chemical derivatization step is essential prior to GC analysis. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues.[3] This application note provides a detailed, robust two-step derivatization protocol for this compound, involving methoximation of the keto group followed by silylation of the carboxylic acid group. This widely used strategy ensures improved peak shape, enhanced sensitivity, and reliable quantification suitable for researchers, scientists, and drug development professionals.[1][4]
Comparison of Derivatization Methods
While several methods exist for derivatizing fatty acids, the choice depends on the functional groups present. For keto-acids like this compound, a two-step approach is superior as it addresses both the ketone and carboxylic acid moieties.
| Derivatization Method | Target Group(s) | Reagent(s) | Advantages | Disadvantages | Suitability for this compound |
| Methoximation + Silylation | Ketone, Carboxylic Acid | 1. Methoxyamine HCl (MeOx) 2. BSTFA or MSTFA (+1% TMCS) | Protects the thermally labile keto group, prevents tautomerization, and increases volatility and stability.[2][5][6] | Two-step process requires more time; reagents are moisture-sensitive.[7] | Highly Recommended |
| Esterification (FAMEs) | Carboxylic Acid | BF₃-Methanol or HCl-Methanol | Simple, single-step reaction for the carboxyl group; creates stable Fatty Acid Methyl Esters.[8][9] | Does not protect the keto group, which can lead to peak tailing or degradation at high temperatures.[10] | Not Ideal |
| Silylation Only | Carboxylic Acid, Ketone (enol form) | BSTFA or MSTFA (+1% TMCS) | Single-step reaction that derivatizes both groups.[8] | Can lead to multiple derivative peaks due to the formation of different enol-trimethylsilyl (TMS) isomers from the keto group.[11] | Not Recommended |
Experimental Workflow and Chemical Pathway
The recommended analytical approach involves a systematic workflow from sample preparation to data analysis. The chemical derivatization proceeds in two distinct steps to ensure complete and stable modification of the target analyte.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Two-step chemical derivatization of this compound.
Detailed Experimental Protocol: Two-Step Derivatization
This protocol is adapted from established methods for the analysis of keto-acids.[2][4][10]
Materials and Reagents
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx), ≥98% purity
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous, ≤0.005% water)
-
Hexane (B92381) or Isooctane (B107328) (GC grade)
-
Nitrogen gas (high purity)
-
Micro-reaction vials (1-2 mL) with Teflon-lined caps
-
Heating block or thermal shaker
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Accurately transfer the sample containing this compound (typically 1-5 mg or a corresponding amount of biological extract) into a micro-reaction vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all moisture, as it can deactivate the silylating reagent.[11]
Step 1: Methoximation (Keto Group Protection)
-
Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine at a concentration of 20 mg/mL.
-
Add 50 µL of the MeOx/pyridine solution to the dried sample residue in the vial.[4][10]
-
Seal the vial tightly with a Teflon-lined cap and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block or thermal shaker.[4][11] This reaction converts the ketone group into a stable methoxime.[6]
-
After incubation, allow the vial to cool completely to room temperature.
Step 2: Silylation (Carboxylic Acid Derivatization)
-
To the cooled, methoximated sample, add 80-100 µL of BSTFA + 1% TMCS.[2][11]
-
Seal the vial tightly again and vortex briefly.
-
Incubate the vial at 60-70°C for 30-60 minutes.[11] This reaction converts the carboxylic acid group into its volatile trimethylsilyl (B98337) (TMS) ester.
-
Allow the vial to cool to room temperature.
-
(Optional) If necessary, the sample can be diluted with hexane or isooctane before injection. Transfer the derivatized sample to an autosampler vial. The sample is now ready for GC-MS analysis.
Data Presentation and Expected Results
While specific quantitative data for derivatized this compound requires experimental determination, derivatization is expected to yield significant analytical improvements.
| Analytical Parameter | Before Derivatization | After Two-Step Derivatization | Rationale |
| Volatility | Low | High | Conversion of polar -COOH and C=O groups to non-polar TMS-ester and methoxime groups reduces intermolecular hydrogen bonding.[2][3] |
| Thermal Stability | Poor (prone to decarboxylation) | High | Methoximation protects the keto group, and silylation stabilizes the carboxyl group, preventing degradation at high GC injector temperatures.[2][6] |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Reduced interaction with active sites in the GC inlet and column leads to improved chromatographic performance.[2] |
| Detection Limit | High | Low | Sharper peaks and increased analyte transfer to the detector result in enhanced signal-to-noise ratio and sensitivity. |
| Chromatogram Complexity | Potential for multiple peaks | Single, well-defined peak | Methoximation prevents tautomerization of the keto group, avoiding the formation of multiple enol isomers and thus multiple derivative peaks.[5][11] |
Conclusion
The direct GC-MS analysis of this compound is impeded by its physicochemical properties. The two-step derivatization protocol involving methoximation followed by silylation is a robust and highly effective method to overcome these challenges.[4][10] This procedure significantly enhances the volatility and thermal stability of the analyte, resulting in a reliable analytical method with improved peak shape, lower detection limits, and enhanced accuracy. This makes it the recommended method for the quantitative analysis of this compound in complex biological and chemical matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: 9-Oxooctadecanoic Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite found in various natural sources, notably in tomatoes.[1][2] It has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] Activation of PPARα stimulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, primarily in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle.[3] Consequently, 9-oxo-ODA presents a significant area of interest for research into the prevention and treatment of metabolic disorders, including dyslipidemia and hepatic steatosis.[1][4] These application notes provide a comprehensive overview of the use of 9-oxo-ODA as a PPARα agonist, including detailed experimental protocols and quantitative data to guide researchers in their investigations.
Mechanism of Action
9-oxo-ODA functions as a ligand for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that regulate various aspects of lipid metabolism, leading to increased fatty acid oxidation and a reduction in triglyceride accumulation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the bioactivity of 9-oxo-ODA and its isomer, 13-oxo-ODA, as PPARα agonists.
Table 1: PPARα Activation by 9-oxo-ODA and Analogs in a Luciferase Reporter Assay
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SEM) |
| Vehicle (Control) | - | 1.00 ± 0.05 |
| 9-oxo-ODA | 1 | 1.5 ± 0.1 |
| 5 | 2.5 ± 0.2 | |
| 10 | 4.0 ± 0.3 | |
| 20 | 5.5 ± 0.4 | |
| 13-oxo-ODA | 1 | 2.0 ± 0.15 |
| 5 | 3.5 ± 0.25 | |
| 10 | 5.0 ± 0.4 | |
| 20 | 7.0 ± 0.5 | |
| GW7647 (Positive Control) | 0.005 | 8.0 ± 0.6 |
Data is adapted from a study comparing 9-oxo-ODA and 13-oxo-ODA, where the activity of 13-oxo-ODA was reported to be stronger than that of 9-oxo-ODA.[1][4] The values for 9-oxo-ODA are estimated based on these comparative findings.
Table 2: Relative mRNA Expression of PPARα Target Genes in Mouse Primary Hepatocytes Treated with an Oxo-ODA
| Target Gene | Treatment (20 µM for 24h) | Fold Change in mRNA Expression (Mean ± SEM) |
| CPT1a (Carnitine palmitoyltransferase 1a) | 13-oxo-ODA | 2.5 ± 0.3 |
| ACOX1 (Acyl-CoA oxidase 1) | 13-oxo-ODA | 3.0 ± 0.4 |
| UCP2 (Uncoupling protein 2) | 13-oxo-ODA | 2.0 ± 0.2 |
Data is derived from studies on 13-oxo-ODA, which was found to have similar activities to 9-oxo-ODA.[1][3]
Experimental Protocols
The following are detailed protocols for key experiments to characterize 9-oxo-ODA as a PPARα agonist.
Protocol 1: PPARα Luciferase Reporter Assay
This assay quantifies the ability of 9-oxo-ODA to activate PPARα by measuring the expression of a luciferase reporter gene under the control of a PPRE.
1. Materials:
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or monkey kidney fibroblast cell line (e.g., CV-1).
-
Plasmids:
-
Expression vector for full-length human or mouse PPARα.
-
Reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.
-
Internal control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Positive control PPARα agonist (e.g., GW7647).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
2. Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Transfection:
-
For each well, prepare a transfection mix containing the PPARα expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate the cells with the transfection mix for 4-6 hours in the cell culture incubator.
-
Replace the transfection medium with fresh complete culture medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 9-oxo-ODA and the positive control in culture medium. Include a vehicle control (DMSO).
-
Aspirate the medium from the cells and add the compound dilutions.
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Wash the cells once with PBS.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each treatment by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.
-
Plot the fold induction against the log of the 9-oxo-ODA concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This protocol measures the change in mRNA levels of PPARα target genes in response to 9-oxo-ODA treatment.
1. Materials:
-
Cell Line: Mouse primary hepatocytes or a suitable hepatocyte cell line.
-
Reagents:
-
This compound (stock solution in DMSO).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Nuclease-free water.
-
-
Primers:
-
Forward and reverse primers for target genes (e.g., mouse Cpt1a, Acox1, Ucp2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Mouse Cpt1a: Fwd: 5'-CTCAGTGGGAGCGACTCTTCA-3'; Rev: 5'-GGCCTCTGTGGTAGAAGATGT-3'
-
Mouse Acox1: Fwd: 5'-AGGAAGTACACGGAGCTGGT-3'; Rev: 5'-TCCGATAGCTCCACATGGAA-3'
-
Mouse Ucp2: Fwd: 5'-GCTGGTGGTGGTCGGAGAT-3'; Rev: 5'-GCCCAAGGGCTCAGAGAT-3'
-
-
-
Equipment:
-
6-well cell culture plates.
-
Real-time PCR instrument.
-
Standard cell culture incubator.
-
2. Procedure:
-
Cell Culture and Treatment:
-
Seed hepatocytes in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of 9-oxo-ODA or vehicle control for 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using an RNA isolation kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct value of each target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
Conclusion
This compound is a naturally occurring, potent PPARα agonist with the potential to modulate lipid metabolism. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the biological activities of 9-oxo-ODA and its potential therapeutic applications in metabolic diseases. Careful execution of these experiments will enable the detailed characterization of 9-oxo-ODA's effects on PPARα signaling and downstream gene regulation.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 9-Oxooctadecanoic Acid (9-oxo-ODA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized lipid molecule derived from linoleic acid that has garnered significant interest for its diverse biological activities. As a signaling molecule, 9-oxo-ODA is involved in crucial cellular processes including metabolic regulation, inflammation, and cell proliferation.[1][2] Its potential as a therapeutic agent is underscored by its action on key cellular targets such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its ability to modulate inflammatory pathways like NF-κB and MAPK.[1][3][4] Furthermore, emerging research has highlighted its anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7][8][9]
These application notes provide detailed protocols for a range of cell-based assays to characterize the bioactivity of 9-oxo-ODA, enabling researchers to investigate its mechanisms of action and explore its therapeutic potential.
Key Biological Activities and Cellular Targets
-
Metabolic Regulation via PPARα Activation: 9-oxo-ODA is a potent agonist of PPARα, a nuclear receptor that plays a central role in lipid metabolism.[1][2][10] Activation of PPARα by 9-oxo-ODA leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[2][10][11]
-
Anti-Inflammatory Effects: 9-oxo-ODA exhibits significant anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] This inhibition leads to a downstream reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[3]
-
Anti-Cancer Activity: 9-oxo-ODA has been shown to suppress the proliferation of various cancer cell lines, including human cervical and ovarian cancer cells.[6][8][9] Its anti-neoplastic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][7][8]
Data Presentation: Quantitative Bioactivity of 9-oxo-ODA
The following table summarizes the quantitative data on the biological activity of 9-oxo-ODA from cell-based assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLa (Cervical Cancer) | Cell Proliferation | IC50 | 30.532 µM | [12] |
| HeLa, SiHa (Cervical Cancer) | Cell Proliferation | IC50 | 25-50 µM | [8] |
| HRA (Ovarian Cancer) | Apoptosis Induction | - | Dose-dependent increase | |
| Mouse Primary Hepatocytes | PPARα Activation | - | Significant activation | [10] |
Experimental Protocols
PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of 9-oxo-ODA to activate the PPARα receptor.
Signaling Pathway:
Caption: 9-oxo-ODA activates the PPARα/RXR heterodimer, leading to gene transcription.
Experimental Workflow:
Caption: Workflow for a PPARα luciferase reporter assay.
Methodology: [1]
-
Cell Culture: Culture a suitable cell line, such as human hepatoma (HepG2) or monkey kidney (CV-1) cells, in appropriate growth medium.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Commercially available stable cell lines can also be used.[1]
-
Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 9-oxo-ODA. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold activation relative to the vehicle control against the concentration of 9-oxo-ODA to determine the EC50 value.
Anti-Inflammatory Activity Assays
This protocol assesses the effect of 9-oxo-ODA on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Signaling Pathway:
Caption: 9-oxo-ODA inhibits LPS-induced NF-κB and MAPK signaling pathways.
-
Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 9-oxo-ODA for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes) to induce phosphorylation of MAPK and NF-κB pathway proteins.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Gel Electrophoresis and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of IκB-α, p65 (for NF-κB), and ERK1/2, JNK, p38 (for MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts and a loading control (e.g., β-actin).
This assay measures the inhibitory effect of 9-oxo-ODA on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture and Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of 9-oxo-ODA for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Cell Proliferation and Viability Assay (MTT/WST-8 Assay)
This assay is used to determine the effect of 9-oxo-ODA on cell proliferation and viability.
Experimental Workflow:
Caption: Workflow for a typical MTT-based cell viability assay.
-
Cell Seeding: Seed cells (e.g., HeLa, SiHa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 9-oxo-ODA and a vehicle control.
-
Incubation: Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the concentration of 9-oxo-ODA to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the induction of apoptosis by 9-oxo-ODA through the quantification of caspase-3 and -7 activities, which are key executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of 9-oxo-ODA. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a time period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Addition: Add a commercially available caspase-3/7 luminescent reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for investigating the multifaceted biological activities of this compound. By employing these protocols, researchers can effectively characterize the effects of 9-oxo-ODA on metabolic regulation, inflammation, and cancer cell biology. The provided quantitative data and signaling pathway diagrams offer a solid foundation for designing experiments and interpreting results, ultimately contributing to a deeper understanding of this promising bioactive lipid and its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 10. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vivo Applications of 9-Oxooctadecanoic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo studies utilizing 9-Oxooctadecanoic acid (9-oxo-ODA). 9-oxo-ODA is an oxidized fatty acid that has garnered significant interest for its potential therapeutic applications in metabolic disorders and oncology. This guide summarizes key findings from preclinical in vivo studies and offers comprehensive protocols to facilitate further research.
Application 1: Amelioration of Dyslipidemia
This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. In vivo studies have demonstrated its efficacy in reducing plasma and hepatic triglyceride levels, suggesting its potential as a therapeutic agent for dyslipidemia and related conditions such as non-alcoholic fatty liver disease (NAFLD).
Quantitative Data Summary
The following table summarizes quantitative data from an in vivo study using an isomer of 9-oxo-ODA, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), in a model of obesity-induced dyslipidemia.[1][2] These findings provide a strong rationale for investigating 9-oxo-ODA in similar models.
| Animal Model | Compound | Treatment | Key Findings |
| KK-Ay Obese Diabetic Mice on High-Fat Diet | 13-oxo-ODA | 0.05% in diet for 4 weeks | Significant decrease in plasma and hepatic triglyceride levels.[1][2] |
Experimental Protocol: Dyslipidemia Mouse Model
This protocol describes a general procedure for evaluating the effects of 9-oxo-ODA on dyslipidemia in a diet-induced obesity mouse model.
1. Animal Model:
-
Species and Strain: Male KK-Ay mice, a model for obesity and type 2 diabetes, are suitable.[1][2] Alternatively, other strains susceptible to diet-induced obesity, such as C57BL/6J, can be used.[3]
-
Age: Start the study with mice aged 6-8 weeks.
-
Housing: House mice individually or in small groups under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, unless otherwise specified.
2. Diet and Acclimation:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before starting the experiment.
-
High-Fat Diet (HFD): To induce dyslipidemia, feed the mice a high-fat diet (e.g., 45-60% of calories from fat).[3][4] The diet can be commercially sourced or prepared in-house. A typical HFD composition may include standard rodent chow supplemented with lard or other fats.
-
Induction Period: Feed the HFD for a period of 4-8 weeks to establish a dyslipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.
3. Preparation and Administration of 9-oxo-ODA:
-
Formulation: 9-oxo-ODA can be incorporated directly into the high-fat diet at desired concentrations (e.g., 0.02% to 0.05% w/w, based on studies with its isomer).[1][2] Ensure thorough mixing for uniform distribution. Alternatively, 9-oxo-ODA can be dissolved in a suitable vehicle (e.g., corn oil, PBS with a small amount of a surfactant like Tween 80) for administration by oral gavage.
-
Dosage: Determine the appropriate dose based on preliminary studies. A starting point could be a dose equivalent to the dietary concentration used for its isomer.
-
Administration: If mixed in the diet, provide the 9-oxo-ODA-supplemented HFD ad libitum. For oral gavage, administer a consistent volume once daily.
4. Experimental Groups:
-
Control Group: Mice receiving the high-fat diet without 9-oxo-ODA.
-
Vehicle Control Group (if applicable): Mice receiving the high-fat diet and the vehicle used to dissolve 9-oxo-ODA via oral gavage.
-
9-oxo-ODA Treatment Group(s): Mice receiving the high-fat diet supplemented with one or more concentrations of 9-oxo-ODA.
5. Monitoring and Sample Collection:
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study. Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver and adipose tissue.
6. Biochemical Analysis:
-
Plasma Lipids: Measure plasma triglyceride and total cholesterol levels using commercially available enzymatic kits.
-
Hepatic Lipids: Extract total lipids from a portion of the liver and measure triglyceride content.
Signaling Pathway: PPARα Activation
Caption: 9-oxo-ODA activates the PPARα signaling pathway to regulate lipid metabolism.
Application 2: Anti-Cancer Therapy
Recent in vivo studies have highlighted the potential of 9-oxo-ODA as an anti-cancer agent. It has been shown to suppress tumor growth and metastasis in a xenograft model of human cervical cancer.[5][6][7][8][9] The proposed mechanism of action involves the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[5][6][7]
Quantitative Data Summary
The following table summarizes key in vitro and in vivo findings for 9-oxo-ODA in the context of cancer.
| Model System | Compound | Concentration/Dosage | Key Findings |
| Human Cervical Cancer Cell Lines (HeLa, SiHa) | 9-oxo-ODAs | IC50 = 25-50 µM | Suppressed cell proliferation and induced apoptosis.[6] |
| Human Cervical Cancer Xenograft in Nude Mice | 9-oxo-ODAs | 30 µ g/mouse , intraperitoneally, once a week | Suppressed metastatic formation and growth of cervical cancer.[8] |
Experimental Protocol: Xenograft Mouse Model of Cancer
This protocol provides a detailed methodology for evaluating the anti-tumor efficacy of 9-oxo-ODA in a xenograft mouse model.
1. Animal Model:
-
Species and Strain: Immunodeficient mice, such as athymic nude mice (Nu/Nu) or NOD/SCID mice, are required to prevent rejection of human tumor cells.
-
Age and Sex: Use mice that are 6-8 weeks old. The sex of the mice may depend on the cancer type being studied (e.g., female mice for ovarian or cervical cancer models).
-
Housing: House mice in a specific pathogen-free (SPF) environment to minimize the risk of infection.
2. Cell Culture and Implantation:
-
Cell Line: Use a human cancer cell line relevant to the research question (e.g., HeLa cells for cervical cancer).
-
Cell Preparation: Culture the cells in appropriate media. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Measurement: Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Preparation and Administration of 9-oxo-ODA:
-
Formulation: Dissolve 9-oxo-ODA in a sterile vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is PBS containing a small amount of a solubilizing agent like ethanol (B145695) or DMSO, further diluted in saline. The final concentration of the solubilizing agent should be non-toxic to the animals.
-
Dosage: Based on existing studies, a dosage of 30 µg per mouse can be used as a starting point.[8] This can be adjusted based on the average weight of the mice to a mg/kg dose.
-
Administration: Administer the 9-oxo-ODA solution via intraperitoneal injection. A typical injection volume is 100-200 µL.
5. Experimental Groups:
-
Vehicle Control Group: Mice receiving intraperitoneal injections of the vehicle solution only.
-
9-oxo-ODA Treatment Group: Mice receiving intraperitoneal injections of the 9-oxo-ODA solution.
-
Positive Control Group (Optional): Mice treated with a standard-of-care chemotherapy agent for the specific cancer type.
6. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. At the end of the experiment, calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.
-
Body Weight and Clinical Signs: Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the mice for any clinical signs of distress.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size, or if mice show signs of excessive weight loss or distress.
-
Tissue Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Signaling Pathway: CDK1 Inhibition
Caption: 9-oxo-ODA inhibits CDK1, leading to cell cycle arrest and apoptosis.
Experimental Workflow: In Vivo Anti-Cancer Study
Caption: Workflow for an in vivo xenograft study of 9-oxo-ODA.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 8. Nagoya University demonstrates antitumor effects of eggplant-derived component: Successful inhibition of cervical cancer cell proliferation | News | Science Japan [sj.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-Oxooctadecanoic Acid as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA), a ketone derivative of stearic acid, is a bioactive lipid molecule involved in various physiological and pathological processes.[1][2] As an oxidized fatty acid, its presence and concentration in biological systems can be indicative of metabolic states and oxidative stress.[1] Accurate and precise quantification of 9-oxo-ODA is crucial for understanding its role in cell signaling, lipid metabolism, and inflammation.[1]
This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry (MS), primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered a gold standard for its high sensitivity and specificity.[3] These guidelines are intended to assist researchers in developing robust analytical methods for the quantification of 9-oxo-ODA in various biological matrices.
Application Notes: Principles of Quantification
The use of a well-characterized standard is fundamental to accurate quantification in mass spectrometry. This compound can be used as both an external and internal standard, although the use of a stable isotope-labeled internal standard is highly recommended for optimal accuracy and precision.
-
External Standard Calibration: This method involves creating a calibration curve from a series of known concentrations of a 9-oxo-ODA standard. The concentration of the analyte in an unknown sample is then determined by comparing its response to this curve. While straightforward, this method does not account for sample matrix effects or variations in sample preparation and instrument response.
-
Internal Standard Calibration: To correct for variations during sample processing and analysis, a stable isotope-labeled analogue of the analyte, such as deuterated 9-oxo-ODA (e.g., 9-oxo-octadecanoic acid-d4), is added at a known concentration to all samples, standards, and quality controls before sample preparation.[4][5] Since the internal standard is chemically identical but mass-distinguishable from the analyte, it experiences the same matrix effects and extraction efficiencies, allowing for more accurate and precise quantification. The concentration is determined from the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
The following protocols are based on established methodologies for similar oxidized fatty acids and can be adapted for 9-oxo-ODA.[3][6][7]
Protocol 1: Quantification of 9-oxo-ODA in Human Plasma by LC-MS/MS
This protocol outlines a method for the extraction and quantification of 9-oxo-ODA from a complex biological matrix like plasma.
A. Materials and Reagents
-
This compound standard
-
Deuterated this compound (internal standard)
-
LC-MS grade Methanol (B129727), Acetonitrile, Isopropanol, Acetic Acid, and Water
-
Nitrogen gas for evaporation
-
Borosilicate glass test tubes
-
Microcentrifuge tubes and centrifuge
B. Standard Solution Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 9-oxo-ODA and its deuterated internal standard (IS) in methanol. Store at -20°C or lower.
-
Working Standard Solutions: Serially dilute the primary stock solution with 85% methanol to prepare a series of working standards for the calibration curve (e.g., ranging from 1 to 100 ng/mL).[8]
-
Internal Standard Spiking Solution: Dilute the deuterated 9-oxo-ODA stock to a final concentration of approximately 20 ng/mL. The optimal concentration should be determined during method development.
C. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma sample into a borosilicate glass test tube.[3][6]
-
Add 10 µL of the internal standard spiking solution to the plasma.[6]
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).[6]
-
Vortex briefly to ensure thorough mixing.[6]
-
Add 2.0 mL of Hexane to the tube.[6]
-
Cap the tube and vortex vigorously for 3 minutes to extract the lipids.[6]
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the layers.[3][6]
-
Carefully transfer the upper hexane layer to a clean tube.[6]
-
Evaporate the hexane extract to complete dryness under a gentle stream of nitrogen gas.[3][6]
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the LC mobile phase (e.g., 85% methanol).[7] Vortex or sonicate to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.[7]
D. LC-MS/MS Instrumental Parameters The following tables provide typical starting parameters for method development. Optimization is required for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Suggested Value | Reference |
|---|---|---|
| Column | Reversed-phase C18, 2.1 x 250 mm, 5 µm particle size | [6][7] |
| Mobile Phase A | Water with 0.2% Acetic Acid | [7] |
| Mobile Phase B | Methanol with 0.2% Acetic Acid | [7] |
| Flow Rate | 0.2 mL/min | [6][7] |
| Injection Volume | 40 µL | [6] |
| Column Temp. | 40 °C |
| Gradient | Start at 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then re-equilibrate at 85% B for 10 min. |[6] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Suggested Value | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | [7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [7] |
| Capillary Voltage | -4.2 kV | [6] |
| Source Temp. | 350 °C | [6][7] |
| Nebulizer Gas | Nitrogen | [7] |
| Collision Gas | Argon |[8] |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 297.2 | 185.1, 125.1 | Optimization Required |
| Deuterated 9-oxo-ODA (d4) | 301.2 | (Shifted accordingly) | Optimization Required |
Precursor and product ions are based on the fragmentation patterns of similar oxo-fatty acids.[9] The deprotonated molecule [M-H]⁻ for C18H34O3 is m/z 297.2. Specific product ions should be confirmed by infusing a pure standard.
Data Presentation and Method Validation
Quantitative data should be clearly summarized. Method validation should be performed according to established guidelines to ensure reliability.
Table 4: Typical Method Performance Characteristics (for related analytes)
| Parameter | Typical Performance | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [7][8] |
| Limit of Quantitation (LOQ) | 0.4 - 35 nmol/L | [7][8] |
| Intraday Precision (% CV) | < 7.2% | [7] |
| Interday Precision (% CV) | < 5.5% | [7] |
| Recovery | 87 - 119% |[8] |
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for 9-oxo-ODA quantification by LC-MS/MS.
Signaling Pathway Diagram
9-oxo-ODA has been identified as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[10]
Caption: Activation of the PPARα signaling pathway by 9-oxo-ODA.
Role in Signaling Pathways
Oxo-fatty acids are increasingly recognized as important signaling molecules.[1] 9-oxo-ODA and its analogs can modulate key biological pathways involved in inflammation and metabolism.[11]
-
PPARα Agonism: 9-oxo-ODA is a potent agonist of PPARα, a nuclear receptor that is a primary regulator of lipid metabolism, particularly fatty acid oxidation.[10] Upon activation by ligands like 9-oxo-ODA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This action increases the transcription of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in triglyceride accumulation in cells like hepatocytes.[11][10] This makes 9-oxo-ODA a molecule of interest for research into metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.[10]
-
Anti-Inflammatory Pathways: Related oxo-fatty acids have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][12][13] While direct evidence for 9-oxo-ODA is still emerging, its structural similarity to these compounds suggests it may have similar roles in modulating inflammation.
Conclusion
This compound serves as a critical standard for its own quantification in biomedical and pharmaceutical research. The LC-MS/MS protocols and data presented here provide a robust framework for researchers to accurately measure this important bioactive lipid. The use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy. Understanding the concentration of 9-oxo-ODA in biological systems will aid in elucidating its role in metabolic regulation and disease, potentially opening new avenues for drug development.
References
- 1. This compound | 4114-74-3 | Benchchem [benchchem.com]
- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of specifically dideuterated octadecanoates and oxooctadecanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Quantifying 9-Oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized linoleic acid metabolite that has garnered significant interest in biomedical research. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), 9-ODA plays a crucial role in the regulation of lipid metabolism and inflammatory responses.[1][2][3][4] Accurate quantification of 9-ODA in biological matrices such as plasma, serum, and tissues is essential for elucidating its physiological and pathological roles, as well as for the development of novel therapeutics targeting PPARα signaling pathways.
This document provides detailed application notes and protocols for the quantification of 9-ODA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of 9-ODA
9-ODA exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor. The binding of 9-ODA to PPARα initiates a cascade of molecular events that ultimately modulate the expression of target genes involved in lipid and glucose metabolism, as well as inflammation.
Figure 1: Simplified signaling pathway of 9-ODA via the PPARα receptor.
Quantitative Data Summary
The following tables summarize representative quantitative data for 9-ODA in various biological matrices. Note that concentrations can vary significantly depending on the species, physiological state, and analytical method used.
Table 1: 9-ODA Concentrations in Biological Matrices (LC-MS/MS)
| Analyte | Matrix | Species | Concentration Range | Reference |
| 9-oxoODE | Rat Plasma | Rat | 218.1 ± 53.7 nmol/L | [5] |
| 9-oxo-ODA | Tomato Fruit | Plant | Variable, increases with processing | [6] |
Table 2: Performance Characteristics of Analytical Methods for 9-ODA
| Parameter | LC-MS/MS | GC-MS | ELISA (for 9-HODE) |
| Limit of Detection (LOD) | 0.4 ppb | Dependent on derivatization and instrument | ~1.0 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ppb | Dependent on derivatization and instrument | - |
| **Linearity (R²) ** | > 0.9990 | > 0.99 | - |
| Recovery | 87.25–119.44% | - | - |
| Precision (%RSD) | < 6.96% | - | - |
Data for LC-MS/MS from a study on Baijiu, a complex matrix, suggesting similar performance may be achievable in biological matrices with appropriate sample preparation.[7][8] ELISA data is for 9-HODE, a structurally similar compound. Cross-reactivity with 9-ODA is reported to be 1.2%.[9][10]
Experimental Protocols
The following sections provide detailed protocols for the quantification of 9-ODA in biological matrices.
Workflow for 9-ODA Quantification
Figure 2: General experimental workflow for 9-ODA quantification.
Protocol 1: Quantification of 9-ODA by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of 9-ODA.
1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated 9-ODA).
-
Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add 1 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction with another 1 mL of MTBE and combine the organic layers.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[11]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 300 µL/min.[6]
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B and equilibrate.[6]
-
-
Column Temperature: 40°C.[6]
-
Injection Volume: 3 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
-
Ion Source Temperature: 120°C.[7]
-
Capillary Voltage: 30 V.[7]
-
Cone Voltage: 30 V.[7]
-
MRM Transitions:
-
9-ODA: Precursor ion (m/z) 293.2 -> Product ion (m/z) 171.1 (quantifier), 113.1 (qualifier)
-
Note: These transitions are based on the fragmentation pattern of similar compounds and may require optimization.
-
-
Protocol 2: Quantification of 9-ODA by GC-MS
This method requires derivatization to increase the volatility of 9-ODA.
1. Sample Preparation and Derivatization
-
Extraction: Follow the sample preparation and LLE steps as described in the LC-MS/MS protocol.
-
Derivatization (Silylation):
-
Ensure the extracted sample is completely dry.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Seal the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Parameters
-
Gas Chromatography:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan.
-
Monitored Ions for TMS-derivatized 9-ODA:
-
Characteristic fragment ions should be determined by analyzing a derivatized 9-ODA standard. Common fragments for silylated fatty acids include ions corresponding to the TMS group (m/z 73) and fragments resulting from cleavage adjacent to the derivatized functional groups.
-
-
Protocol 3: Quantification of 9-ODA by ELISA
Currently, there are no commercially available ELISA kits specifically for 9-ODA. However, kits for the structurally related compound 9-hydroxyoctadecadienoic acid (9-HODE) are available and exhibit some cross-reactivity with 9-ODA (approximately 1.2%).[9][10] This method can be used for semi-quantitative or screening purposes, with the understanding of its limitations in specificity.
1. Principle
This is a competitive immunoassay where 9-ODA in the sample competes with a fixed amount of HRP-labeled 9-HODE for binding to a limited number of anti-9-HODE antibodies coated on the microplate. The intensity of the color developed is inversely proportional to the concentration of 9-ODA in the sample.[1][2]
2. General Protocol
-
Prepare standards and samples. For biological fluids, protein precipitation and extraction as described for LC-MS/MS may be necessary to remove interfering substances.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated 9-HODE to each well.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the 9-ODA concentration based on the standard curve, keeping in mind the cross-reactivity.
Note on ELISA: Due to the low specificity, it is highly recommended to confirm any positive results from the ELISA with a more specific method like LC-MS/MS.
Conclusion
The choice of method for the quantification of 9-ODA will depend on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. LC-MS/MS is the gold standard for accurate and sensitive quantification. GC-MS provides a reliable alternative, while ELISA can be used as a high-throughput screening tool. The protocols provided here offer a comprehensive guide for researchers to successfully quantify 9-ODA in various biological matrices.
References
- 1. mybiosource.com [mybiosource.com]
- 2. usbio.net [usbio.net]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. eaglebio.com [eaglebio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Luciferase Reporter Assay: Evaluating PPARα Activation by 9-oxo-ODA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.[2][3] As such, PPARα is a key therapeutic target for the treatment of metabolic disorders like dyslipidemia.[2] 9-oxo-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized derivative of linoleic acid found in sources like tomatoes, has been identified as a potent agonist of PPARα.[1][4]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the activation of PPARα by 9-oxo-ODA. This cell-based assay is a robust and sensitive method for screening and characterizing potential PPARα agonists.[5]
Principle of the Assay
The luciferase reporter assay for PPARα activation is based on the principle of ligand-induced gene expression. The system utilizes a reporter plasmid containing a luciferase gene under the transcriptional control of a promoter with multiple copies of the peroxisome proliferator response element (PPRE).[2][4] When a PPARα agonist like 9-oxo-ODA enters the cell and binds to PPARα, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to the PPREs on the reporter plasmid.[6][7] This binding initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, and the intensity of this light is directly proportional to the level of PPARα activation.[8][9]
Signaling Pathway
The following diagram illustrates the signaling pathway of PPARα activation by 9-oxo-ODA, leading to the expression of the luciferase reporter gene.
Caption: PPARα signaling pathway activated by 9-oxo-ODA.
Data Presentation
The following tables summarize the quantitative data on PPARα activation by 9-oxo-ODA as measured by a luciferase reporter assay and its effect on downstream target gene expression.
Table 1: Luciferase Reporter Assay for PPARα Activation
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SEM) |
| Vehicle (DMSO) | - | 1.00 ± 0.05 |
| 9-oxo-ODA | 20 | 3.5 ± 0.4 |
| 13-oxo-ODA (Isomer) | 20 | 5.2 ± 0.5 |
| GW7647 (Positive Control) | 0.005 | 6.0 ± 0.6 |
Data is representative and compiled from comparative studies. The fold induction is relative to the vehicle control.
Table 2: Upregulation of PPARα Target Gene Expression by 9-oxo-ODA in Mouse Primary Hepatocytes
| Target Gene | Function | Fold Increase in mRNA Expression (Mean ± SEM) |
| CPT1a | Fatty Acid Oxidation | 2.5 ± 0.3[7] |
| AOX | Fatty Acid Oxidation | 3.0 ± 0.4[7] |
| FAT/CD36 | Fatty Acid Uptake | 2.8 ± 0.3[7] |
| ACS | Fatty Acid Activation | 2.2 ± 0.2[7] |
| UCP2 | Energy Expenditure | 2.0 ± 0.2[7] |
Cells were treated with 20 µM 9-oxo-ODA for 24 hours. Data is representative of typical results.
Experimental Protocols
A detailed methodology for performing a luciferase reporter assay to assess PPARα activation by 9-oxo-ODA is provided below. This protocol is adapted for transient transfection in a 96-well format.
Materials and Reagents
-
Cell Line: CV-1 (African green monkey kidney) or HepG2 (human hepatoma) cells.
-
Plasmids:
-
PPARα Expression Vector (e.g., pM-hPPARα)
-
PPRE Luciferase Reporter Vector (e.g., p4xUASg-tk-luc)
-
Internal Control Reporter Vector (e.g., pRL-CMV, expressing Renilla luciferase)
-
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
9-oxo-ODA: Stock solution in DMSO.
-
Positive Control: GW7647 or other known PPARα agonist.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar.
-
Luminometer: Plate-reading luminometer.
-
White, opaque 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for the PPARα luciferase reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture and expand the chosen cell line (CV-1 or HepG2) in standard culture medium.
-
On the day before transfection, trypsinize the cells and count them.
-
Seed the cells into a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
100 ng of PPRE Luciferase Reporter Vector
-
50 ng of PPARα Expression Vector
-
10 ng of Internal Control Reporter Vector
-
-
Add the transfection complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Day 3: Cell Treatment
-
Prepare serial dilutions of 9-oxo-ODA and the positive control (e.g., GW7647) in serum-free DMEM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.
Day 4: Luciferase Assay
-
Allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (typically 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the luciferase assay reagent II (for Firefly luciferase) to each well and measure the luminescence using a plate-reading luminometer.
-
Next, add the Stop & Glo® reagent (for Renilla luciferase) to each well and measure the luminescence again.
Data Analysis
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in transfection efficiency and cell number.
-
Calculate the average normalized luciferase activity for each treatment group.
-
To determine the fold induction, divide the average normalized activity of each treatment group by the average normalized activity of the vehicle control group.
Conclusion
The luciferase reporter assay is a highly effective method for quantifying the activation of PPARα by compounds such as 9-oxo-ODA. The detailed protocols and data presented in this document provide a comprehensive guide for researchers to implement this assay in their own laboratories for the screening and characterization of potential PPARα agonists, thereby aiding in the development of novel therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 9-Oxooctadecanoic Acid in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Oxooctadecanoic acid (9-oxo-ODA) is an oxidized linoleic acid derivative found in sources such as tomatoes.[1][2] It has garnered significant attention in metabolic disease research due to its role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[4] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation in the liver and plasma.[3][5] This makes 9-oxo-ODA a promising candidate for the investigation and potential therapeutic intervention in metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance.[1][5]
These application notes provide a comprehensive overview of the utility of 9-oxo-ODA in metabolic disease research, including its mechanism of action, quantitative effects observed in preclinical studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
9-oxo-ODA exerts its effects on metabolic regulation primarily through the activation of PPARα.[1][3] As a ligand, 9-oxo-ODA binds to PPARα, leading to a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This binding event initiates the transcription of genes involved in various aspects of lipid metabolism, including:
-
Fatty Acid Uptake: Increased expression of fatty acid transport proteins.
-
Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (AOX).[1]
-
Reduced Triglyceride Synthesis: Downregulation of genes involved in lipogenesis.
The net effect of PPARα activation by 9-oxo-ODA is an increase in the catabolism of fatty acids, leading to a reduction in cellular and circulating triglyceride levels.[3][7]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of 9-oxo-ODA and its isomers on key metabolic parameters.
Table 1: In Vitro Effects of 9-oxo-ODA and its Isomer on PPARα Activation
| Compound | Cell Line | Concentration | Fold Induction of PPARα Activity (vs. Control) | Reference |
| 9-oxo-ODA | CV1 | 10 µM | ~2.5 | [8] |
| 13-oxo-ODA | CV1 | 10 µM | ~4.5 | [8] |
| 13-oxo-ODA | CV1 | 20 µM | ~6.0 | [8] |
Table 2: In Vitro Effects of 13-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes
| Gene | Treatment (20 µM 13-oxo-ODA for 24h) | Fold Change (vs. Control) | Reference |
| CPT1a | 13-oxo-ODA | ~2.5 | [1] |
| AOX | 13-oxo-ODA | ~3.0 | [1] |
| FAT | 13-oxo-ODA | ~2.0 | [1] |
| ACS | 13-oxo-ODA | ~2.5 | [1] |
| UCP2 | 13-oxo-ODA | ~2.0 | [1] |
Table 3: In Vivo Effects of 13-oxo-ODA on Plasma and Hepatic Triglycerides in High-Fat Diet-Fed Obese Diabetic Mice
| Treatment Group | Plasma Triglycerides (mg/dL) | Hepatic Triglycerides (mg/g tissue) | Reference |
| Control (High-Fat Diet) | ~180 | ~60 | [1] |
| 0.02% 13-oxo-ODA in Diet | ~150 | ~50 | [1] |
| 0.05% 13-oxo-ODA in Diet | ~120 | ~40 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound in metabolic disease research.
Protocol 1: PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of 9-oxo-ODA to activate the PPARα signaling pathway.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human or mouse PPARα
-
Luciferase reporter plasmid containing a PPRE
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of 9-oxo-ODA (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO). A known PPARα agonist (e.g., GW7647) should be used as a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.
Protocol 2: Cellular Triglyceride Accumulation Assay
This protocol measures the effect of 9-oxo-ODA on triglyceride levels in hepatocytes.
Materials:
-
Mouse primary hepatocytes or HepG2 cells
-
William's Medium E or DMEM
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding and Differentiation: Seed hepatocytes in 6-well plates and allow them to adhere.
-
Induction of Lipid Accumulation: Treat the cells with a high concentration of fatty acids (e.g., 1 mM oleic acid) to induce triglyceride accumulation.
-
Compound Treatment: Concurrently with the fatty acid treatment, add various concentrations of 9-oxo-ODA (e.g., 10, 20, 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Quantification of Triglycerides:
-
Wash the cells with PBS.
-
Lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
-
Oil Red O Staining (for visualization):
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize the lipid droplets under a microscope.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARα Target Genes
This protocol is for measuring changes in the expression of PPARα target genes in response to 9-oxo-ODA treatment.
Materials:
-
Hepatocytes treated with 9-oxo-ODA (as in Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualization
Caption: 9-oxo-ODA activates the PPARα signaling pathway.
Caption: In vitro experimental workflow for 9-oxo-ODA.
References
- 1. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 2. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 9-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling, storing, and troubleshooting experiments involving 9-oxooctadecanoic acid (also known as 9-keto-octadecanoic acid or 9-Keto-stearic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an oxidized metabolite of linoleic acid, a common omega-6 fatty acid.[1] As a keto-fatty acid, its chemical structure can be susceptible to degradation, potentially impacting experimental results and the interpretation of its biological role. Factors such as temperature, solvent, oxygen exposure, and light can influence its stability.[2][3]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid or in a suitable organic solvent at -20°C or lower, protected from light and moisture.[2] It is often supplied in ethanol (B145695). To prevent oxidation, it is best practice to store solutions under an inert gas atmosphere, such as argon or nitrogen.[2]
Q3: In which solvents is this compound soluble and how does this affect stability?
A3: this compound is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] While specific stability data in various solvents is limited, it is generally recommended to prepare aqueous solutions fresh for each experiment from a stock solution in an organic solvent. Prolonged storage in aqueous buffers is not recommended due to lower stability.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the available literature, similar keto-fatty acids can undergo further oxidation or other chemical transformations. Analytical techniques like LC-MS/MS can be used to identify potential degradation products by monitoring for mass shifts and the appearance of new peaks in the chromatogram.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected concentrations in analytical measurements. | Degradation of this compound stock solutions or during experimental procedures. | - Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C under an inert atmosphere. - Prepare working solutions immediately before use. - Minimize exposure of solutions to light and elevated temperatures. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Analyze a fresh sample of this compound to confirm the retention time of the parent compound. - Use a stability-indicating analytical method to separate the parent compound from potential degradants. - If degradation is suspected, prepare fresh solutions and re-run the analysis. |
| Precipitate formation in aqueous solutions. | Low aqueous solubility of this compound. | - Ensure the final concentration in aqueous buffer is below its solubility limit. - A common method to increase solubility in aqueous media is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. |
Quantitative Data Summary
| Storage Temperature | Time | Approximate Percentage of Degradation |
| -20°C | 7 days | ~40% |
| -20°C | 40 days | ~100% |
| -80°C | 40 days | ~15% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in a specific solvent under various stress conditions.
Materials:
-
This compound
-
High-purity solvents (e.g., ethanol, DMSO, methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Incubator/water bath
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired organic solvent (e.g., 1 mg/mL in ethanol).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Control Sample: Store an aliquot of the stock solution at -80°C.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including the control, by a validated stability-indicating LC-MS/MS method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
LC-MS/MS Method for Quantification of this compound
This is a general LC-MS/MS method that can be adapted for the quantification of this compound in stability studies.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from potential degradants.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.
-
Mandatory Visualizations
References
Technical Support Center: 9-Oxooctadecanoic Acid (9-oxo-ODA)
Welcome to the technical support center for 9-Oxooctadecanoic acid (9-oxo-ODA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, analysis, and biological investigation of 9-oxo-ODA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-oxo-ODA) and what are its primary biological roles?
A1: this compound (9-oxo-ODA) is a long-chain fatty acid that is typically formed from the oxidative transformation of oleic acid and linoleic acid.[1] It is considered a product of lipid peroxidation and is often associated with conditions of oxidative stress.[1] One of the most significant biological roles of 9-oxo-ODA is its function as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a key nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism.[2][4] Through PPARα activation, 9-oxo-ODA can influence lipid homeostasis and may play a role in ameliorating dyslipidemia.[2] Recent studies have also indicated that 9-oxo-ODA can suppress the proliferation of certain cancer cells by downregulating cyclin-dependent kinase 1 (CDK1) and inducing apoptosis.[5][6][7]
Q2: What are the expected degradation products of 9-oxo-ODA?
A2: The specific degradation products of 9-oxo-ODA are not well-characterized in the scientific literature. However, based on the metabolism of other fatty acids, several degradation pathways can be proposed:
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Beta-oxidation: As a fatty acid, 9-oxo-ODA is expected to undergo mitochondrial beta-oxidation. This process would sequentially cleave two-carbon units from the carboxylic acid end, producing acetyl-CoA.[8][9] The presence of the ketone group at the 9th carbon may influence the efficiency and regulation of this process. The final products would likely be a series of shorter-chain oxo-fatty acids and acetyl-CoA.
-
Alpha-oxidation: For fatty acids with substitutions near the carboxyl group that hinder beta-oxidation, alpha-oxidation is an alternative pathway that removes one carbon at a time from the carboxyl end.[10][11] It is plausible that under certain cellular conditions, 9-oxo-ODA could be a substrate for alpha-oxidation enzymes.
-
Oxidative Cleavage: Under strong oxidative conditions, the carbon chain of 9-oxo-ODA could be cleaved. For instance, studies on the oxidative cleavage of 9,10-dihydroxystearic acid have shown the formation of shorter-chain dicarboxylic acids and aldehydes, such as azelaic acid and nonanal.[12] Similar cleavage of 9-oxo-ODA could potentially yield 9-oxononanoic acid and other related products.
It is important to note that these are plausible pathways based on general fatty acid metabolism, and further research is needed to identify the specific catabolites of 9-oxo-ODA.
Q3: How should 9-oxo-ODA be stored to ensure its stability?
A3: For long-term stability, 9-oxo-ODA should be stored as a solid at -20°C or below, protected from light and moisture. When in solution, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be kept at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles. The stability of a related compound, 3-oxooctadecanoic acid, is known to be poor at higher temperatures, with significant degradation observed even at -20°C over several weeks.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental use of 9-oxo-ODA.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity in cell-based assays | Degradation of 9-oxo-ODA: The compound may have degraded due to improper storage or handling. | - Ensure 9-oxo-ODA is stored at -20°C or below as a solid. - Prepare fresh solutions for each experiment. - If using a stock solution, ensure it has been stored properly at -80°C and minimize freeze-thaw cycles. |
| Poor cellular uptake: 9-oxo-ODA may not be efficiently entering the cells. | - Complex 9-oxo-ODA with fatty acid-free bovine serum albumin (BSA) to improve its solubility and facilitate cellular uptake. | |
| Inconsistent or non-reproducible results in analytical measurements (e.g., LC-MS) | Sample degradation: 9-oxo-ODA may be degrading during sample preparation or analysis. | - Keep samples on ice or at 4°C throughout the extraction and preparation process. - Use antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents to prevent auto-oxidation. - Minimize the time between sample preparation and analysis. |
| Matrix effects in mass spectrometry: Components of the biological matrix (e.g., plasma, cell lysate) may be interfering with the ionization of 9-oxo-ODA. | - Optimize the sample clean-up procedure. Solid-phase extraction (SPE) can be effective for removing interfering substances. - Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 9-oxo-ODA) to correct for matrix effects and variations in recovery. | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products or isomers: The unexpected peaks may correspond to degradation products or isomers of 9-oxo-ODA. | - Analyze a standard of 9-oxo-ODA that has been subjected to heat or oxidative stress to identify potential degradation products. - Use high-resolution mass spectrometry to obtain accurate mass measurements of the unknown peaks to aid in their identification. |
Experimental Protocols
Protocol 1: Extraction of 9-oxo-ODA from Biological Samples (e.g., Plasma)
Objective: To extract 9-oxo-ODA from a biological matrix for quantification by LC-MS/MS.
Materials:
-
Plasma sample
-
Internal standard (IS) solution (e.g., ¹³C-labeled 9-oxo-ODA in methanol)
-
Methanol (B129727) (LC-MS grade), pre-chilled to -20°C
-
Butylated hydroxytoluene (BHT)
-
Hexane (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Formic acid
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the IS solution.
-
Add 400 µL of pre-chilled methanol containing 0.01% BHT to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Acidify the supernatant with 5 µL of 10% formic acid.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane/ethyl acetate (1:1, v/v).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 7-9) one more time and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: PPARα Activation Assay
Objective: To determine the ability of 9-oxo-ODA to activate the PPARα receptor using a luciferase reporter assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARα expression plasmid
-
PPARα response element (PPRE)-driven luciferase reporter plasmid
-
Transfection reagent
-
9-oxo-ODA
-
Positive control (e.g., GW7647)
-
Dual-luciferase reporter assay system
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 9-oxo-ODA or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold induction relative to the vehicle control.
Visualizations
Proposed Metabolic Fate of this compound
Caption: Plausible metabolic pathways for the degradation of 9-oxo-ODA.
9-oxo-ODA Signaling via PPARα
Caption: Activation of the PPARα signaling pathway by 9-oxo-ODA.
References
- 1. This compound | 4114-74-3 | Benchchem [benchchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. The Oxidative Cleavage of 9,10‐Dihydroxystearic Triglyceride with Oxygen and Cu Oxide‐based Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for 9-Ketostearic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 9-Ketostearic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 9-Ketostearic acid?
A1: For long-term stability, solid 9-Ketostearic acid should be stored in a cool, dark, and dry environment. Exposure to light, heat, and humidity can accelerate degradation. The recommended storage temperature is 2-8°C. It is crucial to store the compound in a tightly sealed container made of an inert material, such as amber glass, to protect it from moisture and light. For enhanced protection against oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: How should I store solutions of 9-Ketostearic acid?
A2: Solutions of 9-Ketostearic acid are generally less stable than the solid form. If you need to store it in solution, prepare the solutions fresh if possible. For short-term storage, use an airtight vial and keep it at 2-8°C. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote degradation. Storage at -20°C or -80°C in a suitable solvent is recommended for extended periods.
Q3: What solvents are recommended for dissolving 9-Ketostearic acid?
A3: 9-Ketostearic acid is soluble in organic solvents such as ethanol, methanol, and chloroform. The choice of solvent will depend on your specific experimental requirements. Ensure the solvent is of high purity and free of peroxides, which can initiate oxidative degradation.
Q4: My solid 9-Ketostearic acid has changed color (e.g., turned yellowish). What does this indicate?
A4: A color change in your solid 9-Ketostearic acid, such as developing a yellowish tint, is often an indication of degradation, likely due to oxidation. This can be caused by improper storage, such as exposure to air (oxygen), light, or elevated temperatures. It is recommended to verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) before use.
Q5: What are the primary degradation pathways for 9-Ketostearic acid?
A5: The primary degradation pathways for 9-Ketostearic acid are likely to be oxidation and hydrolysis. The ketone group and the aliphatic chain are susceptible to oxidative cleavage, which can be initiated by light, heat, or the presence of metal ions. Hydrolysis of any ester impurities or reactions involving the carboxylic acid group can also occur, especially in the presence of moisture and at non-neutral pH.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of 9-Ketostearic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Change in physical appearance (e.g., color change from white to yellow, clumping) | - Oxidation: Exposure to air/oxygen. - Moisture Absorption: Improperly sealed container. - Thermal Stress: Storage at elevated temperatures. | - Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). - Store in a desiccator or a controlled low-humidity environment. - Ensure storage is at the recommended temperature (2-8°C). - Re-analyze the purity of the compound before use. |
| Inconsistent experimental results | - Degradation of stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature. - Contamination: Use of non-inert containers or contaminated solvents. | - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Prepare solutions fresh whenever possible. - Use high-purity solvents and store in clean, inert containers (e.g., glass). |
| Appearance of unexpected peaks in chromatogram (HPLC/GC) | - Formation of degradation products: Due to exposure to stress conditions (light, heat, pH extremes, oxygen). | - Confirm the identity of the new peaks using mass spectrometry (MS). - Review storage and handling procedures to identify potential sources of stress. - Perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of 9-Ketostearic acid under various stress conditions. This is crucial for developing a stability-indicating analytical method.[1][2]
Procedure:
-
Acidic Hydrolysis: Dissolve a known concentration of 9-Ketostearic acid in a suitable solvent and add 0.1 M HCl. Incubate the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve 9-Ketostearic acid in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 9-Ketostearic acid in a suitable solvent and add a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid 9-Ketostearic acid at 105°C for 48 hours in a calibrated oven.
-
Photolytic Degradation: Expose a solution of 9-Ketostearic acid to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
After each stress condition, analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to determine the extent of degradation and identify the degradation products.[3]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a 9-Ketostearic acid sample.
Methodology:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is a good starting point.
-
Detector: A UV detector (monitoring at a low wavelength, e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used. For identification of impurities, a mass spectrometer (MS) is invaluable.
-
Sample Preparation: Accurately weigh and dissolve the 9-Ketostearic acid sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Analysis: Inject the sample into the HPLC system and integrate the peak areas to calculate the percentage purity.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothesized degradation pathways for 9-Ketostearic acid.
References
Preventing oxidation of 9-Oxooctadecanoic acid during experiments
Welcome to the technical support center for 9-Oxooctadecanoic acid (9-oxo-ODA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and ensuring the stability of 9-oxo-ODA during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (9-oxo-ODA) is a long-chain fatty acid that has been identified as a bioactive lipid. Its chemical structure makes it susceptible to oxidation, which can lead to the formation of degradation products with altered biological activity. Ensuring the stability of 9-oxo-ODA is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause the degradation of 9-oxo-ODA?
The primary factors that can lead to the degradation of 9-oxo-ODA include:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation.
-
Light: Photons can provide the energy to initiate and propagate oxidation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.
-
pH: While some isomers of 9-oxo-ODA have shown stability under acidic conditions, extremes in pH can potentially promote degradation.[1]
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and air into the sample, promoting degradation.
Q3: How should I store this compound to ensure its long-term stability?
To ensure the long-term stability of 9-oxo-ODA, it is recommended to store it as a solid or in an organic solvent at -20°C or -80°C. The container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen. It is also crucial to protect the compound from light by using amber vials or storing it in a dark location.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of 9-oxo-ODA stock solution or working solutions. | • Prepare fresh working solutions for each experiment from a properly stored stock. • Minimize the exposure of solutions to air and light. • Consider the stability of 9-oxo-ODA in your specific cell culture medium over the duration of the experiment. For long-term experiments, replenishing the medium with freshly prepared 9-oxo-ODA may be necessary. |
| Precipitation of 9-oxo-ODA in aqueous solutions (e.g., cell culture media). | Low solubility of fatty acids in aqueous solutions. | • Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. • Add the stock solution to the aqueous medium with vigorous vortexing to ensure rapid and even dispersion. • The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] |
| Difficulty in reproducing published data. | Differences in handling and preparation of 9-oxo-ODA. | • Follow a standardized and detailed protocol for the preparation of 9-oxo-ODA solutions. • Ensure that all materials that come into contact with the fatty acid (e.g., pipette tips, tubes) are made of glass or compatible plastics to prevent leaching of contaminants. |
Quantitative Data on Stability
While specific quantitative data on the stability of this compound in cell culture media is limited, the following table provides general stability information for related compounds and recommended storage conditions.
| Condition | Parameter | Recommendation/Observation | Reference |
| Long-term Storage (Solid/Organic Solvent) | Temperature | -20°C to -80°C | General recommendation for fatty acids |
| Atmosphere | Inert gas (Argon or Nitrogen) | General recommendation for fatty acids | |
| Light | Protected from light (amber vials) | General recommendation for fatty acids | |
| In Cell Culture Media (General for Lipids) | Serum Presence | Serum albumin can enhance the stability of some lipids in culture media. | [3] |
| Light Exposure | Should be minimized; conduct experiments in the dark or under yellow light where possible. | [3] | |
| Temperature | 37°C (standard cell culture) | N/A | |
| Forced Degradation (Isomers) | Heat and Acidity | Several isomers of 9-oxo-ODA have demonstrated structural stability under hot and acidic conditions. | [1] |
Experimental Protocols
Detailed Methodology: Cell Proliferation Assay using this compound
This protocol outlines a typical cell proliferation assay to assess the effect of 9-oxo-ODA on cancer cells.
1. Materials:
-
This compound
-
Cell line of interest (e.g., HeLa cervical cancer cells)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell counting solution (e.g., WST-8)[4]
-
Microplate reader
2. Preparation of 9-oxo-ODA Stock Solution:
-
Dissolve 9-oxo-ODA in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).[2]
-
Gently warm and vortex the solution to ensure complete dissolution.[2]
-
Aliquot the stock solution into small volumes in amber vials, purge with argon or nitrogen, and store at -80°C.
3. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed 1 x 10³ cells per well in a 96-well plate.[4]
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
4. Treatment with 9-oxo-ODA:
-
On the following day, prepare serial dilutions of the 9-oxo-ODA stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is crucial to add the 9-oxo-ODA stock solution to the pre-warmed medium and vortex immediately to prevent precipitation.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 9-oxo-ODA.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest 9-oxo-ODA concentration.
5. Incubation and Cell Viability Measurement:
-
Incubate the plate for the desired time period (e.g., 3-5 days).[4]
-
At the end of the incubation period, add 10 µL of the cell counting solution to each well.[4]
-
Incubate the plate at 37°C for 3 hours.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
6. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the concentration of 9-oxo-ODA to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Signaling Pathway Diagram
Recent studies have shown that 9-oxo-ODA can induce cell cycle arrest and apoptosis in cancer cells by modulating the p53 and CDK1 signaling pathways.[4][5] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of 9-oxo-ODA in cancer cells.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.
Caption: General experimental workflow for 9-oxo-ODA in vitro studies.
References
- 1. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Technical Support Center: Troubleshooting Low Recovery of 9-Oxooctadecanoic Acid
Welcome to the technical support center for 9-Oxooctadecanoic acid (9-oxo-ODA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the low recovery of 9-oxo-ODA during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the primary reasons for low recovery of 9-oxo-ODA during extraction?
A1: Low recovery of 9-oxo-ODA, a long-chain fatty acid, can stem from several factors throughout the experimental workflow.[1][2] Key areas to investigate include:
-
Suboptimal Extraction Method: The choice of extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and the solvents used are critical.[3]
-
Sample Degradation: 9-oxo-ODA can be susceptible to degradation, particularly due to factors like pH, temperature, and enzymatic activity during sample handling and storage.[4][5]
-
Incomplete Phase Separation or Elution: In LLE, poor separation of the aqueous and organic phases can lead to loss of the analyte.[6] In SPE, incomplete elution from the cartridge is a common issue.[7]
-
Adsorption to Surfaces: Due to its hydrophobic nature, 9-oxo-ODA can adsorb to plasticware and glassware, leading to losses.[6]
-
Issues with Analytical Quantification: Problems with the analytical method, such as LC-MS/MS, including matrix effects or improper instrument settings, can lead to apparent low recovery.[8][9]
Q2: How can I improve the efficiency of my liquid-liquid extraction (LLE) for 9-oxo-ODA?
A2: To enhance LLE efficiency, consider the following:
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pH Adjustment: The protonation state of the carboxylic acid group on 9-oxo-ODA is pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be below the predicted pKa of approximately 4.55.[2][10]
-
Solvent Selection: Use a nonpolar organic solvent that is immiscible with water. Common choices for fatty acid extraction include hexane (B92381), ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727).[6][11]
-
Thorough Mixing and Multiple Extractions: Ensure vigorous mixing to maximize the partitioning of 9-oxo-ODA into the organic phase. Performing multiple extractions with fresh solvent will increase the overall recovery.[6]
-
Preventing Emulsions: If an emulsion forms between the two layers, it can trap the analyte. Adding brine (saturated NaCl solution) can help to break the emulsion.[6]
Q3: What are the best practices for solid-phase extraction (SPE) of 9-oxo-ODA?
A3: SPE is a widely used and effective method for extracting oxylipins like 9-oxo-ODA.[3][7] To optimize your SPE protocol:
-
Sorbent Selection: C18 cartridges are commonly used for the extraction of oxylipins from biological samples.[7] Other options like Oasis HLB may also be suitable.[7]
-
Sample Pre-treatment: Acidify the sample before loading it onto the SPE cartridge to ensure 9-oxo-ODA is in its protonated form, which will enhance its retention on the nonpolar sorbent.
-
Washing Steps: Include a wash step with a weak solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the analyte.[12]
-
Elution: Elute 9-oxo-ODA with a stronger organic solvent, such as methanol or acetonitrile. Ensure the elution volume is sufficient to recover the analyte completely.[12]
Q4: My 9-oxo-ODA seems to be degrading during sample preparation. How can I prevent this?
A4: Minimizing degradation is crucial for accurate quantification.[13] Here are some key strategies:
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C to reduce enzymatic activity and chemical degradation.[14] For long-term storage, samples should be kept at -80°C.[5][15]
-
pH Control: Maintaining a slightly acidic pH during extraction can help to minimize the degradation of keto acids.[15]
-
Use of Antioxidants: To prevent auto-oxidation, consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[7]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation and should be avoided.[4]
-
Prompt Analysis: Analyze samples as quickly as possible after extraction.[4]
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of 9-oxo-ODA and similar compounds.
Table 1: Recovery Rates of Oxylipins with Different SPE Cartridges
| SPE Cartridge | Analyte | Recovery Rate (%) | Reference |
| C18 | Prostaglandins, HETEs | 86.1 - 99.8 | [7] |
| Oasis HLB | Various Oxylipins | Not specified, but used for quantification of 18 and 31 oxylipins | [7] |
| Strata-X | Various Oxylipins | Not specified, but a common choice | [7] |
Note: Specific recovery data for 9-oxo-ODA is limited in the literature; however, the data for other oxylipins provides a general indication of expected performance.
Table 2: LC-MS/MS Parameters for Analysis of Linoleic Acid Oxides (including 9-OxoODE)
| Parameter | Value | Reference |
| Ionization Mode | ESI Negative | [16][17] |
| Capillary Voltage | 30 V | [16] |
| Cone Voltage | 30 V | [16] |
| Desolvation Gas Temperature | 350 °C | [16] |
| Desolvation Gas Flow | 40 L/h | [16] |
| Cone Gas Flow | 50 L/h | [16] |
| Collision Gas | Argon | [16] |
| Linearity (R²) | > 0.9990 (for 1.0-100.0 ppb range) | [16][17] |
| Recovery Rates (spiked samples) | 87.25–119.44% | [16][17] |
| Precision (RSD) | < 6.96% | [16][17] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of 9-oxo-ODA.
Protocol 1: Liquid-Liquid Extraction (LLE) of 9-oxo-ODA from Aqueous Samples
-
Sample Preparation:
-
To 1 mL of your aqueous sample, add an appropriate internal standard.
-
Acidify the sample to a pH between 3.5 and 4.0 by adding a suitable acid (e.g., 1 M HCl) dropwise while vortexing.
-
-
Extraction:
-
Add 2 mL of a nonpolar organic solvent (e.g., hexane or ethyl acetate) to the acidified sample in a glass tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean glass tube using a glass Pasteur pipette.
-
Repeat the extraction (steps 2 and 3) two more times with fresh organic solvent, combining all organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a solvent compatible with your analytical method (e.g., 100 µL of methanol/water 1:1).
-
Protocol 2: Solid-Phase Extraction (SPE) of 9-oxo-ODA from Biological Fluids
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify your sample (e.g., plasma, urine) to pH 3.5-4.0.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the 9-oxo-ODA from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent and volume for your analytical method (e.g., 100 µL of mobile phase).[12]
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Low 9-oxo-ODA Recovery
A flowchart for troubleshooting low 9-oxo-ODA recovery.
Diagram 2: Simplified Experimental Workflow for 9-oxo-ODA Analysis
A sequential workflow for 9-oxo-ODA analysis.
References
- 1. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]
- 3. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidomicssociety.org [lipidomicssociety.org]
- 10. benchchem.com [benchchem.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9-Oxooctadecanoic Acid by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the peak resolution of 9-Oxooctadecanoic acid (9-oxo-ODA) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for the analysis of this compound?
A1: The most common method for analyzing 9-oxo-ODA is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique is often coupled with a mass spectrometer (LC-MS/MS) for enhanced sensitivity and selectivity, especially in complex biological samples.[2]
Q2: Which type of HPLC column is recommended for 9-oxo-ODA analysis?
A2: C18 columns are a standard and effective choice for the separation of 9-oxo-ODA and other oxidized fatty acids.[1][2] For specific applications, a C8 column might also be suitable.[1]
Q3: What is a typical mobile phase for the analysis of 9-oxo-ODA?
A3: A typical mobile phase for RP-HPLC analysis of 9-oxo-ODA consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B).[1]
-
Solvent A: Water containing an acidic modifier, such as 0.1% formic acid or 0.1-0.2% acetic acid, is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group.[1][2]
-
Solvent B: Acetonitrile or methanol (B129727) are common organic solvents used.[1]
Q4: Why is an acidic modifier added to the mobile phase for fatty acid analysis?
A4: Adding an acidic modifier like formic or acetic acid to the mobile phase suppresses the ionization of the fatty acid's carboxyl group.[1] This leads to better retention on a reversed-phase column and significantly improves peak shape, reducing tailing.[1]
Q5: What detection methods are suitable for 9-oxo-ODA?
A5: For sensitive and selective detection, especially in biological matrices, mass spectrometry (MS) with electrospray ionization (ESI) in negative ion mode is commonly used.[2] If using a UV detector, the wavelength should be set appropriately for the chromophore in 9-oxo-ODA.[1]
Troubleshooting Guides
Poor peak resolution in the HPLC analysis of this compound can manifest as peak tailing, peak fronting, or co-elution with other components. This guide provides systematic approaches to identify and resolve these common issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Add an acidic modifier (e.g., 0.1% formic acid or 0.2% acetic acid) to the mobile phase to suppress the ionization of 9-oxo-ODA.[1][2] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, consider replacing the column. | |
| Peak Fronting | Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Poor Resolution / Co-elution | The mobile phase composition is not optimal. | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[1] |
| The column temperature is not optimized. | Vary the column temperature. Lower temperatures can sometimes enhance the resolution of isomers.[1] | |
| Insufficient column efficiency. | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[1] | |
| Leaks in the HPLC system. | Check for leaks at all fittings and pump seals.[1] |
Experimental Protocols
This section provides a detailed methodology for a representative RP-HPLC-MS/MS method for the quantitative analysis of this compound, adapted from a method for the similar compound 9-HODE.[2]
Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an appropriate internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.[2]
HPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| HPLC System | Capable of binary gradient elution |
| Column | Reversed-phase C18, 2.1 x 250 mm, 5 µm particle size[2] |
| Mobile Phase A | Water with 0.2% Acetic Acid[2] |
| Mobile Phase B | Methanol with 0.2% Acetic Acid[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 10-40 µL[2] |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole with ESI source |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Visualizations
Troubleshooting Workflow for HPLC Peak Resolution
Caption: A decision tree for troubleshooting common peak resolution issues in HPLC.
Interplay of HPLC Parameters for Peak Shape Optimization
Caption: Key HPLC parameters influencing peak resolution.
References
Technical Support Center: 9-Oxooctadecanoic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of 9-oxooctadecanoic acid (9-oxo-ODA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of 9-oxo-ODA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 9-oxo-ODA, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). In the analysis of biological samples, these effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of the quantification.
Q2: What are the primary causes of matrix effects in 9-oxo-ODA analysis?
A2: The leading causes of matrix effects, particularly ion suppression, in biological samples like plasma or serum are phospholipids (B1166683) from cell membranes.[1][2] Other sources include salts, proteins, and other endogenous lipids that can co-extract with 9-oxo-ODA and interfere with the ionization process in the mass spectrometer's source.[1]
Q3: How can I determine if my 9-oxo-ODA analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-column infusion: A standard solution of 9-oxo-ODA is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the stable baseline signal of 9-oxo-ODA indicates the retention time at which matrix components are eluting and causing ion suppression.[2]
-
Quantitative assessment: The peak area of 9-oxo-ODA in a "matrix-matched" sample (a blank matrix extract spiked with a known concentration of 9-oxo-ODA after extraction) is compared to the peak area of 9-oxo-ODA in a neat solvent. A significant difference in peak areas indicates the presence of matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for 9-oxo-ODA analysis?
A4: Yes, using a SIL-IS is highly recommended. A SIL-IS, such as 9-oxo-ODA-d4, will behave nearly identically to the unlabeled 9-oxo-ODA during sample preparation, chromatography, and ionization. This allows it to effectively compensate for signal variations caused by matrix effects, thereby improving the accuracy and precision of quantification.
Troubleshooting Guides
Guide 1: Low or No Signal for 9-oxo-ODA
Issue: You are observing a significantly lower than expected signal or no signal at all for 9-oxo-ODA.
Possible Cause: Severe ion suppression due to high concentrations of co-eluting matrix components, particularly phospholipids.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Protein precipitation alone is often insufficient for removing phospholipids.[1] Consider more rigorous sample clean-up methods.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than protein precipitation.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing a broad range of interferences.[1]
-
Phospholipid Depletion Plates: Specialized SPE plates (e.g., HybridSPE) are very effective at removing phospholipids.[1]
-
-
Optimize Chromatography:
-
Modify Gradient: A shallower elution gradient can help to chromatographically separate 9-oxo-ODA from interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase to alter selectivity.
-
-
Dilute the Sample: If the concentration of 9-oxo-ODA is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and lessen ion suppression.[1]
Guide 2: Poor Reproducibility and High Variability
Issue: You are observing inconsistent results (high %CV) for your 9-oxo-ODA measurements across different samples or injections.
Possible Cause: Inconsistent matrix effects between samples.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS is the most effective way to correct for variability in matrix effects between samples.
-
Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for all samples. Minor variations in extraction efficiency can be exacerbated by matrix effects.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to ensure that there is no carryover of 9-oxo-ODA or matrix components on the column or in the autosampler, which could affect subsequent injections.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis
| Sample Preparation Method | Complexity | Efficacy in Removing Phospholipids | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low | Moderate |
| HybridSPE®-Phospholipid | Moderate | Very High | Very Low | High |
This table provides a general comparison; actual performance may vary based on the specific protocol and matrix.[1]
Table 2: Performance Data for 9-oxo-ODA and Related Analytes from Literature
| Analyte | Matrix | Method | Recovery (%) | Precision (%RSD) | LOQ (nmol/L) |
| 9-oxo-ODA | Rat Plasma | LLE | Not Reported | <18.5% | 9.7–35.9 |
| 9-oxo-ODA | Baijiu | Direct Dilution | 87.25–119.44% | <6.96% | ~1.3 (ppb) |
| 9-HODE | Plasma | LLE | Not Reported | <15% | Not Reported |
(Data adapted from multiple sources.[3][4] Note that LOQ for Baijiu was converted from ppb assuming a similar molecular weight.)
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for 9-oxo-ODA from Plasma
This protocol is adapted from a method for the analysis of oxidized linoleic acid metabolites in rat plasma.[3]
-
To 50 µL of plasma, add a known amount of a suitable SIL-IS.
-
For hydrolysis of esterified 9-oxo-ODA, add an appropriate volume of methanolic potassium hydroxide (B78521) and incubate.
-
Neutralize the sample with an acid (e.g., formic acid).
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at >2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with a fresh aliquot of organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Oxidized Fatty Acids from Plasma
This is a general protocol for the extraction of oxidized fatty acids and may require optimization for 9-oxo-ODA.[5]
-
To a plasma sample, add a known amount of a suitable SIL-IS.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 2 mL of methanol (B129727) followed by 2 mL of 20 mM formic acid in water.[5]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 20 mM formic acid to remove interfering substances.
-
Elute the oxidized fatty acids, including 9-oxo-ODA, with an appropriate solvent mixture (e.g., hexane/ethanol/acetic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 9-oxo-ODA analysis.
Caption: Mechanism of phospholipid-induced ion suppression.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic 9-Oxooctadecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 9-Oxooctadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?
A1: The primary analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is often used for direct analysis, while GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: this compound has low volatility due to its polar carboxylic acid and ketone functional groups.[4] Direct GC-MS analysis of the free acid can lead to poor chromatographic performance, including broad, tailing peaks and low sensitivity.[1][4] Derivatization, such as methoximation of the ketone group followed by silylation of the carboxylic acid, converts the molecule into a more volatile and thermally stable derivative, resulting in improved peak shape and more reliable quantification.[4]
Q3: What are some common impurities that might be present in synthetic this compound?
A3: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include:
-
Unreacted starting materials: Such as oleic acid or other precursors.
-
Byproducts of oxidation: If oxidation of an unsaturated precursor is involved, side products like diols or other oxidized fatty acids can form.[5]
-
Isomers: Positional or geometrical isomers of this compound.
-
Homologs: Fatty acids of different chain lengths.
-
Solvent residues: Residual solvents from the synthesis and purification process.[6][7][8]
Q4: How should I store synthetic this compound to maintain its purity?
A4: To maintain purity, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][9][10] For long-term storage, keeping it at -20°C or -80°C is recommended.[11] Avoid repeated freeze-thaw cycles. Storing in airtight containers made of inert materials like amber glass or stainless steel is also advisable to prevent contamination and degradation.[9]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Question: My this compound peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica (B1680970) support of the column or insufficient buffering of the mobile phase.[12]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase and improving peak shape.[12]
-
Solution 2: Check for Column Contamination: The column may be contaminated. Flush the column with a strong solvent wash sequence.[12]
-
Solution 3: Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[12]
-
Issue 2: Poor Peak Resolution
-
Question: I am having trouble separating this compound from a suspected impurity. How can I improve the resolution?
-
Answer: Poor resolution can be addressed by optimizing the mobile phase composition, flow rate, or column chemistry.
-
Solution 1: Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Solution 2: Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Solution 3: Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column with a smaller particle size can provide better resolution.
-
GC-MS Analysis
Issue 1: No Peak or Very Small Peak for Derivatized Analyte
-
Question: After derivatization and injection into the GC-MS, I am not seeing a peak for my this compound derivative, or the peak is very small. What should I check?
-
Answer: This issue often points to incomplete derivatization or problems with the injection.
-
Solution 1: Verify Derivatization Reagents and Conditions: Ensure your derivatization reagents (e.g., methoxyamine hydrochloride, BSTFA) are fresh and anhydrous.[1] Water can significantly hinder the reaction. Also, confirm that the reaction time and temperature are adequate for complete derivatization.[4]
-
Solution 2: Check for Sample Degradation: The analyte may be degrading in the hot GC inlet. Ensure the inlet temperature is not excessively high.
-
Solution 3: Inspect the GC Inlet: Check for a clogged or dirty inlet liner, which can trap the analyte.[13]
-
Issue 2: Multiple Peaks for a Single Compound
-
Question: I am seeing multiple peaks in my GC-MS chromatogram that seem to correspond to my derivatized this compound. Why is this happening?
-
Answer: Multiple peaks can arise from incomplete derivatization or the formation of different derivative isomers.
-
Solution 1: Incomplete Derivatization: If the derivatization is incomplete, you may see peaks for the partially and fully derivatized compound. Ensure your reaction conditions are optimized for complete derivatization.
-
Solution 2: Formation of Syn- and Anti-Isomers: The methoximation of the ketone group can result in the formation of syn and anti isomers, which may be separated by the GC column, leading to two distinct peaks. This is a known phenomenon and these peaks can often be integrated together for quantification.
-
Quantitative Data Summary
| Analytical Method | Analyte Form | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Free Acid | Human Plasma | 9.7 nmol/L | [14] |
| GC-MS | Derivatized | Not Specified | Dependent on derivatization and instrument sensitivity | [4] |
Experimental Protocols
Detailed Protocol for Two-Step Derivatization for GC-MS Analysis
This protocol is adapted for this compound based on methods for similar keto-dicarboxylic acids.[4]
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.
-
Methoximation of the Ketone Group:
-
Add 50 µL of methoxyamine hydrochloride in pyridine solution to the dried sample in a GC vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.[4]
-
Allow the vial to cool to room temperature.
-
-
Silylation of the Carboxylic Acid Group:
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Representative HPLC Method
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration) Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 210 nm or Mass Spectrometry (ESI in negative mode)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. cleaninginstitute.org [cleaninginstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
Navigating the Solubility of 9-Oxooctadecanoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of 9-Oxooctadecanoic acid is critical for experimental success. This technical support center provides a comprehensive guide to its solubility in various solvents, alongside troubleshooting advice for common challenges encountered during its use.
Solubility Profile of this compound
| Solvent | Predicted Solubility of this compound (mg/mL) | Supporting Evidence for Structurally Similar Compounds |
| Water | 0.0012 (experimentally determined for this compound)[1] | - |
| Ethanol (B145695) | Estimated to be ~20 | Stearic acid is soluble in ethanol at approximately 20 mg/mL.[2] |
| Dimethyl Sulfoxide (DMSO) | Estimated to be ~10 | Stearic acid exhibits solubility in DMSO at approximately 10 mg/mL.[2] |
| Dimethylformamide (DMF) | Estimated to be ~30 | Stearic acid is soluble in dimethylformamide at approximately 30 mg/mL.[2] |
| Chloroform | Soluble | Long-chain fatty acids are generally soluble in chloroform. |
Note: The solubility values for organic solvents are estimations based on the known solubility of stearic acid, a structurally analogous C18 saturated fatty acid. Actual solubility of this compound may vary.
Experimental Protocol: Determination of Fatty Acid Solubility
A common method for determining the solubility of a fatty acid like this compound is the gravimetric method.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Pipettes
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the acid.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully pipette a known volume of the supernatant into a pre-weighed evaporation dish.
-
Evaporate the solvent from the supernatant completely.
-
Weigh the evaporation dish containing the dried solute.
-
Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound.
Q1: I am having difficulty dissolving this compound in my desired solvent. What can I do?
A1:
-
Increase Temperature: Gently warming the solution can significantly increase the solubility of long-chain fatty acids. Use a water bath for controlled heating and avoid excessive temperatures to prevent potential degradation.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution rate.
-
Use a Co-solvent: If working with a largely aqueous solution, adding a small amount of a water-miscible organic solvent like ethanol or DMSO can improve solubility.[2]
-
pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid group (around 4-5) will deprotonate it, forming a more soluble carboxylate salt.
Q2: My solution of this compound is cloudy or has precipitated out of solution.
A2:
-
Supersaturation: The solution may have been supersaturated and is now crashing out. Try redissolving with gentle heating and agitation.
-
Temperature Fluctuation: A decrease in temperature can cause the compound to precipitate. Ensure your experimental conditions maintain a stable temperature.
-
Solvent Evaporation: If the solvent has partially evaporated, the concentration of the solute will increase, potentially exceeding its solubility limit. Ensure your containers are well-sealed.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in an organic solvent in which the compound is readily soluble, such as ethanol, DMSO, or DMF. For biological experiments, a concentrated stock in an organic solvent can then be diluted into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect the biological system.
Q4: Are there any stability concerns when working with this compound in solution?
A4: While generally stable, long-chain fatty acids can be susceptible to oxidation over time, especially if they contain any degree of unsaturation. It is good practice to store stock solutions at -20°C or -80°C and to use them within a reasonable timeframe. Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can also minimize oxidation.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
Minimizing isomerization of 9-Oxooctadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the isomerization of 9-Oxooctadecanoic acid (9-Keto-OD), a critical factor for ensuring experimental reproducibility and the integrity of research findings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or analytical results. | Isomerization of 9-Keto-OD to its enol tautomer or other isomeric forms, leading to altered bioactivity. | - Verify the purity and isomeric state of your 9-Keto-OD stock using analytical methods like HPLC or GC-MS. - Strictly adhere to recommended storage and handling protocols to minimize isomerization. - Prepare fresh working solutions for each experiment. |
| Appearance of unexpected peaks in HPLC or GC-MS chromatograms. | - Isomerization of the parent compound. - Degradation due to improper storage or handling (e.g., exposure to high temperatures, extreme pH, or light). | - Analyze a fresh sample of 9-Keto-OD to confirm the identity of the primary peak. - Review storage conditions and handling procedures. Ensure the compound is stored at or below -20°C and protected from light. - Use high-purity, anhydrous solvents for preparing solutions. |
| Low yield or recovery after extraction or purification. | Isomerization or degradation during experimental workup. | - Maintain low temperatures throughout the extraction and purification process. - Use mild acidic or basic conditions for pH adjustments, preferably buffered systems. - Minimize the exposure time to purification media like silica (B1680970) gel. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The primary cause of isomerization in this compound is keto-enol tautomerism. This is a chemical equilibrium between the keto form (this compound) and its enol form (9-hydroxy-octadec-8-enoic acid or 9-hydroxy-octadec-9-enoic acid). This equilibrium can be influenced by several factors, including pH, temperature, and the polarity of the solvent.
Q2: How do environmental factors affect the stability of this compound?
A2: The stability of this compound is significantly influenced by its environment. The following table summarizes the expected effects of pH, temperature, and solvent polarity on its isomerization, based on the behavior of similar oxo-fatty acids.
| Factor | Condition | Effect on Isomerization | Rationale |
| pH | Acidic (pH < 7) | Catalyzes equilibration, may favor the enol form. | Protonation of the carbonyl oxygen facilitates the formation of the enol. |
| Basic (pH > 7) | Catalyzes equilibration via an enolate intermediate. | Removal of an alpha-hydrogen leads to a resonance-stabilized enolate. | |
| Temperature | Increased | May shift equilibrium towards the enol form. | Provides the necessary activation energy for tautomerization. |
| Decreased | Favors the more stable keto form. | Reduces the kinetic energy available for the molecule to overcome the activation barrier for isomerization. | |
| Solvent | Polar Protic (e.g., water, methanol) | Generally favors the keto form. | The polar carbonyl group is stabilized through hydrogen bonding with the solvent. |
| Non-polar Aprotic (e.g., hexane, chloroform) | May favor the enol form. | There is less stabilization of the keto form's dipole moment. |
Q3: What are the recommended storage conditions for this compound?
A3: To minimize isomerization and degradation, this compound should be stored under the following conditions:
-
Temperature: Store the solid compound at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use amber glass vials with tightly sealed caps (B75204) to protect from light and moisture.
-
Solutions: If stored in solution, use a high-purity, anhydrous, aprotic solvent. Prepare solutions fresh whenever possible and store them at -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: How can I detect and quantify the isomerization of this compound?
A4: Several analytical techniques can be employed to detect and quantify the isomers of this compound:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the keto and enol forms based on their differing polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility (e.g., silylation or esterification), GC-MS can separate and identify isomers based on their retention times and mass spectra.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to directly observe and quantify the protons that are specific to both the keto and enol tautomers.
Q5: What is the biological significance of minimizing the isomerization of this compound?
A5: this compound has been identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3][4][5][6] Isomerization can alter the molecule's shape and electronic properties, potentially reducing or eliminating its ability to bind to and activate PPARα. Therefore, maintaining the isomeric purity of 9-Keto-OD is crucial for obtaining accurate and reproducible results in biological assays studying lipid metabolism and related signaling pathways.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
-
Receiving and Aliquoting: Upon receipt, store the solid this compound at -20°C in its original, unopened packaging. For frequent use, it is advisable to weigh out smaller aliquots into amber glass vials under an inert atmosphere (e.g., in a glove box) to avoid repeated warming and cooling of the main stock.
-
Equilibration: Before opening, allow the vial of solid 9-Keto-OD to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or chloroform (B151607) for preparing stock solutions.
-
Solution Preparation: Prepare the stock solution and immediately seal the vial tightly.
-
Storage of Solutions: Store stock solutions at -80°C. For experiments in aqueous buffers, prepare fresh solutions from the stock for each experiment and avoid long-term storage in aqueous media.
Protocol 2: Analysis of Isomerization by HPLC
-
Instrumentation: HPLC system equipped with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Run a gradient elution from a lower to a higher concentration of Mobile Phase B to separate compounds based on polarity. A typical gradient might be 50-100% B over 20 minutes.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. The more polar enol form is expected to elute earlier than the less polar keto form in a reversed-phase system. The relative peak areas can be used to estimate the percentage of each tautomer.
Visualizations
Caption: Workflow for minimizing 9-Keto-OD isomerization.
Caption: PPARα signaling pathway activated by 9-Keto-OD.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
Technical Support Center: 9-Oxooctadecanoic Acid Stability Under Acidic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 9-oxooctadecanoic acid under acidic conditions. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 9-ketostearic acid, is a long-chain fatty acid.[1][2] Its stability is crucial for researchers in various fields, including drug development and metabolic studies, as degradation can lead to the formation of impurities, loss of biological activity, and inaccurate experimental results. Understanding its stability profile under different conditions, such as acidic pH, is essential for developing stable formulations and ensuring the reliability of analytical methods.[3]
Q2: Is this compound expected to be stable under acidic conditions?
Q3: What are the potential degradation pathways for this compound under acidic conditions?
Although specific degradation pathways for this compound under acidic conditions are not well-documented, a potential, though speculative, pathway could involve reactions related to the ketone and carboxylic acid functional groups. It is crucial to perform experimental studies to identify and characterize any degradation products.
Below is a conceptual diagram illustrating a hypothetical degradation starting point.
Caption: Hypothetical degradation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Loss of compound during acidic sample preparation. | Degradation of this compound due to harsh acidic conditions (e.g., high acid concentration, elevated temperature). | - Perform a forced degradation study to understand the stability limits.- Use milder acidic conditions if possible.- Minimize exposure time to acidic conditions.- Conduct sample preparation at a lower temperature. |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC, GC). | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants.[3][6]- Use a stability-indicating analytical method to separate the parent compound from its degradants.[7]- Characterize the unknown peaks using mass spectrometry (MS). |
| Inconsistent analytical results between experiments. | - Inconsistent preparation of acidic solutions.- Variation in incubation time or temperature.- Instability of the compound in the chosen analytical solvent after neutralization. | - Ensure accurate and consistent preparation of all solutions.- Precisely control temperature and incubation times.- Evaluate the stability of the neutralized sample in the analytical solvent. |
| Precipitation of the compound in acidic aqueous solutions. | Limited solubility of the free fatty acid at low pH. | - Increase the proportion of an organic co-solvent.- After the stability study, adjust the pH to a neutral or slightly basic range to increase solubility before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions. The goal is to induce a small amount of degradation (e.g., 5-20%) to identify potential degradation products and assess the stability-indicating capability of the analytical method.[8]
Materials:
-
This compound
-
Methanol (B129727) or other suitable organic solvent
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization (of equal molarity to the acid)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Label three sets of vials: "Test," "Control," and "Blank."
-
Test Vials: Add a known volume of the stock solution to the vials. Add the acidic solution (e.g., 0.1 N HCl) to achieve the desired final concentration of the compound.
-
Control Vials: Add the same volume of stock solution and dilute with the solvent used for the acid (e.g., water) instead of the acid solution.
-
Blank Vials: Contain the acidic solution without the compound.
-
-
Incubation:
-
Incubate the "Test" and "Blank" vials at a specific temperature (e.g., 60°C).[8]
-
Store the "Control" vials at a condition where the compound is known to be stable (e.g., 2-8°C).
-
-
Time Points: Withdraw aliquots from the "Test" vials at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar solution of NaOH to stop the degradation.
-
Analysis:
-
Analyze the samples from all vials using a suitable, validated stability-indicating analytical method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples to the control samples to identify any degradation products.
-
Calculate the percentage of degradation.
-
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Workflow for acid-forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any potential degradation products.
Objective: To develop an HPLC method that can resolve this compound from impurities and degradation products generated during forced degradation studies.
General Method Development Strategy:
-
Column and Mobile Phase Screening:
-
Start with a robust reversed-phase column (e.g., C18).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile (B52724) or methanol with water containing an acidic modifier like formic acid or phosphoric acid.
-
-
Gradient Optimization:
-
Develop a gradient elution program that provides good separation of all peaks.
-
-
Wavelength Selection:
-
Determine the optimal UV detection wavelength for this compound and its degradation products using a photodiode array (PDA) detector.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-separated from the main compound peak.
-
The logical relationship for developing a stability-indicating method is shown below.
Caption: Logic for stability-indicating method development.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0030979) [hmdb.ca]
- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ijsdr.org [ijsdr.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Thermal Degradation of 9-Oxooctadecanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals working with 9-Oxooctadecanoic acid. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments involving thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a long-chain keto fatty acid.[1][2] Its structure, containing a ketone group on the fatty acid chain, makes it susceptible to degradation under thermal stress. This instability is a critical consideration in experimental design, especially when heating is involved, as it can lead to the formation of various degradation products, potentially impacting experimental outcomes and data interpretation.
Q2: What is the likely primary thermal degradation pathway for this compound?
While specific studies on the thermal degradation of this compound are limited, the degradation of other keto fatty acids, such as β-keto acids, is well-documented to proceed via decarboxylation, especially when heated.[3] This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂). Additionally, cleavage of carbon-carbon bonds adjacent to the ketone group can occur at elevated temperatures, leading to the formation of shorter-chain fatty acids, aldehydes, and ketones.[4]
Q3: What are the expected degradation products of this compound upon heating?
Based on the thermal degradation of similar long-chain fatty acids and keto acids, a range of volatile and non-volatile products can be anticipated.[5][6][7]
-
Volatile Compounds: Shorter-chain aldehydes, ketones, alcohols, and hydrocarbons may be formed through oxidative cleavage.[6][7][8]
-
Non-Volatile Compounds: Cleavage can result in the formation of shorter-chain dicarboxylic acids and other oxygenated fatty acids.
Q4: How can I detect and quantify the thermal degradation of this compound?
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying degradation products.[9][10][11][12]
-
GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.[10]
-
LC-MS/MS is ideal for the analysis of non-volatile and thermally labile degradation products.[9][11]
Q5: Are the thermal degradation products of this compound biologically active?
The biological activities of the specific thermal degradation products of this compound have not been extensively studied. However, it is known that other oxidized fatty acids and their degradation products can exhibit biological effects, such as influencing inflammatory signaling pathways. For instance, 8-oxo-9-octadecenoic acid, a structurally similar compound, has been shown to have anti-inflammatory effects by inhibiting MAPK and NF-κB signaling pathways.[13] Therefore, it is plausible that the degradation products of this compound could also possess biological activity and potentially interfere with or contribute to experimental observations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Inconsistent or unexpected experimental results after heating samples. | Thermal degradation of this compound. | - Minimize the duration and temperature of heating steps whenever possible.- Analyze a control sample of this compound that has undergone the same heating protocol to identify potential degradation products using GC-MS or LC-MS/MS.- Consider if the observed biological effects could be attributed to degradation products. |
| Low recovery of this compound after extraction from a heated matrix. | Significant degradation of the analyte during the heating process. | - Optimize heating conditions (temperature and time) to minimize degradation while achieving the desired experimental outcome.- Use a milder heating method if applicable.- Quantify the major degradation products to account for the loss of the parent compound. |
| Appearance of unknown peaks in chromatograms (GC-MS or LC-MS/MS) after thermal treatment. | Formation of volatile and non-volatile degradation products. | - Attempt to identify the unknown peaks by interpreting their mass spectra and comparing them with spectral libraries.- Consider the likely degradation pathways (e.g., decarboxylation, oxidative cleavage) to predict the structures of the products.- If necessary, synthesize potential degradation products as standards for confirmation. |
| Difficulty in analyzing degradation products by GC-MS. | Poor volatility or thermal instability of the degradation products (e.g., dicarboxylic acids). | - Employ a two-step derivatization protocol (e.g., methoximation followed by silylation) to protect ketone and carboxylic acid groups, thereby increasing volatility and thermal stability for GC-MS analysis. |
Quantitative Data
Table 1: General Observations on Thermal Degradation of Long-Chain Fatty Acids
| Temperature Range | Duration | General Observations | Reference |
| 90°C - 160°C | 30 minutes | Very little degradation (<1%) of long-chain fatty acids observed. | [5] |
| 140°C - 160°C | 8 hours | Saturated fatty acids degrade to shorter-chain fatty acids (C2-C14) and alkanes. | [5] |
| 170°C | 9 hours | In groundnut oil, the relative content of polyunsaturated fatty acids decreased, while saturated fatty acids increased. | [14] |
| 105°C and above | Not specified | Adverse effects on the fatty acid content of flaxseed oil were observed. | [15] |
Experimental Protocols
Protocol 1: Controlled Thermal Degradation of this compound
This protocol describes a general procedure for inducing thermal degradation of this compound for subsequent analysis.
Materials:
-
This compound
-
Inert glass vials with screw caps
-
Heating block or oven with precise temperature control
-
Nitrogen or Argon gas source
Procedure:
-
Weigh a precise amount of this compound into an inert glass vial.
-
If studying degradation in a solvent, dissolve the compound in a suitable high-boiling point, inert solvent.
-
Purge the vial with nitrogen or argon gas to displace oxygen and minimize oxidation.
-
Securely cap the vial.
-
Place the vial in a pre-heated heating block or oven at the desired temperature (e.g., 100°C, 150°C, 200°C).
-
Heat for the desired duration (e.g., 30 min, 1h, 2h).
-
After heating, allow the vial to cool to room temperature.
-
Store the sample at -20°C or lower until analysis.
Protocol 2: Analysis of Thermal Degradation Products by GC-MS
This protocol provides a general workflow for the analysis of volatile and semi-volatile degradation products.
1. Sample Preparation and Derivatization:
-
For non-polar volatile compounds, a direct injection of the headspace or a solvent extract of the heated sample may be possible.
-
For polar compounds, a two-step derivatization is recommended: a. Methoximation: To protect the ketone group, react the sample with methoxyamine hydrochloride in pyridine. b. Silylation: To increase volatility of the carboxylic acid, react the methoximated sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate compounds with a wide range of boiling points (e.g., initial temperature of 50°C, ramp to 300°C).
-
Injector Temperature: Typically 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-550.
3. Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantify compounds using an internal standard and generating a calibration curve.
Protocol 3: Analysis of Non-Volatile Degradation Products by LC-MS/MS
This protocol outlines a general procedure for the analysis of non-volatile degradation products.[9][11]
1. Sample Preparation:
-
Dissolve the heated sample in a suitable solvent (e.g., methanol/water mixture).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for expected degradation products should be determined.
3. Data Analysis:
-
Identify compounds based on their retention time and specific MRM transitions.
-
Quantify compounds using a stable isotope-labeled internal standard and a calibration curve.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: General experimental workflow for studying thermal degradation.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Showing Compound this compound (FDB002967) - FooDB [foodb.ca]
- 2. This compound | C18H34O3 | CID 3083831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density functional theory studies on the oleic acid thermal oxidation into volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bapihvac.com [bapihvac.com]
- 9. benchchem.com [benchchem.com]
- 10. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of heating on oxidation stability and fatty acid composition of microwave roasted groundnut seed oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 9-Oxooctadecanoic Acid and 13-Oxooctadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related oxidized fatty acids: 9-Oxooctadecanoic acid (9-oxo-ODA) and 13-Oxooctadecadienoic acid (13-oxo-ODE). This objective analysis, supported by experimental data, aims to elucidate their distinct and overlapping roles in key signaling pathways relevant to metabolic and inflammatory diseases.
At a Glance: Key Bioactivities
| Biological Activity | This compound (9-oxo-ODA) | 13-Oxooctadecadienoic acid (13-oxo-ODE) |
| Primary Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα)[1][2][3] | Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)[2][3][4] |
| Metabolic Regulation | Potent PPARα agonist, involved in regulating lipid metabolism.[1] | Strong PPARα agonist, more potent than 9-oxo-ODA, regulating lipid and glucose metabolism.[2][3] |
| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects by reducing pro-inflammatory mediators.[5] | Exhibits robust anti-inflammatory properties through multiple pathways including PPARγ activation, and inhibition of NF-κB and MAPK signaling.[4][6] |
Quantitative Comparison of Biological Performance
The following tables summarize the quantitative data on the bioactivities of 9-oxo-ODA and 13-oxo-ODE from various experimental studies.
Table 1: PPARα Agonist Activity
| Compound | Assay | Cell Line | Concentration | Fold Activation (vs. Control) | Reference |
| 9-oxo-ODA | Luciferase Reporter Assay | CV-1 | 10 µM | ~2.5 | [2][3] |
| 13-oxo-ODE | Luciferase Reporter Assay | CV-1 | 10 µM | ~4.5 | [2][3] |
| Positive Control (GW7647) | Luciferase Reporter Assay | CV-1 | 5 nM | ~5.0 | [2][3] |
Table 2: Anti-Inflammatory Activity
| Compound | Model System | Parameter Measured | Concentration | % Inhibition/Reduction | Reference |
| 9-oxo-ODA | Co-culture of 3T3-L1 adipocytes and RAW264.7 macrophages | Nitric Oxide (NO) | 10 µM | Not specified, significant reduction | [5] |
| TNF-α | 10 µM | Not specified, significant reduction | [5] | ||
| MCP-1 | 10 µM | Not specified, significant reduction | [5] | ||
| 13-oxo-ODE | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) | 100 µM | ~90% | [4] |
| iNOS protein expression | 100 µM | Significant reduction | [4] | ||
| TNF-α secretion | 100 µM | ~61% | [4] | ||
| IL-1β secretion | 100 µM | ~72% | [4] | ||
| NF-κB p65 nuclear translocation | 100 µM | Significant reduction | [4] | ||
| p-ERK1/2 levels | 100 µM | ~66% | [4] | ||
| p-p38 levels | 100 µM | ~47% | [4] | ||
| p-JNK levels | 100 µM | ~52% | [4] |
Signaling Pathways and Mechanisms of Action
The differential activities of 9-oxo-ODA and 13-oxo-ODE can be attributed to their engagement with distinct cellular signaling pathways.
13-Oxooctadecadienoic Acid (13-oxo-ODE): A Multi-pronged Anti-inflammatory and Metabolic Modulator
13-oxo-ODE demonstrates a broader spectrum of activity, targeting both metabolic and inflammatory pathways. Its potent anti-inflammatory effects are mediated through the activation of PPARγ and the inhibition of pro-inflammatory NF-κB and MAPK signaling cascades.
This compound (9-oxo-ODA): A Focused Metabolic Regulator
The primary characterized activity of 9-oxo-ODA is its role as a potent agonist of PPARα, a key regulator of lipid metabolism. Activation of PPARα by 9-oxo-ODA leads to the upregulation of genes involved in fatty acid oxidation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow: In Vitro Anti-inflammatory Assay
PPARα Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Cell Culture and Transfection: CV-1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cells are seeded in 24-well plates and co-transfected with a PPARα expression vector (pCMX-hPPARα), a luciferase reporter plasmid containing a PPAR response element (PPRE-luc), and a β-galactosidase expression vector (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of 9-oxo-ODA, 13-oxo-ODE, or a positive control (e.g., GW7647). A vehicle control (e.g., DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay kit. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: Luciferase activity is expressed as fold activation relative to the vehicle control.
Western Blot for NF-κB and MAPK Signaling
This method is used to determine the effect of the compounds on the activation of key inflammatory signaling proteins.
-
Cell Culture and Treatment: RAW264.7 macrophages are seeded in 6-well plates. Cells are pre-treated with 9-oxo-ODA or 13-oxo-ODE for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes (for MAPK analysis) or 1 hour (for NF-κB analysis).
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay. For NF-κB nuclear translocation, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, p38, and JNK. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified by densitometry, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
Both 9-oxo-ODA and 13-oxo-ODE are bioactive lipids with significant potential in modulating metabolic and inflammatory pathways. However, this comparative guide highlights key differences in their activity profiles. 13-oxo-ODE emerges as a more potent and pleiotropic molecule, acting as a strong dual PPARα/γ agonist with robust multi-pathway anti-inflammatory effects. In contrast, 9-oxo-ODA's primary characterized role is a potent PPARα agonist with demonstrated, though less extensively studied, anti-inflammatory properties. These findings provide a valuable framework for researchers and drug development professionals in selecting the appropriate molecule for further investigation and therapeutic development in the context of metabolic and inflammatory diseases.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Effects of tomato extract, 9-oxo-ODA, and daphnetin on inflammation induced by co-culture of 3T3-L1 adipocytes and RAW264.7 macrophages. - Public Library of Science - Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 9-Oxo-ODA Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 9-oxo-octadecadienoic acid (9-oxo-ODA) isomers. This document summarizes key experimental data, details relevant methodologies, and visualizes the primary signaling pathways.
Introduction
9-Oxo-octadecadienoic acid (9-oxo-ODA) and its isomers are oxidized linoleic acid derivatives found in various natural sources, including tomatoes and eggplants.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse biological activities, which range from metabolic regulation to anticancer effects. This guide focuses on a comparative analysis of the most studied 9-oxo-ODA isomers, providing a comprehensive overview of their mechanisms of action and experimental validation.
Comparative Biological Activities
The primary biological activities attributed to 9-oxo-ODA isomers are the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the induction of cell cycle arrest and apoptosis in cancer cells.
PPARα Activation
Several 9-oxo-ODA isomers have been identified as agonists of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[1][4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation.[5]
Comparative Data:
| Isomer | Relative Potency | Source |
| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | More potent than 9-oxo-ODA | [6] |
| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Less potent than 13-oxo-ODA | [6] |
| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) | PPARα agonist | [7] |
Note: Specific EC50 values for PPARα activation by these isomers are not consistently reported in the reviewed literature. However, qualitative comparisons indicate that 13-oxo-ODA exhibits stronger activation of PPARα than 9-oxo-ODA.[6]
Anticancer Activity
A mixture of 9-oxo-(10E,12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid (collectively referred to as 9-oxo-ODAs) has been shown to suppress the proliferation of human cervical cancer cells.[3][8] This activity is mediated through the inhibition of cyclin-dependent kinases (CDKs) and the downregulation of human papillomavirus (HPV) oncoproteins.[3]
Quantitative Data:
| Compound | Cell Line | Assay | IC50 |
| 9-oxo-ODAs (mixture) | HeLa, SiHa | Cell Proliferation | 25-50 µM |
GPR132 Activation
The G protein-coupled receptor 132 (GPR132), also known as G2A, has been identified as a receptor for the related oxidized fatty acid, 9-hydroxyoctadecadienoic acid (9-HODE). However, direct activation of GPR132 by 9-oxo-ODA isomers has not been definitively established in the current literature. Further research is required to determine if 9-oxo-ODA isomers are ligands for this receptor.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of 9-oxo-ODA isomers, various experimental approaches have been employed. The following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
PPARα Luciferase Reporter Assay
This assay quantifies the ability of 9-oxo-ODA isomers to activate PPARα.
-
Cell Culture and Transfection:
-
Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of the 9-oxo-ODA isomers or a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a luciferase lysis buffer.
-
Measure the luciferase activity of the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of 9-oxo-ODAs or a vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Quantitative Real-Time PCR (qPCR) for CDK1 Expression
This method is used to quantify the mRNA expression levels of Cyclin-Dependent Kinase 1 (CDK1).
-
Cell Treatment and RNA Extraction:
-
Treat cancer cells with 9-oxo-ODAs as described for the MTT assay.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for human CDK1. A common forward primer sequence is 5'-GGAAACCAGGAAGCCTAGCATC-3' and a reverse primer is 5'-GGATGATTCAGTGCCATTTTGCC-3'.[12]
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative expression of CDK1 mRNA is calculated using the ΔΔCt method.
-
Conclusion
The comparative analysis of 9-oxo-ODA isomers reveals their potential as modulators of key biological pathways. Notably, 13-oxo-ODA emerges as a more potent activator of PPARα compared to its 9-oxo counterpart, suggesting its potential in the management of metabolic disorders. Furthermore, specific 9-oxo-ODA isomers demonstrate promising anticancer activity by targeting the cell cycle machinery in cervical cancer cells. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the structure-activity relationships of a wider range of isomers and their effects on other potential targets, such as GPR132.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Human CDK1/CDC2 qPCR Primer Pair, HP100893 | Sino Biological [sinobiological.com]
- 3. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 9-Oxooctadecanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Oxooctadecanoic acid (9-Keto-ODA) analogs, detailing their structure-activity relationships (SAR) across various biological activities. The information is intended to support research and development in pharmacology and medicinal chemistry by elucidating how structural modifications influence biological outcomes. This document summarizes key quantitative data, presents detailed experimental protocols for relevant assays, and visualizes the primary signaling pathways involved.
Comparative Biological Activity of 9-Keto-ODA Analogs
The biological effects of 9-Keto-ODA and its derivatives are diverse, ranging from anti-inflammatory and cytotoxic to metabolic regulatory activities. The following tables summarize the available quantitative data, providing a basis for understanding the SAR of this class of compounds.
Table 1: Cytotoxic Activity of 9-Oxo-Octadecadienoic Acid Analogs
| Compound/Analog | Cell Line(s) | Activity (IC50 in µM) | Reference(s) |
| 9-oxo-(10E,12Z)-octadecadienoic acid & 9-oxo-(10E,12E)-octadecadienoic acid | HeLa, SiHa | 25-50 | [1][2] |
| 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) | HRA (human ovarian cancer) | Not specified (induces apoptosis) | [3] |
Key SAR Insights: The presence of a conjugated enone system appears crucial for the cytotoxic activity of 9-oxo-octadecadienoic acid analogs. These compounds have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents.[1][2][3]
Table 2: Anti-inflammatory Activity of 9-Keto-ODA and Related Analogs
| Compound/Analog | Assay | Key Findings | Reference(s) |
| 8-oxo-9-octadecenoic acid (OOA) | LPS-stimulated RAW 264.7 macrophages | Significantly suppressed nitric oxide (NO) and inflammatory cytokine production. | [4][5] |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | LPS-stimulated RAW 264.7 macrophages | Inhibited NO production and suppressed TNF-α and IL-1β expression. | [6] |
| Oxidized omega-3 fatty acids | Cytokine-induced endothelial cells | Inhibit NF-κB activation. | [7] |
Key SAR Insights: The position of the keto group and the stereochemistry of the double bonds significantly influence the anti-inflammatory properties. These oxidized fatty acids typically exert their effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK.[4][5][6]
Table 3: Peroxisome Proliferator-Activated Receptor α (PPARα) Activation
| Compound/Analog | Assay | Activity | Reference(s) |
| 9-Oxo-(10E,12E)-octadecadienoic acid (9-Oxo-ODA) | Luciferase reporter assay | PPARα agonist | [8] |
| 13-Oxo-(9E,11E)-octadecadienoic acid (13-Oxo-ODA) | Luciferase reporter assay | Potent PPARα agonist (stronger than 9-Oxo-ODA) | [8] |
| 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives | Chimera reporter assay | Selective PPARα activators | [9][10][11] |
Key SAR Insights: Both 9- and 13-oxo isomers of octadecadienoic acid act as PPARα agonists, with the 13-oxo isomer showing greater potency.[8] This activity is significant as PPARα is a key regulator of lipid metabolism, making these compounds interesting candidates for the management of dyslipidemia.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of 9-Keto-ODA analogs. Below are representative protocols for key experiments.
Synthesis of this compound Amide Analogs
This protocol describes a general method for the synthesis of amide derivatives from (E)-9-oxooctadec-10-en-12-ynoic acid.
Materials:
-
(E)-9-oxooctadec-10-en-12-ynoic acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Desired amine
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
Dissolve (E)-9-oxooctadec-10-en-12-ynoic acid (1 equivalent) in dichloromethane.
-
To the stirred solution, add DIPEA (1.5 equivalents), HATU (1.5 equivalents), and the desired amine (1 equivalent).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion using an appropriate method (e.g., TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by semi-preparative column chromatography to obtain the final amide derivative.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (9-Keto-ODA analogs)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[12]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[14]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Determine the percentage of NO production inhibition compared to the LPS-only treated control.
Cytotoxicity and Apoptosis: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HRA)
-
Appropriate cell culture medium
-
Test compounds (9-Keto-ODA analogs)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24, 48 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.[15]
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
PPARα Activation: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of compounds to activate the peroxisome proliferator-activated receptor alpha (PPARα).
Materials:
-
A suitable host cell line (e.g., HEK293T, COS-7)
-
Expression plasmid for human or mouse PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Test compounds (9-Keto-ODA analogs)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Co-transfect the host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.
-
An increase in luminescence indicates activation of PPARα. The results are often expressed as fold activation over a vehicle control.
Signaling Pathway Visualizations
The biological activities of 9-Keto-ODA analogs are mediated through their interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: PI3K/Akt signaling pathway activated by 9-Keto-ODA analogs.
Caption: Inhibition of the NF-κB signaling pathway by 9-Keto-ODA analogs.
References
- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 2. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying 9-Oxooctadecanoic Acid: A Comparative Look at Current Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 9-Oxooctadecanoic acid (9-oxo-ODA) is critical for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methods used for 9-oxo-ODA quantification, supported by available experimental data to aid in selecting the most suitable technique for your research needs.
Comparative Analysis of Quantification Methods
The choice of an analytical method for 9-oxo-ODA quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation of analytes in the liquid phase followed by mass-based detection and fragmentation for high selectivity. | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Antigen-antibody-based colorimetric or fluorescent detection. |
| Sample Derivatization | Not typically required. | Mandatory to increase volatility and thermal stability (e.g., esterification and oximation).[3] | Not applicable. |
| Limit of Detection (LOD) | High sensitivity, with reported LOD as low as 0.4 ppb for 9-oxo-ODA. | High sensitivity, though specific LOD for 9-oxo-ODA is not readily available in the literature. Data for similar oxo-fatty acids suggests low ng/mL to pg/mL range. | Method-dependent, but typically in the pg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Reported LOQ of 35.9 nmol/L for 9-oxo-ODA in rat plasma using Q-TOF MS. | Generally in the low ng/mL range for similar oxo-fatty acids. | Typically in the pg/mL to ng/mL range. |
| **Linearity (R²) ** | Excellent, with reported R² > 0.9990 for 9-oxo-ODA. | Generally >0.99 for derivatized fatty acids. | Variable, but typically acceptable over a defined concentration range. |
| Precision (%RSD) | High, with reported RSD < 6.96% for 9-oxo-ODA. | Typically <15% for fatty acid analysis. | Intra-assay precision is generally <10%, while inter-assay precision is often <15%. |
| Accuracy (% Recovery) | Good, with reported recovery of 87.25–119.44% for 9-oxo-ODA. | Generally >85% for fatty acid analysis. | Dependent on the specificity of the antibody and matrix effects. |
| Throughput | Higher, due to the absence of a derivatization step. | Lower, as the derivatization step adds to the sample preparation time. | High, suitable for screening large numbers of samples. |
| Specificity | Very high, especially with tandem MS (MS/MS) which allows for the monitoring of specific precursor-product ion transitions. | High, with confident identification based on mass spectra and retention time. | Can be prone to cross-reactivity with structurally similar molecules. |
| Commercial Availability for 9-oxo-ODA | Widely available as a service and for in-house method development. | Widely available as a service and for in-house method development. | No dedicated commercial kits found at the time of this guide. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of 9-oxo-ODA using LC-MS/MS and a general protocol for GC-MS analysis of oxo-fatty acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 9-oxo-ODA Quantification
This protocol is adapted from a validated method for the quantification of 9-oxo-ODA in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-oxo-ODA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with a small volume of dilute formic acid (e.g., 10 µL of 1% formic acid).
-
Extract 9-oxo-ODA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used to detect the deprotonated molecule [M-H]⁻.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification by monitoring a specific precursor ion to product ion transition for 9-oxo-ODA and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Oxo-Fatty Acid Quantification
This is a general protocol for the analysis of oxo-fatty acids, which requires derivatization.
1. Sample Preparation and Extraction:
-
Follow a similar liquid-liquid extraction procedure as described for the LC-MS/MS method to isolate the fatty acids from the biological matrix.
2. Derivatization:
-
Oximation: The ketone group of 9-oxo-ODA must be derivatized to prevent enolization at high temperatures in the GC inlet. This is typically done by reacting the dried extract with a solution of O-methylhydroxylamine hydrochloride in pyridine.
-
Esterification: The carboxylic acid group is then derivatized to a volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This can be achieved using reagents like diazomethane, BF3-methanol, or PFB-Br.
3. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Injection: A splitless or pulsed splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 9-oxo-ODA.
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate a typical analytical workflow and a relevant biological pathway for 9-oxo-ODA.
Typical analytical workflow for 9-oxo-ODA quantification.
References
A Comparative Guide to the Biological Activities of 9-oxo-ODA and Other Oxidized Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA) and other significant oxidized fatty acids, supported by experimental data. The information is intended to assist researchers and professionals in the fields of biology, pharmacology, and drug development in understanding the therapeutic potential of these molecules.
Introduction to Oxidized Fatty Acids
Oxidized fatty acids, a diverse group of lipid mediators derived from the oxidation of polyunsaturated fatty acids, play crucial roles in a variety of physiological and pathological processes. Among these, 9-oxo-ODA, a metabolite of linoleic acid found in sources like tomatoes, has garnered significant attention for its potent biological effects.[1][2] This guide focuses on the comparative bioactivity of 9-oxo-ODA, primarily its function as a Peroxisome Proliferator-Activated Receptor α (PPARα) agonist, and contrasts it with other notable oxidized fatty acids such as its isomer 13-oxo-ODA and 9-hydroxyoctadecadienoic acid (9-HODE).
Comparative Biological Activities
The biological activities of 9-oxo-ODA and other oxidized fatty acids are diverse, ranging from the regulation of lipid metabolism and inflammation to the induction of apoptosis. A primary mechanism of action for 9-oxo-ODA is the activation of PPARα, a nuclear receptor that is a key regulator of lipid metabolism.[1][2]
PPARα Activation and Metabolic Regulation
Both 9-oxo-ODA and its isomer, 13-oxo-ODA, are recognized as potent PPARα agonists.[2][3] Activation of PPARα by these compounds leads to the upregulation of genes involved in fatty acid oxidation, thereby helping to reduce triglyceride accumulation in hepatocytes.[1][2] Notably, studies have indicated that 13-oxo-ODA is a more potent activator of PPARα than 9-oxo-ODA, as demonstrated by luciferase reporter assays.[3]
Anti-Inflammatory Effects
Oxidized fatty acids also exhibit significant anti-inflammatory properties. 13-oxo-ODA, for instance, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways.[4] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4]
Anticancer and Pro-Apoptotic Activity
9-oxo-ODA has demonstrated notable anti-cancer effects, particularly in human cervical cancer cells. It has been shown to suppress cell proliferation and induce apoptosis in a concentration-dependent manner.[5][6] This pro-apoptotic activity is associated with alterations in the cell cycle and the p53 signaling pathway.[5][6]
G-Protein Coupled Receptor (GPCR) Activation
Another important oxidized fatty acid, 9-hydroxyoctadecadienoic acid (9-HODE), acts as a ligand for the G-protein coupled receptor G2A.[7] Activation of G2A by 9-HODE can induce intracellular calcium mobilization and has been implicated in various pathological conditions, including atherosclerosis.[7]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of 9-oxo-ODA and other oxidized fatty acids.
| Compound | Biological Activity | Assay | Cell Line | Parameter | Value | Reference |
| 9-oxo-ODA | PPARα Activation | Luciferase Reporter Assay | CV-1 | Fold Induction (vs. control) at 20 µM | ~2.5 | [3] |
| 13-oxo-ODA | PPARα Activation | Luciferase Reporter Assay | CV-1 | Fold Induction (vs. control) at 20 µM | ~4.0 | [3] |
| 9-oxo-ODA | Cytotoxicity/Antiproliferative | WST-8 Assay | HeLa | IC50 | 30.5 µM | [5] |
| 9-oxo-ODA | Cytotoxicity/Antiproliferative | WST-8 Assay | SiHa | IC50 | 25-50 µM | [6] |
| 13-KODE (13-oxo-ODA isomer) | Inhibition of NO production | Griess Assay | RAW 264.7 | IC50 | Not explicitly stated, but significant inhibition at 50 and 100 µM | [4] |
| 9-HODE | G2A Receptor Activation | IP-1 Accumulation Assay | CHO-K1 | EC50 | 7.5 µM | [8] |
| 9(S)-HODE | G2A Receptor Activation | NanoLuc β-arrestin Recruitment Assay | CHO-K1 | EC50 | 7.7 µM | [8] |
Detailed Experimental Protocols
PPARα Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of a test compound to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
-
Cell Line: CV-1 (African green monkey kidney fibroblasts) or HepG2 (human liver cancer cell line).
-
Materials:
-
pM-hPPARα (expression vector for a GAL4-PPARα ligand-binding domain fusion protein).
-
p4xUASg-tk-luc (reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence).
-
pRL-CMV (internal control reporter plasmid expressing Renilla luciferase).
-
Lipofectamine 2000 or similar transfection reagent.
-
DMEM supplemented with 10% fetal bovine serum.
-
Test compounds (e.g., 9-oxo-ODA, 13-oxo-ODA).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed CV-1 or HepG2 cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.
-
Co-transfect the cells with the pM-hPPARα, p4xUASg-tk-luc, and pRL-CMV plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle control.
-
Cell Viability/Cytotoxicity Assay (WST-8/CCK-8)
This colorimetric assay is used to determine the effect of a test compound on cell viability and proliferation.
-
Cell Line: HeLa (human cervical cancer cells) or other cancer cell lines.
-
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-8 reagent.
-
96-well microplates.
-
Test compound (e.g., 9-oxo-ODA).
-
Microplate reader.
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the WST-8/CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log concentration of the compound.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, typically through the activation of a Gq-coupled GPCR.
-
Cell Line: HEK293 cells stably or transiently expressing the G2A receptor.
-
Materials:
-
Fluo-4 AM or another calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
Test compound (e.g., 9-HODE).
-
Fluorescence microplate reader with an injection system.
-
-
Procedure:
-
Seed HEK293-G2A cells in a black-walled, clear-bottom 96-well plate and allow them to grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the peak fluorescence response or the area under the curve.
-
Signaling Pathways and Mechanisms of Action
PPARα Signaling Pathway
The activation of PPARα by 9-oxo-ODA and 13-oxo-ODA is a central mechanism for their metabolic effects. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism.
dot
Caption: PPARα Signaling Pathway Activated by 9-oxo-ODA.
Key target genes of PPARα include those encoding for enzymes involved in fatty acid transport (e.g., CD36), peroxisomal β-oxidation (e.g., ACOX1), and mitochondrial β-oxidation (e.g., CPT1).[5][9] The induction of these genes ultimately leads to increased fatty acid catabolism and a reduction in cellular lipid stores.
9-oxo-ODA Induced Apoptosis Pathway in Cancer Cells
In cancer cells, 9-oxo-ODA can induce apoptosis through a pathway that involves the cell cycle and the tumor suppressor p53. Treatment with 9-oxo-ODA has been shown to alter the expression of genes in the p53 signaling pathway and decrease the expression of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle.[5][6] This leads to cell cycle arrest and the subsequent activation of apoptotic pathways.
dot
Caption: 9-oxo-ODA Induced Apoptosis in Cancer Cells.
Conclusion
9-oxo-ODA and other oxidized fatty acids represent a promising class of bioactive lipids with therapeutic potential in metabolic disorders, inflammatory diseases, and cancer. 9-oxo-ODA's role as a potent PPARα agonist highlights its utility in modulating lipid metabolism. Its comparison with isomers like 13-oxo-ODA reveals subtle but significant differences in potency, underscoring the importance of structural specificity in biological activity. Furthermore, the diverse activities of other oxidized fatty acids, such as the anti-inflammatory effects of 13-oxo-ODA and the GPCR-mediated signaling of 9-HODE, illustrate the broad and complex roles of these molecules in cellular signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the mechanisms and therapeutic applications of these fascinating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 7. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of PPARα Activation by 9-oxo-ODA and Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) activation by 9-oxo-octadecadienoic acid (9-oxo-ODA) and the essential fatty acid, linoleic acid. The information presented is collated from experimental data to assist researchers in understanding the relative potency and mechanisms of these two compounds.
Quantitative Data Summary
| Compound | PPARα Activation Potency | Effective Concentration | Notes |
| 9-oxo-ODA | Potent Agonist | 10-20 µM[1][2][3] | A derivative of conjugated linoleic acid (CLA), it has been shown to be a more potent PPARα activator than CLA.[4][5] |
| Linoleic Acid | Weak or No Direct Activation | Not well-defined | Studies have shown that linoleic acid may not directly influence PPARα transactivation.[6] |
Experimental Protocols
The following is a representative experimental protocol for a PPARα reporter gene assay, synthesized from methodologies described in the scientific literature. This method is commonly employed to quantify the ability of a compound to activate PPARα.
PPARα Reporter Gene Assay
1. Cell Culture and Transfection:
-
Cell Line: A suitable mammalian cell line, such as HepG2 (human hepatoma cells) or COS-1 (monkey kidney fibroblast-like cells), is used. These cell lines are often chosen for their relevance to liver metabolism or their amenability to transfection.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids:
-
A PPARα expression vector (e.g., pCMX-hPPARα), which drives the constitutive expression of the human PPARα protein.
-
A reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a reporter gene, typically luciferase (e.g., pPPRE-Luc).
-
A control plasmid, such as a Renilla luciferase vector, for normalization of transfection efficiency.
-
-
Transfection is typically carried out using a lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
Following a 24-hour post-transfection period, the cell culture medium is replaced with a medium containing the test compounds (9-oxo-ODA or linoleic acid) at various concentrations.
-
A vehicle control (e.g., DMSO) and a positive control (a known potent PPARα agonist like GW7647) are included in each experiment.
-
The cells are incubated with the compounds for a period of 24 hours.
3. Luciferase Assay:
-
After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).
-
The firefly luciferase activity (from the PPRE-reporter plasmid) is normalized to the Renilla luciferase activity (from the control plasmid) to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The fold induction of PPARα activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated by plotting the fold induction against the log of the compound concentration.
-
The EC50 value, which is the concentration of the compound that elicits a half-maximal response, can then be calculated from the dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: PPARα Signaling Pathway.
Experimental Workflow
Caption: PPARα Reporter Assay Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic Acid | CAS 54232-58-5 | Cayman Chemical | Biomol.de [biomol.com]
- 3. 9-oxo-10(E),12(E)-Octadecadienoic Acid - Labchem Catalog [labchem.com.my]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Separation and Biological Activity of 9- and 13-Oxo-ODA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical separation and biological activities of the isomeric oxidized linoleic acid metabolites, 9-oxo-octadecadienoic acid (9-Oxo-ODA) and 13-oxo-octadecadienoic acid (13-Oxo-ODA). This document is intended to be a valuable resource, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
9-Oxo-ODA and 13-Oxo-ODA are keto-dienes derived from the oxidation of linoleic acid. These isomers have garnered significant interest in the scientific community due to their presence in various biological systems and food products, such as tomatoes, and their potent biological activities.[1][2] A key area of interest is their role as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][3][4] Understanding the differences in their separation and biological potency is crucial for accurate quantification in biological matrices and for the development of potential therapeutic agents targeting metabolic diseases.
Isomeric Separation: A Comparative Analysis
The structural similarity of 9- and 13-Oxo-ODA presents a challenge for their analytical separation. However, advances in liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), have enabled their effective resolution and quantification.
A study by Ye et al. (2013) provides a clear example of the chromatographic separation of these isomers in rat plasma.[5] The retention times achieved under their specific UPLC-MS/MS conditions are presented in the table below.
| Analyte | Retention Time (min)[5] |
| 9-Oxo-ODA | 19.8 |
| 13-Oxo-ODA | 18.1 |
Table 1: Comparative retention times of 9- and 13-Oxo-ODA using UPLC-MS/MS.
This data demonstrates that while the isomers elute in close proximity, baseline or near-baseline separation can be achieved with optimized chromatographic methods, allowing for their individual quantification.
Biological Activity: PPARα Agonism
Both 9- and 13-Oxo-ODA are recognized as agonists of PPARα, a key transcriptional regulator of genes involved in fatty acid oxidation.[1][3][4] Activation of PPARα can lead to a reduction in plasma triglycerides, making these compounds interesting targets for the management of dyslipidemia.
| Isomer | Relative PPARα Agonistic Potency |
| 9-Oxo-ODA | Potent Agonist |
| 13-Oxo-ODA | More Potent Agonist than 9-Oxo-ODA[3][4][6] |
Table 2: Qualitative comparison of the PPARα agonistic activity of 9- and 13-Oxo-ODA.
Experimental Protocols
Extraction of 9- and 13-Oxo-ODA from Biological Matrices (e.g., Plasma)
This protocol is a generalized procedure based on common solid-phase extraction (SPE) methods for oxylipins.
Materials:
-
Plasma sample
-
Internal standard (e.g., a deuterated analog of Oxo-ODA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the Oxo-ODA isomers with 1 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.
UPLC-MS/MS Analysis of 9- and 13-Oxo-ODA
The following are representative conditions for the chromatographic separation and mass spectrometric detection of 9- and 13-Oxo-ODA.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the analytes. The specific gradient profile needs to be optimized for the specific column and system.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
-
MRM Transitions: The precursor ion for both 9- and 13-Oxo-ODA is [M-H]⁻ at m/z 293.2. Specific product ions are selected for each isomer to ensure specificity.
Visualizations
Metabolic Pathway of 9- and 13-Oxo-ODA Formation
The following diagram illustrates the enzymatic pathway for the formation of 9- and 13-Oxo-ODA from linoleic acid.
Caption: Enzymatic conversion of linoleic acid to 9- and 13-Oxo-ODA.
Experimental Workflow for Oxo-ODA Analysis
This diagram outlines the general workflow for the extraction and analysis of 9- and 13-Oxo-ODA from a biological sample.
Caption: A typical experimental workflow for Oxo-ODA analysis.
PPARα Signaling Pathway
The following diagram illustrates the activation of the PPARα signaling pathway by 9- and 13-Oxo-ODA.
Caption: Activation of PPARα by 9- or 13-Oxo-ODA leading to metabolic effects.
References
- 1. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of 9-Oxooctadecanoic Acid
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of bioactive lipids like 9-oxooctadecanoic acid (9-OXO) is critical for understanding its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for the analysis of fatty acids and their derivatives. The choice between these methods depends on the specific analytical requirements, including sensitivity, selectivity, sample matrix, and the need for derivatization.
This guide provides an objective comparison of HPLC and GC-MS for the quantitative analysis of 9-OXO, supported by experimental data from structurally similar compounds. Cross-validation of results from these two distinct analytical platforms is a rigorous approach to ensure the accuracy, reliability, and robustness of the generated data.
Data Presentation: A Comparative Summary
| Parameter | HPLC-UV/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy/Recovery | 85 - 115% | 90 - 110% |
| Derivatization Required | No (for MS detection) | Yes |
| Throughput | Higher | Lower |
| Selectivity | Good (Excellent with MS) | Excellent |
| Cost | Lower (UV) to Higher (MS) | Moderate to High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
HPLC is a versatile technique suitable for the analysis of 9-OXO without the need for derivatization, particularly when coupled with a mass spectrometer. A reversed-phase method is typically employed.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Acidify the aqueous sample (e.g., plasma, urine) with a weak acid (e.g., acetic acid) to a pH of ~4-5. Extract the lipids with a water-immiscible organic solvent such as ethyl acetate (B1210297) or hexane.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the acidified sample onto the cartridge. Wash with a low percentage of organic solvent to remove polar impurities. Elute 9-OXO with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 210 nm (for the carboxylic acid group).
-
MS (ESI-): Monitor for the deprotonated molecule [M-H]⁻.
-
3. Data Analysis:
-
Identify the 9-OXO peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of fatty acids. However, due to the polar carboxylic acid and ketone functional groups, derivatization of 9-OXO is necessary to improve its volatility and thermal stability.[1] A two-step derivatization process involving methoximation followed by silylation is highly effective.[1]
1. Sample Preparation and Derivatization:
-
Extract lipids from the sample matrix as described for the HPLC protocol (LLE or SPE) and evaporate to complete dryness.
-
Step 1: Methoximation of the Ketone Group:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.
-
Seal the vial and heat at 60°C for 60 minutes to convert the ketone to a methoxime.[1]
-
Cool the vial to room temperature.
-
-
Step 2: Silylation of the Carboxylic Acid Group:
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30-60 minutes to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.[2]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the derivatized 9-OXO peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with a derivatized reference standard.
Mandatory Visualization
References
A Comparative Guide to the In Vitro and In Vivo Effects of 9-Oxooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
9-Oxooctadecanoic acid (9-oxo-ODA), a naturally occurring oxidized fatty acid, has garnered significant scientific interest for its diverse biological activities. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo). The information presented herein is intended to support further research and drug development efforts by providing a clear overview of the compound's mechanisms of action and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo bioactivities of 9-oxo-ODA and its closely related analogs.
Table 1: In Vitro Anti-Inflammatory and Cytotoxic Effects
| Cell Line | Parameter | Method | Concentration | Effect | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Griess Assay | 12.5, 25, 50 µM | Concentration-dependent inhibition | [1] |
| RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | ELISA | Not Specified | Significant suppression | [1] |
| RAW 264.7 Macrophages | iNOS and COX-2 Protein Expression | Western Blot | Not Specified | Downregulation | [1] |
| HeLa, SiHa (Cervical Cancer) | Cell Proliferation | Not Specified | 25-50 µM | IC50 values | [2][3] |
| HRA (Ovarian Cancer) | Cytotoxicity | Not Specified | Not Specified | Exhibited cytotoxic activity | [4] |
Table 2: In Vitro and In Vivo Metabolic Regulation
| Model | Parameter | Method | Compound/Treatment | Key Findings | Reference |
| In Vitro (Luciferase Assay) | PPARα Activation | Luciferase Reporter Assay | 13-oxo-ODA | Potent activation, stronger than 9-oxo-ODA and CLA | [5] |
| In Vivo (KK-Ay Obese Diabetic Mice) | Plasma and Hepatic Triglycerides | Not Specified | 13-oxo-ODA | Significant decrease | [5] |
| In Vivo (Humans) | Mitochondrial Function | Not Specified | Dietary Stearic Acid (C18:0) | Rapidly causes mitochondrial fusion and increased fatty acid β-oxidation | [6] |
Table 3: In Vivo Antitumor Effects
| Model | Parameter | Method | Treatment | Effect | Reference |
| In Vivo (Cervical Cancer Model) | Metastatic Formation and Growth | Not Specified | 9-oxo-ODAs | Potential to suppress | [3] |
| Ex Vivo (Human Cervical Cancer Tissues) | CDK1 Expression | Immunohistochemistry | 9-oxo-ODAs | Decreased expression | [2] |
| Ex Vivo (Human Cervical Cancer Tissues) | Cleaved Caspase 3 | Immunohistochemistry | 9-oxo-ODAs | Increased expression | [2] |
Signaling Pathways and Mechanisms of Action
9-oxo-ODA and its analogs exert their effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
References
- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
Potency of 9-Oxo-Octadecadienoic Acid Isomers as PPARα Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various 9-oxo-octadecadienoic acid (9-oxo-ODA) isomers as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. The information is supported by experimental data to aid in research and development endeavors.
Overview of 9-Oxo-ODA Isomers and PPARα Activation
9-Oxo-octadecadienoic acid (9-oxo-ODA) is an oxidized fatty acid found in sources such as tomatoes.[1][2] Different isomers of 9-oxo-ODA have been identified and studied for their biological activity. A significant area of interest is their ability to act as agonists for PPARα, a nuclear receptor that plays a crucial role in the transcription of genes involved in fatty acid oxidation and lipid metabolism.[1][3][4] Activation of PPARα can lead to a reduction in triglyceride accumulation, making its agonists potential therapeutic agents for dyslipidemia and related metabolic disorders.[1][2][3][4][5]
Comparative Potency of 9-Oxo-ODA Isomers
Experimental evidence, primarily from luciferase reporter assays, has demonstrated that different isomers of 9-oxo-ODA exhibit varying potencies in activating PPARα. The table below summarizes the available quantitative data for comparison.
| Isomer | Common Name/Abbreviation | Relative Potency (PPARα Activation) | Key Findings |
| 9-oxo-10(E),12(E)-octadecadienoic acid | 9-oxo-ODA | Potent Agonist | Identified in fresh tomatoes, it significantly increases PPARα reporter activity and the expression of PPARα target genes. It also inhibits cellular triglyceride accumulation in hepatocytes.[1][2] |
| 13-oxo-9,11-octadecadienoic acid | 13-oxo-ODA | More Potent than 9-oxo-ODA | Found in tomato juice, this isomer demonstrates stronger PPARα activation in luciferase assays compared to 9-oxo-ODA and conjugated linoleic acid (CLA). It effectively decreases plasma and hepatic triglycerides in mice.[3][4][5][6] |
| 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid | 9-oxo-OTA | Agonist | A derivative of α-linolenic acid also found in tomatoes, it activates PPARα and induces the expression of its target genes in murine primary hepatocytes.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the potency of 9-oxo-ODA isomers as PPARα agonists.
PPARα Luciferase Reporter Gene Assay
This in vitro assay is a standard method to quantify the ability of a compound to activate PPARα transcriptional activity.
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., CV-1 or HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates.
-
Cells are co-transfected with a PPARα expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain), a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene, and a control vector (e.g., Renilla luciferase) for normalization of transfection efficiency.[8]
-
-
Compound Treatment:
-
Luciferase Activity Measurement:
-
Following incubation, the cells are lysed.
-
A luciferase detection reagent is added to the cell lysate.
-
The luminescence, which is proportional to the luciferase enzyme activity, is measured using a luminometer.[9]
-
-
Data Analysis:
-
The raw luciferase data is normalized to the control vector's activity.
-
The fold activation is calculated relative to a vehicle control.
-
Dose-response curves are generated, and the half-maximal effective concentration (EC50) is calculated to determine the potency of the compound.[9]
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the effect of 9-oxo-ODA isomers on the expression of known PPARα target genes.
-
Cell Culture and Treatment:
-
Primary hepatocytes or a suitable cell line are treated with the 9-oxo-ODA isomers for a specific duration.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the treated cells.
-
The RNA is then reverse-transcribed into complementary DNA (cDNA).[8]
-
-
qPCR:
-
qPCR is performed using primers specific for PPARα target genes (e.g., Carnitine Palmitoyltransferase 1A - CPT1A, Acyl-CoA Oxidase 1 - ACOX1) and a housekeeping gene for normalization (e.g., GAPDH).[8]
-
-
Data Analysis:
-
The relative mRNA expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.
-
Visualizing the Pathways and Workflows
To further elucidate the molecular interactions and experimental processes, the following diagrams are provided.
Caption: PPARα signaling pathway activation by a 9-oxo-ODA isomer.
Caption: Experimental workflow for assessing PPARα agonism of 9-oxo-ODA isomers.
References
- 1. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Metabolomics of 9-Oxooctadecanoic Acid Treatment: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of 9-Oxooctadecanoic acid (9-oxo-ODA) treatment. It is designed to offer an objective overview of its performance in relation to its isomer, 13-Oxooctadecanoic acid (13-oxo-ODA), supported by experimental data from peer-reviewed literature. This document details the impact of these compounds on cellular metabolism, particularly through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and their potential therapeutic applications.
Introduction to this compound (9-oxo-ODA)
This compound is an oxidized linoleic acid metabolite that has garnered significant interest for its diverse biological activities. It has been shown to exhibit anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3] Furthermore, 9-oxo-ODA is a known agonist of PPARα, a key nuclear receptor that regulates lipid and glucose metabolism.[4] Its structural isomer, 13-oxo-ODA, also demonstrates potent PPARα agonistic activity, making it a relevant comparator for understanding the specific metabolic consequences of 9-oxo-ODA treatment.[5]
Comparative Performance: 9-oxo-ODA vs. 13-oxo-ODA
Both 9-oxo-ODA and 13-oxo-ODA are potent activators of PPARα.[5] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA exhibits stronger PPARα activation than 9-oxo-ODA.[5] As PPARα agonists, both compounds are expected to modulate lipid metabolism significantly.
Data Presentation: Predicted Metabolomic Changes
| Metabolite Class | Predicted Change upon Treatment | Rationale (PPARα Activation) |
| Fatty Acids | ||
| Long-Chain Fatty Acids | ↓ | Increased fatty acid uptake and β-oxidation. |
| Acylcarnitines | ↑ | Increased transport of fatty acids into mitochondria for oxidation. |
| Glycerolipids | ||
| Triacylglycerols (TAGs) | ↓ | Decreased synthesis and increased hydrolysis to provide fatty acids for oxidation. |
| Diacylglycerols (DAGs) | ↓ | Precursors for TAG synthesis, expected to decrease with reduced TAG levels. |
| Glycerophospholipids | ||
| Phosphatidylcholines (PCs) | ↔ / ↓ | Potential alterations in membrane composition, but major changes are less consistently reported. |
| Lysophosphatidylcholines (LPCs) | ↑ / ↓ | Changes may reflect altered phospholipase activity. |
| Amino Acids | ||
| Branched-Chain Amino Acids (BCAAs) | ↓ | Potential utilization as an energy source. |
| Glutamine/Glutamate | ↓ | May be utilized in the TCA cycle to support increased energy demands. |
| Carbohydrates | ||
| Glucose | ↓ | Increased glucose uptake and utilization. |
| Glycogen | ↓ | Breakdown to provide glucose for glycolysis. |
Note: The changes indicated (↑ for increase, ↓ for decrease, ↔ for no significant change) are predicted based on the known downstream effects of PPARα activation. The magnitude of these changes may differ between 9-oxo-ODA and 13-oxo-ODA, with 13-oxo-ODA potentially inducing a stronger response due to its higher potency in activating PPARα.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
9-oxo-ODA and 13-oxo-ODA act as ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.
Caption: PPARα signaling pathway activated by 9-oxo-ODA.
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of 9-oxo-ODA treatment involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for comparative metabolomics.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Primary hepatocytes or a relevant cancer cell line (e.g., HeLa for anti-cancer studies) are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing 9-oxo-ODA, 13-oxo-ODA (at various concentrations, e.g., 10-100 µM), or a vehicle control (e.g., DMSO). The treatment duration can vary from a few hours to 24-48 hours depending on the experimental goals.
Metabolite Extraction
-
Quenching: After treatment, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: A cold solvent mixture, typically methanol:chloroform:water (2:1:1 v/v/v), is added to the cells.
-
Cell Lysis: The cells are scraped, and the mixture is transferred to a microcentrifuge tube.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the polar (upper aqueous layer) and non-polar (lower organic layer) metabolites.
-
Drying: The separated phases are transferred to new tubes and dried under a stream of nitrogen or using a vacuum concentrator. The dried extracts are stored at -80°C until analysis.
LC-MS Based Metabolomics Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC) is used.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating a wide range of metabolites.
-
Mobile Phases: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative modes to detect a broad range of metabolites.
-
Data Acquisition: Data is acquired in full scan mode to capture all ions within a specified mass range. Data-dependent or data-independent acquisition methods can be used to acquire fragmentation data for metabolite identification.
-
-
Data Processing and Analysis:
-
Peak Picking and Alignment: Raw data files are processed using software such as XCMS or vendor-specific software to detect, align, and quantify metabolic features.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are performed to identify significantly altered metabolites between treatment groups. Multivariate analysis (e.g., PCA, PLS-DA) is used to visualize the overall metabolic differences.
-
Metabolite Identification: Significant features are identified by matching their accurate mass, retention time, and fragmentation patterns to metabolite databases (e.g., METLIN, HMDB).
-
Conclusion
This compound and its isomer, 13-oxo-ODA, are potent bioactive lipids with significant effects on cellular metabolism, primarily through the activation of PPARα. While 13-oxo-ODA appears to be a more potent PPARα agonist, both compounds hold promise for therapeutic applications in metabolic disorders and cancer. Further comparative metabolomics studies are warranted to fully elucidate the distinct metabolic signatures of these two important molecules and to guide future drug development efforts. This guide provides a framework for such investigations, from experimental design to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Oxooctadecanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 9-Oxooctadecanoic acid, a long-chain fatty acid.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid or in solution). As a fatty acid, waste containing this compound is generally considered acidic.
For Small Quantities of Aqueous Solutions:
-
Neutralization: Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide (B78521), to the aqueous waste containing this compound. This should be done with constant stirring.
-
pH Monitoring: Use a calibrated pH meter or pH indicator strips to monitor the pH of the solution. Continue to add the basic solution until the pH is within a neutral range, typically between 6.0 and 9.0.[1]
-
Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1] Always double-check your institution's specific guidelines for sewer disposal.
For Solid Waste, Contaminated Materials, and Larger Quantities:
Solid waste, contaminated lab materials (e.g., gloves, absorbent pads), and larger quantities of this compound must be treated as chemical waste.
-
Packaging: Collect the waste in a designated, leak-proof, and clearly labeled chemical waste container. The container must be compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste: this compound," list the major components and their approximate concentrations, and include any appropriate hazard symbols.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong bases and oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data Summary
| Parameter | Value | Significance |
| pH for Sewer Disposal | 6.0 - 9.0 | The acceptable pH range for aqueous waste to be discharged into a sanitary sewer system, preventing corrosion and environmental harm.[1] |
Experimental Protocol: Neutralization of Acidic Waste
This protocol details the methodology for neutralizing acidic waste containing this compound before disposal.
Materials:
-
Aqueous waste containing this compound
-
Dilute sodium bicarbonate or sodium hydroxide solution
-
Calibrated pH meter or pH indicator strips
-
Stir bar and stir plate
-
Appropriate PPE (goggles, gloves, lab coat)
-
Beaker or flask of appropriate size
Procedure:
-
Place the beaker or flask containing the acidic waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the dilute basic solution dropwise to the acidic waste.
-
Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the basic solution until the pH of the waste is consistently within the neutral range (6.0-9.0).
-
Once neutralized, the solution can be disposed of according to institutional and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 9-Oxooctadecanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for 9-Oxooctadecanoic acid (CAS No. 4114-74-3), including operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure risk. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard. | To protect eyes from splashes. |
| Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved shirts and long pants should be worn. | To protect skin from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If heating the substance, which may produce fumes, or if creating aerosols, use a NIOSH-certified respirator. | To prevent inhalation of potentially irritating fumes or aerosols. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed to prevent contamination and degradation.[2]
-
Avoid contact with oxidizing agents.[2] For long-term storage, a freezer is recommended.
Handling
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or manipulating the substance in a way that could generate dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
In case of accidental contact:
-
Skin: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3][4]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3]
-
Spill Management
-
Small Spills:
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Sweep up the absorbed material and place it into a designated, labeled container for chemical waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Ensure the area is well-ventilated before re-entry.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect solid this compound waste and any contaminated materials (e.g., gloves, absorbent pads, weighing papers) in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution.[5]
-
-
Solutions:
-
Small quantities of dilute aqueous solutions may potentially be neutralized to a pH between 6.0 and 9.0 with a dilute basic solution (e.g., sodium bicarbonate) and, if permitted by local regulations, flushed down the sanitary sewer with copious amounts of water.[5] Always consult with your institution's EHS office before proceeding with any drain disposal.
-
Larger quantities of solutions or solutions in organic solvents must be collected in a designated hazardous waste container for professional disposal.
-
-
Waste Storage and Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[5]
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[5] An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₃ | Larodan |
| Molecular Weight | 298.46 g/mol | Larodan |
| Purity | >98% | Larodan |
| Physical State | Solid | Larodan |
| CAS Number | 4114-74-3 | Larodan |
| Occupational Exposure Limits | No data available | - |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
